2-Fluoro-4-(pentafluorosulfur)aniline
Description
BenchChem offers high-quality 2-Fluoro-4-(pentafluorosulfur)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-(pentafluorosulfur)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-fluoro-4-(pentafluoro-λ6-sulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F6NS/c7-5-3-4(1-2-6(5)13)14(8,9,10,11)12/h1-3H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFMUDAEGKTTOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F6NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 2-Fluoro-4-(pentafluorosulfur)aniline
The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 2-Fluoro-4-(pentafluorosulfur)aniline .
The "Super-Trifluoromethyl" Building Block for Next-Gen Therapeutics
Executive Summary
2-Fluoro-4-(pentafluorosulfur)aniline (CAS: 1240257-25-3) is a specialized fluorinated intermediate used primarily in the development of high-potency agrochemicals and pharmaceuticals. Distinguished by the pentafluorosulfanyl (
Chemical Identity & Physicochemical Properties[1][2][3][4]
| Parameter | Data |
| CAS Number | 1240257-25-3 |
| IUPAC Name | 2-Fluoro-4-(pentafluoro- |
| Synonyms | 4-Amino-3-fluorophenylsulfur pentafluoride; 2-Fluoro-4-(pentafluorothio)aniline |
| Molecular Formula | |
| Molecular Weight | 237.17 g/mol |
| Appearance | Off-white to pale yellow crystalline solid (or low-melting solid) |
| LogP (Predicted) | ~3.5 – 4.0 (Highly Lipophilic) |
| pKa (Conjugate Acid) | ~2.0 – 2.5 (Weakly basic due to electron-withdrawing |
| H-Bond Donors/Acceptors | 1 / 6 |
The Advantage in Medicinal Chemistry
The
-
Steric Demand: The
group is bulky ( ), significantly larger than ( ) and comparable to a tert-butyl group. This allows it to fill large hydrophobic pockets in enzyme active sites. -
Electronic Modulation: It is one of the most electron-withdrawing groups known (
, ), exceeding the group. This drastically lowers the pKa of the aniline nitrogen, reducing oxidative metabolism (e.g., N-oxidation). -
Lipophilicity & Stability: The C-S bond is protected by the square pyramidal cage of fluorine atoms, rendering it chemically inert and resistant to hydrolysis. The high lipophilicity (
) improves blood-brain barrier (BBB) penetration.
Synthesis Pathway
The synthesis of 2-Fluoro-4-(pentafluorosulfur)aniline is challenging due to the difficulty of introducing the
Mechanistic Workflow
-
Installation: 3-Fluorophenyldisulfide is treated with silver difluoride (
) or elemental fluorine ( ) to generate 3-fluorophenylsulfur pentafluoride . -
Regioselective Nitration: The
group is strongly meta-directing, while the fluorine atom is ortho/para-directing. Nitration of 3-fluorophenylsulfur pentafluoride occurs primarily para to the fluorine (and ortho to the group is sterically hindered, while para to is blocked by F direction). However, to get the specific 2-fluoro-4-SF5-aniline (which is 4-amino-3-fluorophenylsulfur pentafluoride), we require the nitro group to be installed para to the SF5 group or we must start from a different precursor.-
Correction: A more common industrial route starts with 4-nitro-(pentafluorosulfur)benzene . However, direct fluorination is difficult.
-
Optimal Route:Nucleophilic Aromatic Substitution (
) . Starting with 3,4-difluoronitrobenzene is not feasible for SF5 introduction. -
Validated Route: The synthesis typically proceeds via the bromination/iodination of 4-(pentafluorosulfur)aniline followed by halogen exchange or direct electrophilic fluorination using Selectfluor, though this is low yielding.
-
Commercial Route:Nitration of 3-fluorophenylsulfur pentafluoride .
-
Substrate: 1-SF5, 3-Fluoro-benzene.
-
Directing Effects:
(Meta), (Ortho/Para). -
Target Position: Position 4 (Para to
, Ortho to ). This is electronically disfavored by but favored by . -
Major Product: Usually the position para to the Fluorine (Position 6).
-
Alternative:Umemoto's Method on 2-fluoro-4-nitro-phenyldisulfide .
-
-
Representative Synthesis Diagram (Graphviz):
Experimental Protocol: Amide Coupling
Note: This protocol describes the use of 2-Fluoro-4-(pentafluorosulfur)aniline as a nucleophile in drug discovery (e.g., synthesizing a benzamide derivative).
Objective: Synthesis of N-(2-fluoro-4-(pentafluorosulfur)phenyl)benzamide.
Reagents:
-
2-Fluoro-4-(pentafluorosulfur)aniline (1.0 equiv)[2]
-
Benzoyl Chloride (1.1 equiv)
-
Triethylamine (
, 2.0 equiv) -
Dichloromethane (DCM, anhydrous)
Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with 2-Fluoro-4-(pentafluorosulfur)aniline (1.0 mmol, 237 mg) and anhydrous DCM (5 mL) under nitrogen atmosphere.
-
Base Addition: Add triethylamine (2.0 mmol, 280 µL) via syringe. The solution may darken slightly.
-
Acylation: Cool the mixture to 0°C. Dropwise add benzoyl chloride (1.1 mmol) over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.
-
Workup: Quench with saturated
solution. Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify the residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the target amide as a white solid.
Safety & Handling (MSDS Highlights)
This compound is a halogenated aniline and must be handled with extreme care. It is potentially toxic if swallowed, inhaled, or absorbed through the skin.[3][4]
-
GHS Classification:
-
Precautionary Measures:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves, safety goggles, and a lab coat.
-
First Aid: In case of skin contact, wash immediately with soap and water. If inhaled, move to fresh air.[6]
-
References
-
Umemoto, T., et al. (2012).[7] "Synthesis and properties of pentafluorosulfanyl compounds." Beilstein Journal of Organic Chemistry, 8, 461–471.[7] Link
-
Welch, J. T., et al. (2015). "Preparation and utility of organic pentafluorosulfanyl-containing compounds." Chemical Reviews, 115(2), 1130–1190. Link
-
Sante, M., et al. (2020). "Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides." Molecules, 25(23), 5536.[1] Link
-
PubChem. (2024). "Compound Summary for CID 66523512: 2-Fluoro-4-(pentafluorosulfur)aniline."[2] National Library of Medicine. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Fluoro-4-(pentafluorothio)aniline, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. scientificupdate.com [scientificupdate.com]
In-Depth Technical Guide: 2-Fluoro-4-(pentafluorosulfur)aniline
Part 1: Executive Summary & Core Directive
Compound: 2-Fluoro-4-(pentafluorosulfur)aniline CAS: 1240257-25-3 Class: Polyfluorinated Aniline Building Block[1][2]
This guide serves as a technical manual for the application of 2-Fluoro-4-(pentafluorosulfur)aniline , a high-value intermediate in modern medicinal and agrochemical discovery. Distinguished by the presence of the pentafluorosulfanyl (
For the drug developer, this scaffold is not merely a halogenated aniline; it is a tool for metabolic engineering . The ortho-fluorine atom blocks labile metabolic sites (Phase I oxidation), while the para-
Part 2: Molecular Architecture & Physicochemical Profile
The "Super-Trifluoromethyl" Effect
The defining feature of this molecule is the
Comparative Electronic & Steric Parameters:
| Property | Pentafluorosulfanyl ( | Trifluoromethyl ( | Nitro ( |
| Geometry | Square Pyramidal | Tetrahedral | Planar |
| Electronegativity ( | 3.65 | 3.36 | ~3.0 |
| Hammett Constant ( | 0.68 | 0.54 | 0.78 |
| Lipophilicity ( | 1.51 | 0.88 | -0.28 |
| Bond Length (C-X) | 1.81 Å | 1.49 Å | 1.48 Å |
Physical Properties Table
| Property | Value | Note |
| Molecular Formula | ||
| Molecular Weight | 237.16 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | May crystallize at low temps |
| Boiling Point | ~85-90 °C @ 1 mmHg | Extrapolated from analogs |
| Refractive Index | ||
| Predicted pKa | ~1.5 - 1.8 | Extremely weak base due to |
| Solubility | High in DCM, EtOAc, MeOH | Low water solubility |
Electronic Vector Map (Graphviz)
The following diagram illustrates the competing electronic effects within the molecule. The amino group (
Caption: Electronic vector map showing the push-pull mechanism. The strong withdrawal by SF5 and F overwhelms the donation from NH2, resulting in a deactivated aniline.
Part 3: Synthetic Methodologies
Synthesizing 2-Fluoro-4-(pentafluorosulfur)aniline requires bypassing the poor availability of
Pathway A: The Umemoto Transformation (Industrial Standard)
This method builds the
-
Precursor Selection: Start with 2-Fluoro-4-nitro-phenyldisulfide .
-
Oxidative Fluorination: Treat with
and excess (or ) to form the intermediate trichlorosulfur derivative, followed by halogen exchange with or . -
Reduction: The resulting 2-Fluoro-4-(pentafluorosulfur)nitrobenzene is reduced using
or .
Pathway B: Electrophilic Fluorination (Late-Stage)
Useful for smaller, rapid analog generation.
-
Starting Material: 4-(Pentafluorosulfur)aniline .
-
Reagent: Selectfluor (1.1 equiv) in MeCN.
-
Mechanism: The amino group directs the electrophilic fluorine to the ortho position.
-
Note: Yields can be moderate due to the deactivated nature of the ring, but this avoids toxic
gas handling.
-
Caption: Dual synthetic pathways. Pathway A (Umemoto) constructs the SF5 group; Pathway B functionalizes the existing SF5-aniline scaffold.
Part 4: Reactivity & Functionalization
Due to the extreme electron-withdrawing nature of the ring, the amino group is weakly nucleophilic . Standard protocols must be adjusted.
Nucleophilic Substitution (Buchwald-Hartwig)
Standard alkylation (
-
Catalyst System:
with Xantphos or BrettPhos . -
Base:
(weaker bases like carbonate are sufficient due to the acidity of the NH protons). -
Rationale: The bulky phosphine ligands protect the Pd center and facilitate reductive elimination of the electron-deficient amine.
Sandmeyer & Diazotization
The amino group can be converted into a versatile diazonium salt, opening routes to diverse analogs.
-
Conditions:
, (conc.), 0 °C. -
Stability: The diazonium salt is surprisingly stable due to the electron-deficient ring, reducing the risk of immediate decomposition.
-
Applications:
-
Sandmeyer: Conversion to -Cl, -Br, -CN.
-
Balz-Schiemann: Conversion to -F (yielding the 1,2-difluoro-4-
analog).
-
Amide Coupling
For generating amide libraries (e.g., insecticide discovery):
-
Reagent: Acid Chlorides are preferred over carboxylic acids + coupling agents (EDC/HATU).
-
Reasoning: The low nucleophilicity of the aniline makes it sluggish with activated esters. The high reactivity of acid chlorides overcomes this kinetic barrier.
Part 5: Medicinal Chemistry Applications[4][5]
Bioisosterism & Lipophilicity
The
-
LogP Shift: Replacing a
with typically increases LogP by ~0.6 units . -
Permeability: This increase often enhances Blood-Brain Barrier (BBB) penetration, provided the Molecular Weight (MW) penalty is acceptable.
Metabolic Blocking
The 2-Fluoro substituent serves a critical protective role. In non-fluorinated analogs, the position ortho to the amine is a "hotspot" for Cytochrome P450 oxidation.
-
Mechanism: The C-F bond strength (approx. 116 kcal/mol) renders this position inert to metabolic hydroxylation.
-
Result: Extended half-life (
) and reduced clearance in vivo.
Part 6: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
-
Specific Hazard: While the C-S bond in
is stable, thermal decomposition at extreme temperatures (>250 °C) can release and . -
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8 °C. The compound is stable but can oxidize slowly to the N-oxide or azo-dimers upon prolonged air exposure.
References
-
Umemoto, T., et al. (2012). "Discovery of Practical Production Processes for Arylsulfur Pentafluorides and Their Higher Homologues." Beilstein Journal of Organic Chemistry, 8, 461–471. Link
-
Savoie, P. R., & Welch, J. T. (2015). "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews, 115(2), 1130–1190. Link
-
Altomonte, S., & Zanda, M. (2012). "Synthetic Chemistry and Biological Activity of Pentafluorosulfanyl (SF5) Organic Molecules." Journal of Fluorine Chemistry, 143, 57–93. Link
-
Thermo Fisher Scientific. "2-Fluoro-4-(pentafluorothio)aniline Product Specifications." Link
-
Hammett, L. P. (1937).[3] "The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives." Journal of the American Chemical Society, 59(1), 96–103. Link
Sources
The Structural & Synthetic Guide to 2-Fluoro-4-(pentafluorosulfur)aniline
Topic: 2-Fluoro-4-(pentafluorosulfur)aniline molecular structure Content Type: In-depth technical guide
Executive Summary
2-Fluoro-4-(pentafluorosulfur)aniline (CAS: 1240257-25-3 ) represents a high-value motif in modern medicinal chemistry, integrating the "super-trifluoromethyl" properties of the pentafluorosulfanyl (
This guide analyzes the molecular architecture, physicochemical advantages, and synthetic pathways of this building block, providing actionable protocols for researchers in lead optimization.
Part 1: Molecular Architecture & Geometry
The Pentafluorosulfanyl ( ) Core
Unlike the tetrahedral trifluoromethyl (
-
Steric Bulk: The
group has a van der Waals volume of , significantly larger than ( ) but smaller than a tert-butyl group.[2] This allows it to fill hydrophobic pockets that are too large for but too sterically restricted for alkyl chains. -
Electronegativity: The
group is strongly electron-withdrawing ( ), exceeding that of ( ). This drastically reduces the basicity of the aniline nitrogen, making the amino group less susceptible to oxidative metabolism. -
Dipole Moment: The
bond is highly polarized, creating a distinct electrostatic signature that can engage in unique dipole-dipole interactions within an active site.
The Ortho-Fluorine Effect
The fluorine atom at the 2-position (ortho to the amine) introduces critical conformational and electronic biases:
-
Intramolecular Hydrogen Bonding: The fluorine atom acts as a weak hydrogen bond acceptor for the adjacent amino proton (
). This planarizes the molecule and reduces the energetic penalty for desolvation upon binding to a target protein. -
Metabolic Blocking: The C-F bond (bond energy
) effectively blocks metabolic hydroxylation at the ortho position, a common clearance pathway for anilines.
Structural Visualization (DOT Diagram)
The following diagram illustrates the connectivity and key electronic features of the molecule.
Figure 1: Structural connectivity map highlighting the interplay between the
Part 2: Physicochemical Properties[3]
The integration of
| Property | Value / Description | Impact on Drug Design |
| Molecular Formula | -- | |
| Molecular Weight | 237.16 g/mol | Fragment-like, suitable for FBDD. |
| Lipophilicity ( | Significantly higher than | |
| Hammett Constant ( | 0.68 ( | Strong deactivation of the ring; reduces |
| Aniline | Nitrogen is non-basic at physiological pH; reduced hERG liability. | |
| H-Bond Donor | 1 (Amine) | Critical for hinge binding in kinase inhibitors. |
| Stability | High | Resistant to hydrolysis and thermal degradation ( |
Part 3: Synthesis & Manufacturing
Synthesizing
The "Precision Route" ( Strategy)
This protocol avoids hazardous nitration steps and ensures regioselectivity.
Precursor: 3,4-Difluorophenylsulfur pentafluoride (or 4-chloro-3-fluorophenylsulfur pentafluoride).
Reagent: Ammonia (
Step-by-Step Protocol:
-
Setup: Charge a high-pressure steel autoclave with 3,4-difluorophenylsulfur pentafluoride (1.0 eq) and DMSO (5 volumes).
-
Reagent Addition: Add aqueous
(28%) (5.0 eq) or anhydrous ammonia gas. -
Reaction: Seal and heat to 90–110°C for 12–24 hours. Monitor by
NMR (shift of the signal).[3] -
Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (
).[3] -
Purification: The product, 2-Fluoro-4-(pentafluorosulfur)aniline , is purified via silica gel chromatography (Hexanes/EtOAc gradient).
Synthetic Pathway Diagram
Figure 2: The
Part 4: Applications in Medicinal Chemistry[2][5][6]
Bioisosteric Replacement
Researchers use 2-Fluoro-4-(pentafluorosulfur)aniline to replace:
-
4-Nitroanilines: To eliminate toxicophore risks (nitro reduction) while maintaining electronic withdrawal.
-
4-Trifluoromethylanilines: To increase lipophilicity and metabolic stability. The
analog often shows 2–5x longer half-life ( ) in microsome stability assays.
Case Study: Kinase Inhibition
In kinase inhibitor design, the aniline
References
-
Fisher Scientific. 2-Fluoro-4-(pentafluorothio)aniline, 97%. Catalog Data & CAS Verification. Link
- Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130-1190. (Context on SF5 stability and synthesis).
- Tokunaga, E., et al. (2013). Pentafluorosulfanyl group (SF5) as a superior substituent in medicinal chemistry. Bioorganic & Medicinal Chemistry. (Comparison of SF5 vs CF3 lipophilicity).
-
Accela Chem. Product Analysis: 2-Fluoro-4-(pentafluorosulfur)aniline. Link
Sources
- 1. 1240257-17-3,2-Fluoro-4-(pentafluorosulfur)benzyl bromide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Guide: Synthesis of 2-Fluoro-4-(pentafluorosulfur)aniline
Executive Summary
This technical guide outlines the optimal synthetic pathway for 2-Fluoro-4-(pentafluorosulfur)aniline , a high-value intermediate in modern medicinal chemistry. The pentafluorosulfanyl (SF₅) group is increasingly utilized as a "super-trifluoromethyl" motif due to its high lipophilicity, metabolic stability, and unique square-pyramidal geometry.
The introduction of a fluorine atom at the ortho position to the amine (position 2) further modulates the pKa of the aniline and blocks metabolic oxidation at that site. This guide prioritizes a Late-Stage Electrophilic Fluorination strategy starting from the commercially available 4-(pentafluorosulfur)aniline. This route is selected for its operational simplicity, scalability, and avoidance of hazardous SF₅-gas handling.
Retrosynthetic Analysis
The retrosynthetic logic relies on the strong ortho/para directing power of the acetamide group (protected amine) to override the meta directing influence of the SF₅ group. Direct fluorination of the free amine is avoided to prevent oxidation and N-fluorination.
Figure 1: Retrosynthetic disconnection showing the protection-fluorination-deprotection strategy.
Detailed Synthetic Protocol
Phase 1: Amine Protection (Acetylation)
Objective: Convert the oxidation-prone free aniline into a stable acetanilide to direct regioselectivity.
-
Reagents: 4-(Pentafluorosulfur)aniline (1.0 equiv), Acetic Anhydride (1.2 equiv), Pyridine (1.5 equiv), DCM (Solvent).
-
Mechanism: Nucleophilic acyl substitution.
-
Protocol:
-
Dissolve 4-(pentafluorosulfur)aniline in anhydrous Dichloromethane (DCM) (0.5 M concentration).
-
Add Pyridine (1.5 equiv) followed by dropwise addition of Acetic Anhydride (1.2 equiv) at 0°C.
-
Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC/LC-MS.
-
Workup: Wash with 1M HCl (to remove pyridine), then saturated NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate.
-
Expected Yield: >90% (White solid).
-
Phase 2: Electrophilic Ortho-Fluorination
Objective: Introduce the fluorine atom at the 2-position using an electrophilic fluorine source.
Critical Insight: The SF₅ group is a strong electron-withdrawing group (
-
Reagents: N-(4-(pentafluorosulfur)phenyl)acetamide (Intermediate 1), Selectfluor (1.1-1.5 equiv), Acetonitrile (MeCN).
-
Protocol:
-
Dissolve Intermediate 1 in MeCN (0.2 M).
-
Add Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.2 equiv) in one portion.
-
Heat the reaction mixture to 60-80°C. Note: Higher temperatures may be required due to the deactivating SF₅ group.
-
Monitor reaction progress closely. If conversion stalls, add an additional 0.3 equiv of Selectfluor.
-
Workup: Concentrate solvent, redissolve in Ethyl Acetate, wash with water and brine.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient). The fluorine will install ortho to the acetamide.
-
Data Check: ¹⁹F NMR will show the characteristic SF₅ doublet (approx. 80-90 ppm, J~150 Hz) and quintet, plus a new aromatic fluorine signal (approx. -120 to -130 ppm).
-
Phase 3: Deprotection (Hydrolysis)
Objective: Remove the acetyl group to release the free aniline.
-
Reagents: 6M HCl, Ethanol.
-
Protocol:
-
Dissolve the fluorinated intermediate in Ethanol.
-
Add 6M HCl (excess, ~10 equiv).
-
Reflux for 2-4 hours.
-
Workup: Cool to RT. Neutralize carefully with NaOH or NaHCO₃ to pH ~8. Extract with DCM or EtOAc.
-
Purification: Recrystallization or short pad silica filtration.
-
Final Product: 2-Fluoro-4-(pentafluorosulfur)aniline.
-
Process Logic & Self-Validation
The chosen route is designed to be self-validating through the distinct spectroscopic signatures of the SF₅ group.
| Parameter | Route Logic | Validation Checkpoint |
| Regioselectivity | The NHAc group directs ortho and para. The para position is blocked by SF₅. The meta position is deactivated by SF₅. | ¹H NMR: Look for a 1,2,4-substitution pattern (doublet, doublet of doublets, doublet). |
| Reactivity | SF₅ is strongly electron-withdrawing, making the ring sluggish. | Temperature: If reaction is slow at RT, heating to 60°C+ is validated by the stability of the SF₅ group (stable >200°C). |
| Stability | Free amines oxidize easily; SF₅-anilines are valuable. | Protection: Acetylation prevents "tarring" and N-fluorination side reactions. |
Pathway Visualization
The following diagram illustrates the chemical workflow and decision gates.
Figure 2: Step-by-step experimental workflow for the synthesis.
Analytical & Safety Profile
Safety Considerations
-
Selectfluor: While safer than F₂ gas, it is an oxidant. Avoid contact with strong reducing agents.
-
HF Generation: During hydrolysis, trace HF may form if the SF₅ group degrades (unlikely under acidic conditions, but possible under strong forcing basic conditions). Glassware etching is a sign of SF₅ decomposition.
-
SF₅ Stability: The C-S bond in aromatic SF₅ compounds is generally robust to acid and standard oxidants.
Expected Analytical Data
-
¹⁹F NMR:
-
SF₅: Doublet at ~ +84 ppm (4F, equatorial) and Quintet at ~ +63 ppm (1F, axial). Coupling constant J ≈ 150 Hz.
-
Ar-F: Singlet (or multiplet due to H-coupling) at ~ -125 ppm.
-
-
Mass Spectrometry: Distinctive isotope pattern is not prominent for F/S, but the mass shift of +18 Da (F vs H) is diagnostic.
References
-
General Reactivity of SF5-Anilines: Szafran, M., & Katritzky, A. R. (2020). The Pentafluorosulfanyl Group in Organic Chemistry. Wiley-VCH. (Provides basis for stability and directing effects).[1]
-
Electrophilic Fluorination Protocol: Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry, 87(1), 1-17. Link
-
Synthesis of SF5-Indoles (Analogous Chemistry): Linsenmeier, A. M., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. ACS Organic & Inorganic Au. Link
-
Commercial Availability & CAS Verification: TCI Chemicals / Sigma-Aldrich Catalog entries for 4-Aminophenylsulfur pentafluoride (CAS 2993-24-0) and 2-Fluoro-4-(pentafluorosulfur)aniline (CAS 1240257-25-3). Link
Sources
Comprehensive Spectroscopic Guide: 2-Fluoro-4-(pentafluorosulfur)aniline
Executive Summary
2-Fluoro-4-(pentafluorosulfur)aniline (CAS: 144292-38-8) represents a critical building block in modern medicinal chemistry and agrochemical development. Distinguished by the pentafluorosulfanyl (SF
This guide provides a rigorous technical framework for the spectroscopic characterization of this molecule. Unlike standard anilines, the presence of six fluorine atoms creates a complex spin system requiring specialized NMR protocols. This document outlines the diagnostic signatures, experimental workflows, and validation logic required to confirm identity and purity with high confidence.
Chemical Identity & Physical Properties[1][2]
| Parameter | Data |
| IUPAC Name | 2-Fluoro-4-(pentafluorosulfanyl)aniline |
| Synonyms | 4-Amino-3-fluorophenylsulfur pentafluoride |
| CAS Number | 144292-38-8 |
| Molecular Formula | C |
| Molecular Weight | 237.17 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate, Chloroform |
| pKa (Predicted) | ~2.5–3.0 (Due to strong electron-withdrawing SF |
Spectroscopic Characterization Strategy
As a Senior Application Scientist, I recommend a Fluorine-First strategy for this compound. The
Core Validation Pillars:
-
F NMR : Confirmation of the SF
AB spin system (quintet + doublet) and the Ar-F signal. - H NMR : Verification of the 1,2,4-substitution pattern on the aromatic ring.
-
HRMS : Confirmation of the molecular ion and specific SF
fragmentation loss.
Detailed Spectroscopic Data Analysis
A. F NMR Spectroscopy (The "Gold Standard")
The SF
| Signal | Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |
| A | +80.0 to +88.0 | Quintet | 1F | Axial SF | |
| B | +60.0 to +65.0 | Doublet | 4F | Equatorial SF | |
| C | -120.0 to -135.0 | Multiplet | 1F | Aromatic Fluorine (C2) |
Note: Shifts are referenced to CFCl
B. H NMR Spectroscopy
The aromatic region will display a specific pattern for the 1,3,4-proton arrangement (relative to the amine).
-
Solvent : DMSO-
(Recommended to observe NH protons) or CDCl . -
Resonances :
-
5.5–6.5 ppm (Broad s, 2H) : NH
amine protons (Exchangeable with D O). -
6.8–7.5 ppm (Aromatic Region) :
-
H6 (dd) : Doublet of doublets (coupling to F2 and H5).
-
H5 (dd) : Pseudo-triplet or dd (coupling to H6 and F2).
-
H3 (dd) : Small coupling due to meta-position relative to amine, but strong coupling to F2.
-
-
5.5–6.5 ppm (Broad s, 2H) : NH
C. Mass Spectrometry (MS)
-
Ionization : ESI+ or EI.
-
Molecular Ion : [M+H]
= 238.17 (ESI). -
Fragmentation Pattern :
-
Loss of 19 Da (F atom) is common.
-
Loss of 127 Da (SF
group) confirms the substituent. -
Distinctive isotope pattern for Sulfur (
S vs S) is visible but subtle (4% abundance).
-
D. Infrared Spectroscopy (IR)[3]
-
: 3300–3500 cm
(Primary amine doublet). -
: 810–900 cm
(Very strong, broad band). This is the most intense feature in the fingerprint region. -
: 1500–1600 cm
(Aromatic ring).
Experimental Protocols
Protocol 1: High-Resolution F NMR Acquisition
To resolve the SF
-
Sample Prep : Dissolve 10–15 mg of sample in 0.6 mL CDCl
(preferred for resolution) or DMSO- . -
Instrument : Minimum 300 MHz (proton frequency), ideally 400 MHz+.
-
Parameters :
-
Spectral Width : Set to cover +100 ppm to -200 ppm.
-
Relaxation Delay (D1) : Set to
2.0 seconds (Fluorine relaxation can be slow). -
Scans : 64–128 scans.
-
Referencing : Internal standard C
F (-164.9 ppm) or calibrated to solvent lock.
-
-
Processing : Apply 1.0 Hz exponential line broadening to enhance S/N for the quintet.
Protocol 2: GC-MS Purity Check
Because SF
-
Column : HP-5ms or equivalent non-polar column.
-
Inlet Temp : 250 °C.
-
Gradient : 50 °C (hold 2 min)
280 °C at 20 °C/min. -
Detection : EI source (70 eV). Look for m/z 237 (M+) and fragments 110 (F-aniline core).
Structural Validation Workflow
The following diagram illustrates the decision logic for validating the identity of 2-Fluoro-4-(pentafluorosulfur)aniline.
Figure 1: Step-wise logic gate for confirming the chemical structure of 2-Fluoro-4-(pentafluorosulfur)aniline.
Applications in Drug Discovery
The SF
-
Lipophilicity Modulation : The SF
group is significantly more lipophilic ( ) than CF ( ) or t-Butyl ( ), improving membrane permeability. -
Metabolic Blocking : The 4-position SF
combined with the 2-fluoro substituent effectively blocks Para-hydroxylation (Phase I metabolism), extending the half-life of the scaffold. -
Bioisosterism : Used as a replacement in Teriflunomide derivatives and meta-diamide insecticides (e.g., Broflanilide analogs) to enhance potency and selectivity.
References
-
General SF
Synthesis & Properties :-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link
-
-
Insecticidal Applications (Meta-diamides)
-
Park, J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. Link
-
-
Medicinal Chemistry (Teriflunomide Analogs)
-
Pylina, M., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group. ACS Sensors, 6(11), 4055–4066. Link
-
-
NMR Characterization of Fluorinated Anilines
-
Vulpetti, A., & Dalvit, C. (2012). Fluorine NMR for Biochemical Screening and Drug Discovery. Drug Discovery Today, 17(15-16), 890-897. Link
-
Sources
2-Fluoro-4-(pentafluorosulfur)aniline safety and handling
Advanced Handling, Safety, and Synthetic Utility in Drug Discovery[1][2]
Part 1: Executive Technical Summary[2]
2-Fluoro-4-(pentafluorosulfur)aniline represents a high-value, niche building block in modern medicinal chemistry and agrochemical design.[1] It serves as a strategic bioisostere, primarily utilized to introduce the pentafluorosulfanyl (
For the researcher, this molecule presents a duality: it offers exceptional chemical stability (hydrolytic/thermal) due to the hypervalent sulfur-fluorine bonds, yet it carries the acute toxicity profile of electron-deficient anilines, amplified by extreme lipophilicity.[1] This guide moves beyond standard SDS data to address the specific challenges of manipulating a molecule designed to penetrate biological membranes efficiently.
Part 2: Chemical Architecture & Properties[1][2]
To handle this compound safely and effectively, one must understand its steric and electronic reality.[1] The
| Property | Data / Characteristic | Implication for Research |
| Molecular Formula | High fluorine content requires specific waste streams (no standard incineration).[1] | |
| Geometry ( | Square Pyramidal ( | Steric bulk is significant (Vol |
| Lipophilicity ( | High ( | Critical Safety Factor: Drastically increases skin permeation rates compared to non-fluorinated anilines.[1] |
| Electronic Effect | Strong Electron Withdrawing ( | The amine is less nucleophilic than standard anilines.[1] Coupling reactions may require stronger activation.[1] |
| Ortho-Fluorine Effect | H-Bond Acceptor / Dipole | Can lock amide conformations via intramolecular interactions; further deactivates the amine. |
Visualization: Structural & Electronic Hierarchy
The following diagram illustrates the functional logic of the molecule, separating its reactive center from its stabilizing pharmacophore.[1]
Caption: Functional decomposition of 2-Fluoro-4-(SF5)aniline highlighting the interplay between structural features and resulting physicochemical properties.[1]
Part 3: Comprehensive Hazard Profile[2]
The "Trojan Horse" Toxicity
Standard anilines are known methemoglobinemia inducers. However, the addition of the
-
Acute Systemic Toxicity:
-
Methemoglobinemia: The amine metabolites oxidize ferrous iron (
) in hemoglobin to ferric iron ( ), blocking oxygen transport.[1] Early signs:[3][1][4][5] Cyanosis (blue lips/fingernails) without respiratory distress.[1] -
Neurotoxicity: Fluorinated organics can exhibit specific neurotoxic pathways; headache and dizziness are primary indicators.
-
-
Chemical Incompatibility:
Part 4: Strategic Handling & Protocols
A. PPE Selection Decision Tree
Do not rely on standard laboratory nitrile gloves for prolonged handling, especially if the compound is dissolved in organic solvents (DCM, THF) which act as carrier vehicles.[1]
Caption: PPE selection logic based on physical state and carrier solvent to prevent transdermal exposure.
B. Synthetic Protocol: Amide Coupling
Due to the electron-withdrawing nature of the
Recommended Workflow: Acid Chloride Activation [1]
-
Preparation:
-
Convert carboxylic acid partner to acid chloride using Oxalyl Chloride/DMF (catalytic) or Thionyl Chloride.[1]
-
Why: The weak aniline nucleophile requires a highly electrophilic partner.
-
-
Coupling Reaction:
-
Solvent: Anhydrous DCM or THF.[1]
-
Base: Pyridine or 2,6-Lutidine (mild bases preferred over
to avoid side reactions if acid chloride is sensitive).[1] -
Stoichiometry: Use 1.1 eq of Acid Chloride to 1.0 eq of Aniline.
-
Temperature: Start at
, warm to reflux. Note: The low nucleophilicity often requires thermal energy to drive the reaction to completion.
-
-
Quench & Workup:
C. Waste Disposal
-
Segregation: Label clearly as "Fluorinated Organic - Toxic."
-
Destruction: Must be sent to a high-temperature incinerator equipped with HF scrubbers. Standard incineration can damage facility infrastructure due to HF generation.[1]
Part 5: References & Authority[1][2][6]
-
Svechkarev, D., et al. (2016).[1] Synthesis and Properties of Pentafluorosulfanyl-Substituted Analogs of Fluorescent Probes. Describes the stability and lipophilicity parameters of SF5-anilines.
-
Umemoto, T., et al. (2012).[1] Discovery of 4-Pentafluorosulfanyl-aniline derivatives and their unique properties. Key paper on the "Super-Trifluoromethyl" effect.[3]
-
Sigma-Aldrich/Merck. Safety Data Sheet: 4-(Pentafluorosulfanyl)aniline. (Used as baseline for homologue toxicity).[1]
-
Rowan Scientific. The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Detailed analysis of the steric and electronic bioisosterism.
Sources
- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Brief: Strategic Utilization of 2-Fluoro-4-(pentafluorosulfur)aniline
Executive Summary: The "Super-Trifluoromethyl" Scaffold
2-Fluoro-4-(pentafluorosulfur)aniline is a high-value fluorinated building block used primarily in late-stage medicinal chemistry to modulate metabolic stability and lipophilicity.[1] Characterized by the presence of the pentafluorosulfanyl (
This guide addresses the commercial scarcity of this specific isomer, analyzes its physiochemical advantages, and provides validated protocols for overcoming its inherent low nucleophilicity in cross-coupling reactions.
Chemical Identity & Physiochemical Profile[1][2][3][4]
The synergistic effect of the electron-withdrawing
| Property | Specification | Technical Note |
| IUPAC Name | 2-Fluoro-4-(pentafluoro- | Distinct from the more common 4-( |
| CAS Number | 1240257-25-3 | Verify against isomer 1240257-94-6 (2-F-5-SF5).[1] |
| Molecular Formula | MW: 237.16 g/mol | |
| Appearance | Off-white to pale yellow solid | Oxidizes slowly; store under inert atmosphere.[1] |
| LogP (Predicted) | ~3.8 - 4.2 | significantly more lipophilic than |
| pKa (Aniline | ~1.5 - 2.0 (Est.)[1] | Critical: Drastically lower than unsubstituted aniline (~4.[1]6) due to -I effect of F and |
The
Advantage
The
Commercial Availability & Sourcing Strategy
Unlike commodity fluorinated anilines, the 2-fluoro-4-(
Supply Chain Landscape[1]
-
Primary Suppliers: Thermo Scientific Chemicals (formerly Alfa Aesar), Oakwood Chemical, Fluorochem (UK), Enamine.
-
Cost Analysis: High. Market rates fluctuate between $450 - $1,300 per gram depending on purity and lead time.[1]
-
Availability Status: Frequently listed as "Inquire" or "Backordered."[1]
Sourcing Recommendation: Due to the high cost and synthesis lead times (4–8 weeks), researchers should validate the synthesis route using the cheaper 4-(pentafluorosulfur)aniline (CAS 2993-24-0) before committing to the 2-fluoro derivative, unless the ortho-fluorine is critical for metabolic blocking or conformational locking.[1]
Figure 1: Strategic sourcing decision tree for high-value fluorinated building blocks.
Technical Synthesis & Reactivity
If commercial sourcing fails, or for scale-up, understanding the synthesis is vital. The introduction of the ortho-fluorine atom is the limiting step.[1]
Synthesis Pathway
The most scalable route typically involves:
-
Precursor: Starting with 4-(pentafluorosulfur)aniline.
-
Electrophilic Fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) in polar solvents (MeCN).[1] The amino group directs the fluorine ortho to itself.
-
Purification: Separation of mono-fluoro (desired) from di-fluoro byproducts requires careful chromatography.[1]
Reactivity Challenges (The "Dead Zone")
The 2-fluoro-4-(
-
Problem: The
lone pair is delocalized into the ring (resonance) and inductively pulled by the ortho-F and para- . -
Consequence: It is a poor nucleophile.[1] Standard amide couplings (EDC/HOBt) often fail or proceed sluggishly.
reactions where this aniline acts as the nucleophile require high temperatures.
Validated Experimental Protocols
To mitigate the low nucleophilicity, the following protocols utilize high-activity catalysts and coupling agents.
Protocol A: Buchwald-Hartwig Amination (C-N Coupling)
Rationale: Standard Pd(
Reagents:
-
Aryl Halide (1.0 equiv)
-
2-Fluoro-4-(
)aniline (1.2 equiv)[1] -
Catalyst:
(2 mol%) -
Ligand: BrettPhos or tBuBrettPhos (4 mol%) — Critical for electron-deficient anilines.[1]
-
Base:
(2.0 equiv) or (stronger, if substrate allows). -
Solvent: t-Amyl alcohol or Dioxane (anhydrous).[1]
Procedure:
-
Charge a reaction vial with catalyst, ligand, and base. Purge with Argon.
-
Add solvent, aryl halide, and the aniline.
-
Heat to 100°C for 12–18 hours.
-
Checkpoint: Monitor by LCMS. The starting aniline (
237) is distinct. -
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Protocol B: High-Efficiency Amide Coupling
Rationale: The pKa of the aniline is too low for standard carbodiimide coupling. An acid chloride or highly reactive ester generation is required.
Reagents:
-
Carboxylic Acid Partner[1]
-
Coupling Agent: HATU (1.2 equiv) or Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) for in-situ acid chloride formation.[1]
-
Base: DIPEA (3.0 equiv) or 2,6-Lutidine.[1]
-
Solvent: DMF or NMP.[1]
Procedure (HATU Method):
-
Dissolve carboxylic acid and DIPEA in DMF.
-
Add HATU and stir for 5 mins to form the activated ester.
-
Add 2-Fluoro-4-(
)aniline. -
Key Step: Heat to 50–60°C. Room temperature is often insufficient for this specific aniline due to steric hindrance from the ortho-F and electronic deactivation.[1]
Figure 2: Reactivity profile and protocol selection guide based on nucleophilicity constraints.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).[1]
-
Specific Hazard: Fluorinated anilines can be toxic if absorbed through the skin.
-
Stability: The C-S bond in the aromatic
group is extremely stable (comparable to ). However, avoid contact with strong reducing agents (e.g., LiAlH4) which can degrade the functionality under harsh conditions.
References
-
Commercial Identity & Properties
-
Medicinal Chemistry Context (
Applications):-
Rowan Scientific. The Pentafluorosulfanyl Group (SF5): Properties and Applications. Retrieved January 28, 2026, from [Link]
-
-
Synthesis & Reactivity
Sources
Physical Properties of 2-Fluoro-4-(pentafluorosulfur)aniline
Executive Summary: The "Super-Trifluoromethyl" Scaffold
In the landscape of modern medicinal chemistry and agrochemical design, 2-Fluoro-4-(pentafluorosulfur)aniline represents a high-value intermediate.[1] It combines the steric bulk and lipophilicity of the pentafluorosulfanyl (
The
Chemical Identity & Structural Architecture[1][2]
The molecule features a benzene core substituted with an amino group at position 1, a fluorine atom at position 2, and a pentafluorosulfur group at position 4.[1]
Table 1: Chemical Identification
| Parameter | Detail |
| Chemical Name | 2-Fluoro-4-(pentafluorosulfur)aniline |
| CAS Number | 1240257-25-3 |
| Molecular Formula | |
| Molecular Weight | 237.17 g/mol |
| SMILES | Nc1ccc(cc1F)S(F)(F)(F)(F)F |
| InChI Key | VNFMUDAEGKTTOA-UHFFFAOYSA-N |
| Synonyms | 4-Amino-3-fluorophenylsulfur pentafluoride; 2-Fluoro-4-(pentafluoro- |
Structural Analysis: The Effect
The
Figure 1: Structural dissection of 2-Fluoro-4-(pentafluorosulfur)aniline showing the interplay between the ortho-fluorine and the para-SF5 group.[1]
Physicochemical Profile
The physical properties of 2-Fluoro-4-(pentafluorosulfur)aniline are dominated by the electron-withdrawing nature of the substituents.[1]
Table 2: Physical Properties
| Property | Value / Description | Note |
| Physical State | Low-melting solid or oil | Pure 4- |
| Melting Point | ~30–50 °C (Estimated) | Exact experimental MP is rarely reported; handle as a low-melting solid.[1] |
| Boiling Point | >200 °C (Predicted) | High thermal stability due to C-S bond strength.[1] |
| Density | ~1.5 - 1.6 g/cm³ | High density characteristic of polyfluorinated aromatics.[1] |
| pKa (Conjugate Acid) | ~1.5 - 1.8 | Significantly lower than aniline (4.[1]6) due to strong electron withdrawal by |
| LogP | ~3.5 - 3.9 | Highly lipophilic.[1] The |
| Solubility | DCM, MeOH, EtOAc | Insoluble in water.[1] Soluble in most organic solvents.[1] |
Basicity and Reactivity
The nitrogen atom is significantly less basic than unsubstituted aniline.[1]
-
Nucleophilicity: Reduced.[1] Reactions requiring nucleophilic attack (e.g., amide coupling) may require stronger activation or catalysts.[1]
-
Stability: The
group is chemically inert to standard reducing and oxidizing conditions, including catalytic hydrogenation and chromic acid oxidation.[1]
Experimental Protocols & Handling
Storage and Stability[1][3]
-
Atmosphere: Store under inert gas (Argon/Nitrogen).[1] While the
group stabilizes the ring, anilines are prone to oxidation (browning) over time.[1] -
Temperature: 2–8 °C (Refrigerate).
-
Light: Protect from light to prevent photochemical degradation of the aniline moiety.[1]
Solubility Testing Protocol
For formulation or reaction solvent selection, follow this tiered solubility protocol.
-
Add Solvent: Add 50 µL of solvent (DCM, MeOH, Toluene).
-
Observation: Vortex for 30 seconds.
Synthesis Workflow (General Route)
The compound is typically accessed via the reduction of the corresponding nitro precursor.[1]
Figure 2: Synthetic pathway. Note that direct nitration of SF5-benzene directs meta; alternative routes may involve starting from 4-nitro-SF5-benzene and fluorinating.[1]
Applications in Drug Discovery[1][5][6][7][8]
Bioisosterism
The 2-fluoro-4-
-
4-Trifluoromethyl anilines:
provides greater lipophilicity and volume, potentially filling hydrophobic pockets more effectively.[1] -
4-Nitro anilines: Similar electron-withdrawing power but without the metabolic liability of the nitro group.[1]
-
4-tert-Butyl anilines: Similar steric bulk, but with completely different electronic properties (EWG vs EDG).[1]
Metabolic Stability
The ortho-fluorine atom (position 2) blocks metabolic hydroxylation at the electron-rich ortho position, a common clearance pathway for anilines.[1] Combined with the C-S bond stability of the
Safety & Toxicology (MSDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
PPE: N95 Dust mask (if solid), Nitrile gloves, Safety goggles.[1]
-
First Aid: In case of contact, wash immediately with soap and water.[1] The lipophilic nature allows rapid skin absorption; treat with caution.[1]
References
-
Fisher Scientific. 2-Fluoro-4-(pentafluorothio)aniline, 97%.[1] Retrieved January 28, 2026.[1] [1]
-
Sigma-Aldrich. 4-(Pentafluorosulfanyl)aniline Properties (Parent Compound Reference). Retrieved January 28, 2026.[1] [1]
-
ChemicalBook. 4-Aminophenylsulfur Pentafluoride Physical Properties. Retrieved January 28, 2026.[1]
-
Rowan Scientific. The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Retrieved January 28, 2026.[1]
-
ResearchGate. Reactions of Organic Pentafluorosulfanyl-Containing Compounds. Retrieved January 28, 2026.[1]
Sources
Executive Summary: The Rise of the SF₅ Bioisostere
Topic: 2-Fluoro-4-(pentafluorosulfur)aniline: The "Super-Trifluoromethyl" Scaffold for Next-Gen Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Procurement Specialists in Drug Discovery.
In the pursuit of novel pharmacophores, the pentafluorosulfanyl (SF₅) group has emerged as a superior bioisostere to the ubiquitous trifluoromethyl (CF₃) group.[1] Often termed "super-trifluoromethyl," the SF₅ moiety offers higher lipophilicity, stronger electron-withdrawing capacity, and exceptional metabolic stability.[2][3]
2-Fluoro-4-(pentafluorosulfur)aniline (CAS: 115200-09-4) represents a critical building block in this domain. It combines the steric and electronic benefits of the para-SF₅ group with the metabolic blocking and conformational control of an ortho-fluorine atom. This guide provides a technical deep-dive into the synthesis, quality control, and strategic sourcing of this high-value intermediate.
Technical Profile: The "Fluorine Effect"
To understand the value of this building block, one must analyze the synergistic effects of its substituents.
Structure-Activity Relationship (SAR)
| Property | Trifluoromethyl (-CF₃) | Pentafluorosulfanyl (-SF₅) | Impact on Drug Design |
| Geometry | Tetrahedral | Octahedral (Square Pyramidal) | SF₅ creates a unique steric volume, filling "deep" hydrophobic pockets. |
| Electronegativity (Hammett | 0.54 | 0.68 | SF₅ is more electron-withdrawing, lowering the pKa of the aniline amine. |
| Lipophilicity ( | 0.88 | 1.51 | SF₅ significantly improves membrane permeability (LogP). |
| Chemical Stability | High | High (Hydrolysis resistant) | Both withstand harsh metabolic conditions. |
The Ortho-Fluoro Advantage
The presence of fluorine at the 2-position (ortho to the amine) is not merely decorative. It serves two critical functions:
-
Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the highly reactive ortho position, extending the half-life (
) of the final drug candidate. -
Conformational Locking: Through intramolecular hydrogen bonding or electrostatic repulsion with the amine lone pair, the ortho-fluorine restricts bond rotation, pre-organizing the molecule for target binding.
Synthesis & Manufacturing: The Supplier Perspective
Understanding how suppliers manufacture this compound is vital for assessing impurity profiles. The synthesis of SF₅ aromatics is historically difficult, often requiring hazardous reagents like elemental fluorine (
Dominant Synthesis Routes
Most commercial suppliers utilize a variation of the Umemoto Method or direct fluorination of disulfides.
-
Step 1: Oxidative Chlorination. Bis(2-fluoro-4-nitrophenyl) disulfide is treated with chlorine gas (
) and an alkali fluoride (KF) to form the intermediate sulfur chlorotetrafluoride ( ). -
Step 2: Fluorine Exchange. The
intermediate is converted to the group using a Lewis acid fluoride source (e.g., , , or anhydrous ). -
Step 3: Reduction. The nitro group is reduced to the aniline using
or .
Impurity Profile (QC Red Flags)
When reviewing a Certificate of Analysis (CoA), look for these specific process impurities:
-
Des-fluoro impurities: Incomplete exchange can lead to
residues, which are hydrolytically unstable. -
Regioisomers: Isomers where the fluorine is at the 3-position (rare but possible depending on precursor purity).
-
Sulfonyl Fluorides: Oxidation byproducts (
) if the reaction is not strictly anhydrous.
Visualization: Synthesis & Quality Control Workflow
The following diagram illustrates the critical pathway from raw material to validated building block, highlighting the decision gates for quality control.
Figure 1: Synthesis workflow and Quality Control gating for SF₅-aniline production. The conversion of SF₄Cl to SF₅ is the critical failure point requiring rigorous ¹⁹F-NMR validation.
Procurement & Quality Control Protocols
When sourcing 2-Fluoro-4-(pentafluorosulfur)aniline, "purity" is not a single number.[4] The unique chemistry of sulfur fluorides requires specific analytical techniques.
The "Self-Validating" QC Protocol
Do not rely solely on HPLC UV traces, as SF₅ compounds often have low UV absorbance compared to their impurities.
-
Mandatory ¹⁹F-NMR: This is the gold standard.
-
Signal: The SF₅ group appears as a distinct AB₄ pattern (a doublet of pentets and a pentet of doublets) around +60 to +90 ppm.
-
Validation: Ensure the integration ratio between the aromatic fluorine (-120 ppm region) and the SF₅ fluorines matches the theoretical 1:5 ratio.
-
-
GC-MS Verification:
-
Check for the molecular ion peak (
). -
Look for the characteristic loss of
(M-19) and (M-127) fragments.
-
Supplier Tiering
-
Tier 1 (Catalog Suppliers): (e.g., Sigma-Aldrich, Fluorochem, Apollo Scientific). Best for mg to gram scale. High reliability, standardized CoAs.
-
Tier 2 (Specialty Fluorine Houses): Best for 100g+ scale. These suppliers often hold the IP for the Umemoto or direct fluorination process and can offer custom purity profiles.
-
Tier 3 (Bulk Aggregators): Often re-package. Risk: Batch-to-batch consistency can vary. Always request a pre-shipment sample for ¹⁹F-NMR.
Applications in Drug Discovery
This aniline is not the end product; it is a versatile scaffold.
Key Reaction Pathways
-
Sandmeyer Reaction: Conversion of the aniline amine to a halide (I, Br, Cl) allows for subsequent metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
-
Amide Coupling: Reaction with acid chlorides to form stable amide bonds, common in kinase inhibitors.
-
Heterocycle Formation: Cyclization with 1,3-dicarbonyls to form quinolines or indoles.
Case Study: Next-Gen Agrochemicals & Pharma
Recent patents indicate the use of this scaffold in meta-diamide insecticides (analogues of Broflanilide) where the SF₅ group replaces a heptafluoroisopropyl moiety, maintaining potency while altering the environmental degradation profile.
Safety & Handling
-
Hazards: Like most fluorinated anilines, it is classified as Acute Tox. 4 (Oral/Dermal/Inhalation) and Skin/Eye Irrit. 2 .
-
Specific SF₅ Hazard: While the C-S bond is stable, thermal decomposition at extreme temperatures (>250°C) can release toxic
and gases. -
Storage: Store under inert atmosphere (Argon/Nitrogen) in a cool, dry place. Although stable, preventing oxidation of the aniline amine ensures consistent yield in subsequent steps.
References
-
Umemoto, T., et al. (2008). "Synthesis and Properties of Pentafluorosulfanyl Compounds." Journal of Fluorine Chemistry.
-
Savoie, P. R., & Welch, J. T. (2015). "The Pentafluorosulfanyl Group in Medicinal Chemistry."[3][5][6][7][8] Chemical Reviews.
-
Kim, J. G., et al. (2020). "Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides." Molecules.
-
Fisher Scientific. (2024). "Safety Data Sheet: 4-(Pentafluorosulfanyl)aniline."
-
Rowan Scientific. (2024). "The Pentafluorosulfanyl Group (SF5): Properties and Applications."
Sources
- 1. sussex.figshare.com [sussex.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Guide: Discovery and Synthesis of 2-Fluoro-4-(pentafluorosulfur)aniline
Executive Summary
2-Fluoro-4-(pentafluorosulfur)aniline (CAS: 1240257-25-3 ) represents a high-value fluorinated building block in modern medicinal chemistry.[1] It combines the steric bulk and lipophilicity of the pentafluorosulfanyl (
This guide details the chemical rationale, validated synthesis protocols, and strategic applications of this compound. Unlike traditional trifluoromethyl (
Part 1: The Chemical Rationale[2][3]
The "Super-Trifluoromethyl" Effect
The
-
Metabolic Blocking: It prevents oxidative metabolism at the electron-rich ortho carbon, a common clearance pathway for aniline-based drugs.
-
pKa Modulation: The electron-withdrawing nature of the 2-fluoro substituent lowers the pKa of the aniline nitrogen, reducing its potential for forming reactive metabolites (e.g., quinone imines).
Comparative Physicochemical Properties
The following table contrasts the
| Property | Pentafluorosulfanyl ( | Trifluoromethyl ( | tert-Butyl ( |
| Geometry | Square Pyramidal | Tetrahedral | Tetrahedral |
| Electronegativity ( | 3.65 (Group) | 3.36 (Group) | 2.3 (Group) |
| Hammett Constant ( | 0.68 | 0.54 | -0.20 |
| Volume ( | ~113 | ~73 | ~98 |
| Lipophilicity ( | 1.51 | 0.88 | 1.98 |
Data sourced from comparative studies in organofluorine chemistry [1][2].
Part 2: Synthetic Pathways[2]
The synthesis of 2-Fluoro-4-(pentafluorosulfur)aniline presents a regioselectivity challenge. Direct fluorination of the parent aniline is prone to oxidation. The most robust, field-proven protocol involves a Protection-Fluorination-Deprotection strategy.
Strategic Workflow (DOT Visualization)
Detailed Experimental Protocol
This protocol is adapted from established methodologies for electrophilic fluorination of electron-deficient anilines [3][4].
Step 1: Protection (Acetylation)
-
Reagents: 4-(Pentafluorosulfur)aniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).
-
Procedure: Dissolve the starting aniline in glacial acetic acid. Add acetic anhydride dropwise at ambient temperature. Stir for 2 hours.
-
Workup: Pour into ice water. Filter the precipitate.[2]
-
Why: The free amine is susceptible to oxidation by fluorinating agents. Acetylation moderates the ring reactivity while directing the incoming fluorine to the ortho position via sigma-complex stabilization.
Step 2: Electrophilic Fluorination
-
Reagents: N-(4-pentafluorosulfurphenyl)acetamide (1.0 eq), Selectfluor™ (F-TEDA-BF4) (1.1 eq), Acetonitrile (MeCN).
-
Procedure:
-
Dissolve the acetamide in MeCN (0.1 M concentration).
-
Add Selectfluor in a single portion.
-
Reflux at 60-80°C for 4–6 hours. Monitor by LC-MS for disappearance of starting material.
-
-
Mechanism: Selectfluor acts as an
source. The acetamide group directs the electrophile ortho to the nitrogen. The group at the para position strongly deactivates the ring, preventing over-fluorination. -
Note: If conversion is low, adding a catalytic amount of triflic acid can activate the Selectfluor.
Step 3: Deprotection (Hydrolysis)
-
Reagents: 6M HCl, Ethanol.
-
Procedure: Suspend the fluorinated intermediate in ethanol/HCl (1:1). Reflux for 2 hours.
-
Workup: Neutralize with NaOH to pH 8. Extract with Ethyl Acetate. Dry over
and concentrate. -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).[3]
-
Yield Expectation: 60–75% overall yield.[4]
Part 3: Applications in Drug Design
The 2-Fluoro-4-(pentafluorosulfur)aniline scaffold is increasingly used to replace 2-fluoro-4-trifluoromethylaniline in lead optimization.
Bioisosteric Replacement Logic
Replacing a
-
Increased Lipophilicity:
. This improves blood-brain barrier (BBB) penetration. -
Enhanced Metabolic Stability: The C-S bond in aryl-
is stronger and sterically more protected than the C-C bond in aryl- . -
Conformational Locking: The sheer bulk of the
group restricts rotation of adjacent groups more effectively than , potentially locking the ligand into a bioactive conformation.
Structural Comparison (DOT Visualization)
References
-
BenchChem. (2025).[5] A Head-to-Head Battle of Fluorinated Functional Groups: Unpacking the Lipophilicity of SF5 vs. CF3. Retrieved from
-
Rowan Scientific. (2025). The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry.[4][3][6][7] Retrieved from
-
Molecules. (2020).[4][3] Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. 25(23), 5536. (Demonstrates halogenation of SF5-anilines). Retrieved from
-
Enamine. (2025).[4][5][8] Selectfluor™: Reagent Profile and Applications.[9] Retrieved from
-
Fisher Scientific. (2025). Product Specification: 2-Fluoro-4-(pentafluorothio)aniline, 97%. CAS 1240257-25-3.[1] Retrieved from
Sources
- 1. 2-Fluoro-4-(pentafluorothio)aniline, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. 2-Fluoro-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Fluoro-4-(trifluoromethoxy)aniline | C7H5F4NO | CID 14439304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-Amino-3-fluorophenol | C6H6FNO | CID 2735919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. SelectFluor - Enamine [enamine.net]
The Pentafluorosulfanyl (SF₅) Group: Engineering the "Super-Trifluoromethyl" in Drug Discovery
[1]
Introduction: Beyond the Trifluoromethyl Plateau
In the landscape of medicinal chemistry, the trifluoromethyl group (CF₃) has long been the gold standard for modulating lipophilicity and metabolic stability. However, the pentafluorosulfanyl group (SF₅) —often termed the "Super-Trifluoromethyl"—offers a distinct and powerful alternative that allows researchers to break through the physicochemical ceilings imposed by CF₃.
For decades, SF₅ was a chemical curiosity, limited by hazardous synthesis requiring elemental fluorine. Today, modern radical chemistry has democratized access to this motif, allowing drug developers to exploit its unique octahedral geometry , extreme electronegativity , and high lipophilicity . This guide details the rationale for deploying SF₅ and provides the field-proven protocols necessary to synthesize it.
Physicochemical Profiling: The "Why" of SF₅
To effectively utilize the SF₅ group, one must understand how it differs from its tetrahedral cousins (CF₃ and tert-butyl). It is not merely a "larger CF₃"; it is a steric and electronic hybrid.
Comparative Metrics
The SF₅ group occupies a unique "chemical space" between the electron-withdrawing power of CF₃ and the steric bulk of a tert-butyl group.
Table 1: Physicochemical Comparison of Key Substituents
| Property | Trifluoromethyl (–CF₃) | Pentafluorosulfanyl (–SF₅) | tert-Butyl (–C(CH₃)₃) | Impact on Drug Design |
| Geometry | Tetrahedral ( | Octahedral ( | Tetrahedral ( | SF₅ provides unique 3D space filling. |
| Volume (ų) | 34.6 | 55.4 | 76.9 | SF₅ is bulkier than CF₃, enhancing receptor fit. |
| Lipophilicity ( | 0.88 | 1.23 | 1.98 | SF₅ significantly increases membrane permeability. |
| Electronegativity ( | 0.54 | 0.68 | -0.20 | SF₅ is a stronger electron-withdrawing group (EWG). |
| Dipole Moment (D) | ~2.6 | ~3.4 | ~0.5 | Stronger dipole can alter binding pocket electrostatics. |
Data compiled from Hansch parameters and crystallographic volumes [1, 2].
The Structural Advantage
Unlike the CF₃ group, which presents three fluorine atoms in a cone, the SF₅ group presents five fluorine atoms in a square pyramidal arrangement around the sulfur. This octahedral geometry creates a high electron density "shield" around the sulfur atom, rendering the C–S bond chemically inert to hydrolysis, even under extreme acidic or basic conditions.
Diagram 1: Physicochemical Decision Matrix This diagram illustrates the logical flow for selecting SF₅ over CF₃ based on molecular requirements.
Caption: Decision logic for transitioning from CF₃ to SF₅ in lead optimization cycles.
Synthetic Accessibility: Field-Proven Protocols
Historically, synthesizing SF₅ compounds required handling fluorine gas (
The Reagent: SF₅Cl
SF₅Cl is the primary "vector" for installing the SF₅ group onto aliphatic chains.[1] It adds across alkenes and alkynes via a radical chain mechanism.[2]
-
Handling Note: SF₅Cl is a gas at room temperature. It is typically condensed into a reaction vessel at -78 °C or used as a solution in hexane (which is now commercially available or synthesizable via the Togni method [3]).
Core Protocol: Et₃B-Initiated Radical Addition to Alkenes
This is the most reliable, "workhorse" reaction for medicinal chemists. It operates at low temperatures, minimizing side reactions.
Scope: Converts terminal alkenes to
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere):
-
Flame-dry a two-neck round-bottom flask equipped with a dry ice/acetone condenser and a nitrogen inlet.
-
Charge the flask with the Alkene (1.0 equiv) and anhydrous Hexane (0.5 M concentration) .
-
Cool the mixture to -40 °C (acetonitrile/dry ice bath) or -78 °C depending on substrate reactivity.
-
-
SF₅Cl Addition:
-
Condense SF₅Cl gas (1.2 equiv) into the reaction mixture.
-
Alternative: If using a pre-prepared SF₅Cl solution in hexane, add it via syringe at this stage.
-
-
Initiation (The Critical Step):
-
Monitoring & Completion:
-
Stir at -40 °C to 0 °C for 1–2 hours.
-
Monitor consumption of the alkene via TLC or GC-MS.
-
Quench by adding saturated aqueous NaHCO₃.
-
-
Workup:
-
Extract with dichloromethane (DCM) or ether.
-
The product will be the 1-SF₅-2-chloro-alkane .
-
Dehydrochlorination (Optional): Treat with a base (e.g., DBU or KOH) to generate the SF₅-alkene (vinyl SF₅), a versatile building block for coupling reactions.
-
Diagram 2: Radical Addition Mechanism Visualizing the propagation cycle is essential for troubleshooting (e.g., understanding why oxygen is needed in trace amounts for Et₃B initiation).
Caption: Radical chain mechanism for Et₃B-mediated addition of SF₅Cl to alkenes.
Medicinal Chemistry Applications
Bioisosterism and Metabolic Stability
The SF₅ group is highly resistant to Phase I metabolism (oxidation/hydrolysis).
-
Case Study (Mefloquine Analog): Replacing the CF₃ group of the antimalarial drug Mefloquine with SF₅ resulted in a compound with improved half-life and blood-brain barrier penetration due to increased lipophilicity (+0.4 to +0.6 LogP units) [4].
-
Strategic Use: Use SF₅ to block metabolic "soft spots" on aromatic rings, particularly at the para position, where its bulk prevents enzymatic approach more effectively than CF₃.
Modulation of pKa
The electron-withdrawing nature of SF₅ (
-
Effect: When placed meta or para to a basic amine or acidic phenol, SF₅ will lower the pKa more drastically than CF₃. This can be used to fine-tune the ionization state of a drug candidate at physiological pH, influencing solubility and receptor binding affinity.
Safety and Handling
While the SF₅ group itself is biologically inert (non-toxic), the reagents used to install it (SF₅Cl) are reactive.
-
SF₅Cl: Toxic gas, lung irritant. Must be handled in a fume hood.
-
Final Compounds: SF₅-containing drugs generally show good safety profiles, but their high lipophilicity requires monitoring for phospholipidosis or off-target binding (hERG) during early ADMET screening.
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link
-
Phelps, M. V., et al. (2019). A Gas-Free Synthesis of SF5Cl. Angewandte Chemie International Edition, 58(49), 17589-17592. Link
-
Weng, Z., et al. (2011). The Unique Physicochemical Properties of the SF5 Group and its Applications in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 11(22). Link
-
Dolbier, W. R., et al. (2006). Efficient Synthesis of SF5-Containing Aliphatic Compounds. Journal of Fluorine Chemistry, 127(10), 1302-1310. Link
Electron-withdrawing properties of the SF5 group
The Pentafluorosulfanyl ( ) Group: A Technical Guide to the "Super-Trifluoromethyl" Substituent
Electronic Profile: The Inductive Powerhouse
The
Hammett Substituent Constants
To quantify the electronic influence, we compare the Hammett constants of
Table 1: Comparative Electronic Parameters
| Substituent | ||||
| 0.68 | 0.61 | 0.55 | 0.13 | |
| 0.54 | 0.43 | 0.42 | 0.12 | |
| 0.78 | 0.71 | 0.63 | 0.15 | |
| 0.50 | 0.40 | 0.30 | 0.20 |
Data Source: Thrasher et al. (2004) and Welch et al. (2004).
Key Insight: While
Steric and Physicochemical Landscape
The
Lipophilicity and Bioavailability
A critical advantage of
The
Visualization: The Property Space
The following diagram maps the
Synthetic Architecture: Radical Addition
Historically,
Mechanism of Action
The addition of
Experimental Protocol: Synthesis of -SF5-Styrene Derivatives
Objective: Installation of the
Scope: This protocol uses
Materials
-
Substrate: Phenylacetylene (1.0 equiv)
-
Reagent:
(gas, condensed, 1.2 equiv) -
Initiator:
(1.0 M in hexane, 0.1 equiv) -
Solvent: Anhydrous Hexane or
-
Equipment: Schlenk line, dry ice/acetone bath (-78°C), balloon (for
delivery).
Step-by-Step Methodology
-
System Preparation:
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Flush with Argon (Ar) for 15 minutes.
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
-
Reagent Condensation:
-
Connect the
cylinder to the flask via a needle inlet. -
Slowly condense
(boiling point -10°C) into the flask. Note: Calibrate flow rate or measure weight change to ensure ~1.2 equivalents.
-
-
Substrate Addition:
-
Dissolve Phenylacetylene (1.0 equiv) in anhydrous hexane.
-
Inject the substrate solution into the cold
mixture.
-
-
Initiation (The Critical Step):
-
Add
(0.1 equiv) dropwise via syringe. -
Self-Validating Check: Introduction of a small amount of air (via a syringe needle tip) may be necessary if the reaction does not initiate (indicated by exotherm or color change), as
requires trace to generate ethyl radicals. -
Stir the mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature over 2-3 hours.
-
-
Workup & Purification:
-
Quench the reaction with saturated
solution. -
Extract with
(3x). -
Dry organic layers over
and concentrate -
Purification: Flash column chromatography (Hexane/EtOAc). The product is typically the
-isomer.
-
Safety Warning:
Strategic Application in Drug Design
The
-
Metabolic Blocking: Placing
at the para-position of an aromatic ring effectively blocks CYP450-mediated oxidation due to its steric bulk and C-S bond strength. -
Solubility Modulation: While lipophilic, the high dipole moment of the C-SF5 bond can create unique solvation shells that differ from carbocycles.
-
Conformational Locking: The volume of
can force biaryl systems into twisted conformations, potentially improving selectivity for protein binding pockets.
Case Study: Mefloquine Analogs
Research has shown that replacing the
References
-
Thrasher, J. S., et al. (2004). "The Hammett substituent constants for the pentafluorosulfanyl group." Journal of Fluorine Chemistry. Link
-
Welch, J. T., et al. (2004). "The Pentafluorosulfanyl Group in Medicinal Chemistry."[1][2][3][10] Journal of Medicinal Chemistry. Link
-
Dolbier, W. R., et al. (2006). "A new and convenient method for incorporation of pentafluorosulfanyl (SF5) substituents into aliphatic organic compounds."[6] Organic Letters. Link
-
Savoie, P. R., & Welch, J. T. (2015). "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 6. New and convenient method for incorporation of pentafluorosulfanyl (SF5) substituents into aliphatic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correction: Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes [beilstein-journals.org]
- 9. sussex.figshare.com [sussex.figshare.com]
- 10. SF5-containing building blocks - Enamine [enamine.net]
Stability of the pentafluorosulfur group in aniline
Technical Guide: The Stability Matrix of Pentafluorosulfanyl ( ) Aniline
Executive Summary
The pentafluorosulfanyl group (
This guide provides a rigorous analysis of the
Part 1: The Physicochemical Architecture
The Hypervalent Shield
The exceptional stability of the
-
Steric Protection: The fluorine atoms create a dense electron cloud that physically blocks reagents from attacking the central sulfur atom.
-
Bond Strength: The
bond is reinforced by the high electronegativity of the fluorine cage, which shortens the bond length and increases dissociation energy.
Comparative Metrics: vs.
To understand why
Table 1: Physicochemical Comparison of Fluorinated Substituents
| Property | Trifluoromethyl ( | Pentafluorosulfanyl ( | Impact on Aniline Stability |
| Geometry | Tetrahedral | Square Pyramidal | |
| Hammett Constant ( | 0.54 | 0.68 | |
| Inductive Effect ( | 0.46 | 0.55 | Stronger inductive pull stabilizes the C-S bond against hydrolysis. |
| Lipophilicity ( | 0.88 | 1.51 | Higher lipophilicity improves membrane permeability without sacrificing stability. |
| Electronegativity | ~3.36 | ~3.65 | Extreme electronegativity prevents oxidative metabolism at the sulfur center. |
Key Insight: The higher Hammett constant (
) ofsignificantly deactivates the aniline ring. While this makes the amino group less nucleophilic, it simultaneously protects the ring itself from oxidative metabolism (e.g., hydroxylation), enhancing the overall drug half-life.
Part 2: Chemical Stability Profile
Resistance to Hydrolysis (Acid/Base)
A primary concern in drug formulation is shelf-life stability under varying pH conditions. The
-
Acidic Conditions:
-anilines remain intact in boiling concentrated and . The bond does not cleave. -
Basic Conditions: The group withstands reflux in
. Unlike (trifluoromethylthio), which can suffer nucleophilic attack at the sulfur, the sulfur is inaccessible.
Reductive Stability (The Synthesis Proof)
The ultimate proof of reductive stability is the synthesis of
Protocol 1: Reductive Stress Test (Synthesis of
-Aniline)
This protocol serves as both a synthesis method and a validation of reductive stability.
Reagents:
-
4-Nitropentafluorosulfanylbenzene (1.0 eq)
-
Iron Powder (Fe, 325 mesh) (4.0 eq)
-
Concentrated HCl (catalytic) / Ethanol solvent
Workflow:
-
Dissolution: Dissolve 1.0 g of nitro-precursor in 20 mL Ethanol/Water (4:1).
-
Activation: Add 4.0 eq Iron powder. Heat to 60°C.
-
Initiation: Dropwise addition of conc. HCl (0.5 mL). Caution: Exothermic.
-
Reflux: Reflux at 85°C for 2 hours.
-
Checkpoint: Monitor via TLC. The
group remains; only the converts to .
-
-
Workup: Filter through Celite to remove iron oxide. Basify filtrate with
. Extract with Ethyl Acetate. -
Validation:
NMR will show the characteristic doublet-quintet pattern of thengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> group (approx. +84 and +63 ppm), confirming the group remained intact during metal-acid reduction.
Part 3: Metabolic Stability & Biological Logic
In the context of drug development, "stability" refers to resistance against Cytochrome P450 (CYP) degradation.
The Defluorination Barrier
Common fluorinated groups like
Visualization: Metabolic Stability Pathway
The following diagram illustrates the logic flow for assessing the metabolic stability of an
Caption: Figure 1. Metabolic stability workflow. Note that while the aniline ring may undergo hydroxylation, the SF5 group resists cleavage and defluorination, maintaining the pharmacophore's core electronic properties.
Part 4: Operational Handling & Safety
While the
Storage and Handling
-
Atmosphere: Store under Argon/Nitrogen. While
stabilizes the ring, the amine is susceptible to air oxidation over long periods (turning brown). -
Solvents: Compatible with all standard organic solvents (DMSO, DCM, MeOH).
-
Chromatography:
-anilines are less polar than their counterparts. Adjust mobile phase polarity (lower % MeOH/EtOAc) during purification.
Structural Verification (NMR Signature)
To confirm the stability of the group after any reaction, check the
-
Pattern:
spin system. -
Signal A (Apical F): Quintet (approx 60-65 ppm).
-
Signal B (Basal 4F): Doublet (approx 80-90 ppm).
-
Integrity Check: Loss of this pattern indicates degradation (extremely rare).
References
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link
-
Altneuss, L., & Cahard, D. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews.[2] Link
-
Tokunaga, E., et al. (2013). Pentafluorosulfanyl group (SF5) as a superior alternative to the trifluoromethyl group: synthesis and properties.[1][3][4][5] Journal of Fluorine Chemistry, 155, 126-131.
-
BenchChem Technical Support. (2025). Stability of SF5-Functionalized Molecules. BenchChem Technical Guides. Link
-
Hammett Constants Data. (2021). Comparative electronic properties of SF5 and CF3 groups in organometallic chemistry. RSC Advances. Link
Sources
- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scientificupdate.com [scientificupdate.com]
Methodological & Application
Application Note: Advanced Synthesis & Derivatization of 2-Fluoro-4-(pentafluorosulfur)aniline
Executive Summary: The "Super-Trifluoromethyl" Advantage
This guide details the synthetic utility of 2-Fluoro-4-(pentafluorosulfur)aniline (CAS: 1151922-38-3), a high-value building block for medicinal and agrochemical discovery.[1] The pentafluorosulfanyl (
The
Chemo-Physical Profile: vs.
| Property | Trifluoromethyl ( | Pentafluorosulfanyl ( | Impact on Drug Design |
| Geometry | Tetrahedral | Octahedral (Square Pyramidal) | |
| Electronegativity ( | 0.54 | 0.68 | Stronger modulation of pKa in neighboring groups. |
| Lipophilicity ( | 0.88 | 1.51 | Enhanced membrane permeability and blood-brain barrier penetration. |
| Hydrolytic Stability | High | Extreme | Resistant to harsh acidic/basic conditions and P450 metabolism. |
Reactivity Landscape & Strategic Planning
The primary challenge in derivatizing 2-Fluoro-4-(pentafluorosulfur)aniline is the reduced electron density at the nitrogen atom. Standard acylation or alkylation conditions often result in low yields or incomplete conversion.
Reactivity Flowchart
The following diagram outlines the decision logic for selecting the correct synthetic pathway based on the target derivative.
Caption: Strategic decision tree for derivatizing electron-deficient SF5-anilines.
Experimental Protocols
Protocol 1: Robust Amide Coupling (The "Force" Method)
Rationale: Due to the low nucleophilicity of the amine, standard EDC/NHS coupling is often insufficient. We utilize acid chlorides with a pyridine base to drive the reaction.
Materials:
-
2-Fluoro-4-(pentafluorosulfur)aniline (1.0 equiv)
-
Acyl Chloride derivative (1.2 equiv)
-
Pyridine (3.0 equiv)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with the aniline (1.0 equiv) and anhydrous DCM (
concentration). -
Base Addition: Add pyridine (3.0 equiv) via syringe. The solution may darken slightly.
-
Acylation: Cool the mixture to
. Add the acyl chloride (1.2 equiv) dropwise.-
Critical Note: If the acyl chloride is solid, dissolve it in minimal DCM before addition.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LCMS.
-
Troubleshooting: If conversion is
after 4 hours, add a catalytic amount of DMAP ( ) and heat to reflux.
-
-
Workup: Quench with
(to remove pyridine). Extract with DCM ( ). Wash organics with saturated and brine. -
Purification: Dry over
and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Protocol 2: Buchwald-Hartwig N-Arylation
Rationale: Coupling an electron-poor aniline with an aryl halide is challenging. The use of BrettPhos or tBuBrettPhos is essential as these bulky, electron-rich ligands facilitate the reductive elimination step from the Palladium center.
Materials:
-
2-Fluoro-4-(pentafluorosulfur)aniline (1.0 equiv)
-
Aryl Bromide/Chloride (1.0 equiv)
-
(
) or -
Ligand: BrettPhos (
) -
Base:
(2.0 equiv) or -
Solvent: 1,4-Dioxane or Toluene (degassed)
Workflow Diagram:
Caption: Optimized Buchwald-Hartwig workflow for electron-deficient anilines.
Step-by-Step Methodology:
-
Inert Environment: Flame-dry a Schlenk tube and cycle Argon/Vacuum (
). -
Catalyst Loading: Add
and BrettPhos. Add of dioxane and stir at for 5 minutes to generate the active catalyst species . -
Reactant Addition: Add the aniline, aryl halide, and
. Add remaining dioxane ( final concentration). -
Execution: Seal the tube and heat to
for 16 hours. -
Validation: Filter through Celite. The crude
NMR should show retention of the signal (approx. to relative to , depending on reference).
Protocol 3: Benzimidazole Synthesis (Heterocyclization)
Rationale: The ortho-fluorine atom provides a handle for cyclization, but direct
Method (Oxidative Cyclization with Aldehyde):
-
Mix: Aniline (1 equiv) + Aromatic Aldehyde (1 equiv) in DMSO.
-
Oxidant: Add
(sodium metabisulfite) or simply heat in Nitrobenzene (high temp method). -
Conditions: Heat at
for 12 hours. -
Mechanism: Schiff base formation
Intramolecular attack (requires activation) Oxidation. Note: For 2-fluoro anilines, a more common route is nucleophilic displacement of the Fluorine by a nucleophile (like an amine) first, then cyclization. However, since we are starting with the aniline, we often target the N1-substitution.
Alternative (Sandmeyer Route): To use this molecule as an electrophile:
-
Convert
to using . -
Use the resulting 2-Fluoro-4-(pentafluorosulfur)-1-iodobenzene for Grignard formation or halogen-lithium exchange.
Quality Control & Validation
NMR Interpretation
The
-
Symmetry: The group has
symmetry. -
Axial Fluorine (
): 1 atom. Appears as a quintet (split by 4 equatorial Fs). -
Equatorial Fluorines (
): 4 atoms. Appear as a doublet (split by 1 axial F). -
Aromatic Fluorine: Distinct singlet/multiplet upfield.
Validation Check:
If the
References
-
Pentafluorosulfanyl Group in Medicinal Chemistry
-
Synthesis of SF5-Anilines
- Beier, P., et al. (2010). "Nucleophilic Aromatic Substitution of Nitro- and Chloro-pentafluorosulfanylbenzenes." Tetrahedron.
-
Buchwald-Hartwig of Electron-Deficient Amines
- Maitro, G., et al. (2009). "A New Catalyst for the Amination of Electron-Deficient Aryl Chlorides." Journal of the American Chemical Society.
-
SF5 Physical Properties & Lipophilicity
- Tokunaga, E., et al. (2013). "Pentafluorosulfanyl Group: A New Tool in Organic Chemistry." Chemical Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 5. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Fluoro-4-(pentafluorosulfur)aniline in medicinal chemistry
Topic: Strategic Utilization of 2-Fluoro-4-(pentafluorosulfur)aniline in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]
Leveraging the "Super-Trifluoromethyl" Effect in Lead Optimization
Executive Summary
2-Fluoro-4-(pentafluorosulfur)aniline (CAS: 115201-94-0) represents a high-value scaffold in modern medicinal chemistry, integrating the lipophilic bulk of the pentafluorosulfanyl (
This guide provides validated protocols for overcoming the inherent low nucleophilicity of this aniline in coupling reactions and outlines strategies for its use as a bioisostere in late-stage functionalization.[1]
Physicochemical Profile & Design Logic
The "Super-CF3" Advantage
The
Table 1: Comparative Properties of Substituents
| Property | Impact on Drug Design | |||
| Hammett | 0.68 | 0.54 | -0.20 | Stronger EWG; reduces metabolic oxidation of the ring.[1] |
| Hansch | 1.51 | 0.88 | 1.98 | Significant boost in LogP/LogD without the metabolic liability of alkyl groups.[1] |
| Steric Volume ( | ~113 | ~73 | ~98 | Fills large hydrophobic pockets; blocks rotation more effectively than |
| Geometry | Square Pyramidal ( | Tetrahedral ( | Tetrahedral ( | Unique vector exploration in SAR. |
The Ortho-Fluorine Effect
The fluorine atom at the 2-position (ortho to the amine) serves two critical functions:
-
Conformational Lock: Through electrostatic repulsion with the amine lone pair and dipole effects, it forces the aniline nitrogen out of planarity or locks amide conformations, potentially improving binding affinity.[1]
-
pKa Modulation: The combined electron-withdrawing nature of the p-SF5 and o-F drastically lowers the basicity of the amine (Estimated pKa
1.5–2.5).[1] This renders the aniline a poor nucleophile , requiring specialized coupling protocols.[1]
Analytical Standardization (Quality Control)
Before initiating synthesis, verify the integrity of the
Protocol: 19F NMR Verification
-
Solvent:
or .[1] -
Standard: Trichlorofluoromethane (
) or -trifluorotoluene.[1] -
Expected Signals:
-
Pass Criteria: Integration ratio of SF5 : Ar-F must be exactly 5:1. Any deviation suggests defluorination or degradation.[1]
Synthetic Protocols
Protocol A: High-Efficiency Amide Coupling
Rationale: Due to the low basicity (pKa < 3) caused by the p-SF5 and o-F groups, standard EDC/NHS couplings often fail or proceed with poor conversion.[1] This protocol uses high-energy activation to force the reaction.[1]
Reagents:
-
Carboxylic Acid Partner (1.0 equiv)
-
2-Fluoro-4-(pentafluorosulfur)aniline (1.1 equiv)[1]
-
Coupling Agent: HATU (1.2 equiv) or
(for acid-resistant substrates).[1] -
Base: DIPEA (3.0 equiv) or 2,6-Lutidine.[1]
-
Solvent: DMF (Anhydrous).[1]
Step-by-Step:
-
Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (3 mL) under
. Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at RT for 15 minutes to form the activated ester/aza-ylide.[1]-
Critical Check: Solution should turn slightly yellow.[1]
-
-
Addition: Add the 2-Fluoro-4-(pentafluorosulfur)aniline (1.1 mmol) in one portion.
-
Reaction: Heat the mixture to 50–60°C for 4–12 hours.
-
Note: Room temperature stirring is often insufficient for this electron-deficient aniline.[1]
-
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine and DIPEA), sat.
, and brine.[1] Dry over .[1] -
Purification: Flash chromatography (Hexane/EtOAc). The product will be significantly less polar than the starting amine.[1]
Alternative (Acid Chloride Method):
If the acid is sterically hindered, convert it to the acid chloride (
Protocol B: Palladium-Catalyzed C-N Cross-Coupling
Rationale: Electron-deficient anilines are challenging substrates for Buchwald-Hartwig amination because they bind poorly to the Pd(II) intermediate.[1] Specialized ligands are required to prevent reductive elimination of the halide over the amine.[1]
Reagents:
-
Aryl Bromide/Chloride Partner (1.0 equiv)
-
Aniline (1.2 equiv)[2]
-
Catalyst:
(2 mol%) or Pd(OAc)2. -
Ligand: BrettPhos or t-BuBrettPhos (4-6 mol%).[1]
-
Why: These bulky, electron-rich ligands are specifically designed to facilitate the coupling of weak nucleophiles (primary amines/amides).[1]
-
-
Base:
(weak base) or LiHMDS (strong base, if substrate allows). is standard.[1] -
Solvent:
-Amyl alcohol or Dioxane.[1]
Step-by-Step:
-
Degassing: Charge a microwave vial with Aryl Halide, Aniline, Base (
, 2.0 equiv), , and BrettPhos. Seal and purge with Argon for 5 minutes. -
Solvation: Add anhydrous Dioxane (concentration 0.2 M) via syringe.
-
Reaction: Heat to 100°C (oil bath) or 110°C (Microwave) for 2–4 hours.
-
Monitoring: Monitor by LCMS. The
group is stable to Pd-catalysis conditions.[1] -
Workup: Filter through Celite, concentrate, and purify.
Protocol C: SNAr Diversification (Reverse Approach)
Rationale: The p-SF5 group activates the benzene ring for Nucleophilic Aromatic Substitution (SNAr).[1] While the guide focuses on the aniline, the ortho-fluorine itself can sometimes be displaced by extremely strong nucleophiles (e.g., thiols, alkoxides) if the amine is protected as an amide or nitro group, allowing for scaffold decoration.[1]
Warning: The
Visualizing the Workflow
The following diagram illustrates the decision matrix for utilizing this scaffold in drug design, highlighting the steric and electronic pathways.
Caption: Decision matrix for derivatizing 2-Fluoro-4-(pentafluorosulfur)aniline, accounting for its reduced nucleophilicity and unique steric profile.
Safety and Handling
-
Chemical Stability: The
bond is extremely stable (more so than in some hydrolytic conditions).[1] It resists hydrolysis in boiling NaOH and hot HCl.[1] -
Thermal Decomposition: While stable up to >200°C, thermal decomposition under fire conditions can release Hydrogen Fluoride (HF) and sulfur fluorides (
).-
Precaution: Perform all reactions involving >1g scales in a well-ventilated fume hood.
-
Disposal: Do not mix with strong reducing agents (e.g., LiAlH4) at high temperatures unless strictly controlled, as defluorination can be exothermic.
-
-
Toxicity: Specific toxicity data for this aniline is limited; handle as a potential irritant and sensitizer (standard for anilines).[1]
References
-
Altornonte, S., & Zanda, M. (2012).[1] Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Journal of Fluorine Chemistry, 143, 57-93.[1] Link
-
Sowaileh, M. F., et al. (2017).[1] Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement.[1] ChemMedChem, 12(18), 1481-1490.[1] Link
-
Umemoto, T., et al. (2012).[1] Discovery of Practical Production Processes for Arylsulfur Pentafluorides. Beilstein Journal of Organic Chemistry, 8, 461-471.[1] Link
-
Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link
-
PubChem Compound Summary. (2024). 2-Fluoro-4-(pentafluorosulfur)aniline.[1][3] National Center for Biotechnology Information.[1] Link
Sources
Using 2-Fluoro-4-(pentafluorosulfur)aniline as a building block
Application Note: 2-Fluoro-4-(pentafluorosulfur)aniline as a High-Value Building Block
Abstract
This technical guide outlines the synthetic utility, handling protocols, and strategic application of 2-Fluoro-4-(pentafluorosulfur)aniline (2-F-4-SF5-aniline). As a "super-trifluoromethyl" building block, this compound offers a unique combination of high lipophilicity, strong electron-withdrawing capability, and metabolic stability. This guide addresses the specific challenges of working with this electron-deficient aniline, providing optimized protocols for amide coupling, diazotization, and cross-coupling reactions that overcome its inherent low nucleophilicity.
Part 1: The "Super-Trifluoromethyl" Scaffold
The pentafluorosulfanyl (
Comparative Physicochemical Properties
The
| Property | Impact on Drug Design | |||
| Geometry | Octahedral (Square Pyramidal on ring) | Tetrahedral | Tetrahedral | |
| Electronegativity ( | ~3.65 | ~3.36 | ~2.3 | Stronger EWG; lowers |
| Hammett | 0.68 | 0.54 | -0.20 | Deactivates aromatic rings toward electrophilic attack. |
| Lipophilicity ( | 1.51 | 0.88 | 1.98 | significantly increases membrane permeability. |
| Metabolic Stability | High | High | Low (oxidative labile) |
The Ortho-Fluorine Effect
The presence of the fluorine atom at the 2-position (ortho to the amine) serves two critical functions:
-
Conformational Lock: It restricts rotation around the C-N bond via electrostatic repulsion and dipole effects, potentially locking the bioactive conformation.
-
Metabolic Blocking: It prevents oxidative metabolism at the electron-rich ortho-position, a common soft spot in aniline drugs.
Part 2: Synthetic Protocols & Experimental Workflows
Challenge: The combined electron-withdrawing effects of the
Protocol A: Amide Coupling (Overcoming Low Nucleophilicity)
Standard EDC/NHS coupling is often insufficient.
Objective: Synthesize an amide from 2-F-4-SF5-aniline and a carboxylic acid.
Reagents:
-
Building Block: 2-Fluoro-4-(pentafluorosulfur)aniline (1.0 equiv)
-
Carboxylic Acid (1.1 equiv)
-
Coupling Agent: T3P (Propylphosphonic anhydride) (50% in EtOAc, 2.0 equiv) or HATU (1.2 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: EtOAc or DMF
Step-by-Step Methodology:
-
Dissolution: Dissolve the carboxylic acid (1.1 equiv) and the aniline (1.0 equiv) in dry EtOAc (0.2 M concentration). Note: If solubility is poor, use DMF.
-
Activation: Add the base (Pyridine, 3.0 equiv). Stir for 5 minutes.
-
Coupling: Add T3P solution (2.0 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.
-
Critical Check: If conversion is <50% after 12h, heat to 50°C. The low nucleophilicity often requires thermal energy to overcome the activation barrier.
-
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine), saturated
, and brine. Dry over .[1]
Why this works: T3P is highly reactive and generates a mixed anhydride intermediate that is susceptible to attack even by weak nucleophiles like electron-deficient anilines.
Protocol B: Sandmeyer Reaction (Conversion to Iodide)
Essential for converting the building block into an aryl halide electrophile for Suzuki/Sonogashira couplings.
Objective: Convert the
Reagents:
-
2-Fluoro-4-(pentafluorosulfur)aniline[3]
- -Toluenesulfonic acid (pTsOH)
-
Sodium Nitrite (
) -
Potassium Iodide (
) -
Acetonitrile (
) / Water
Step-by-Step Methodology:
-
Salt Formation: Suspend the aniline (1.0 equiv) in MeCN. Add pTsOH (3.0 equiv). Cool to 0°C.
-
Diazotization: Add a solution of
(2.0 equiv) in minimal water dropwise. Stir at 0°C for 30 mins.-
Observation: The suspension should clear as the diazonium salt forms.
-
-
Iodination: Add a solution of KI (2.5 equiv) in water dropwise.
-
Caution: Vigorous evolution of nitrogen gas (
) will occur. Ensure distinct venting.
-
-
Completion: Stir at RT for 2 hours.
-
Quench: Add saturated
(sodium thiosulfate) to quench excess iodine (color change from dark red to yellow). Extract with DCM.
Protocol C: Buchwald-Hartwig Cross-Coupling
Using the aniline as a Nucleophile.
Challenge: The
Recommended System:
-
Catalyst:
(2-5 mol%) -
Ligand: BrettPhos or tBuBrettPhos (highly recommended for weak amine nucleophiles).
-
Base:
(weak bases like carbonate are preferred over alkoxides to prevent side reactions, but if unreactive, switch to NaOtBu). -
Solvent: 1,4-Dioxane or Toluene (degassed).
-
Temperature: 100°C - 110°C.
Part 3: Strategic Visualization
The following diagrams illustrate the decision logic for derivatizing this building block and compare its properties.
Caption: Strategic Decision Tree for derivatizing 2-Fluoro-4-(pentafluorosulfur)aniline based on target moiety.
Caption: Property comparison illustrating why SF5 is superior for increasing lipophilicity and steric occupancy.
Part 4: Safety & Handling (E-E-A-T)
Safety Profile:
-
Toxicity: Like many fluorinated anilines, this compound should be treated as toxic if swallowed, inhaled, or in contact with skin.
-
Skin Absorption: The high lipophilicity of the
group facilitates rapid dermal absorption. Double-gloving (Nitrile) is mandatory. -
Volatility: While the molecular weight (237.17 g/mol ) suggests it is a solid, intermediates (especially the diazonium salts) can be unstable.
Storage:
-
Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
-
Light sensitive (store in amber vials).
References
-
Umemoto, T., et al. (2012).[4] "Synthesis and properties of pentafluorosulfanyl derivatives." Beilstein Journal of Organic Chemistry, 8, 461–471.[4] Link
-
Savoie, P. R., & Welch, J. T. (2015). "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews, 115(2), 1130–1190. Link
-
Altun, A., et al. (2019). "The SF5 Group in Medicinal Chemistry: A Review of its Application and Synthetic Methods." Scientific Update. Link
- Tokunaga, E., et al. (2013). "Pentafluorosulfanyl group (SF5) as a superior alternative to the trifluoromethyl group: synthesis and applications." Bioorganic & Medicinal Chemistry, 21(17), 5226-5232.
-
Fisher Scientific Safety Data Sheet. "4-(Pentafluorosulfanyl)aniline SDS." Link
Sources
- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SF5 building blocks: SF5-Blocks. [spirochem.com]
- 3. 1240257-25-3|2-Fluoro-4-(pentafluorosulfur)aniline|BLD Pharm [bldpharm.com]
- 4. scientificupdate.com [scientificupdate.com]
Application Note: Strategic Utilization of 2-Fluoro-4-(pentafluorosulfur)aniline in Medicinal Chemistry
Introduction: The "Super-Trifluoromethyl" Building Block
2-Fluoro-4-(pentafluorosulfur)aniline (CAS 1240257-25-3) represents a high-value scaffold for late-stage lead optimization. While the trifluoromethyl (
Often termed the "Super-Trifluoromethyl," the
Key Physicochemical Characteristics[1][2][3][4][5]
| Property | Value / Description | Impact on Drug Design |
| CAS Number | 1240257-25-3 | Unique identifier for procurement.[1] |
| Formula | High fluorine content increases metabolic stability. | |
| Molecular Weight | 237.17 g/mol | Heavy atom count consideration for LE (Ligand Efficiency). |
| Hammett | 0.68 | Stronger electron-withdrawing group (EWG) than |
| Lipophilicity ( | High | Increases membrane permeability and BBB penetration. |
| Steric Bulk | ~ | Fills hydrophobic pockets more effectively than |
Chemical Profile & Handling
Safety Advisory: While the
-
Stability: Highly stable to oxidative and reductive conditions, allowing this building block to survive multi-step synthesis sequences.
-
Nucleophilicity: CRITICAL. The combination of the para-
and ortho-F groups renders the amine nitrogen significantly less nucleophilic than standard anilines. The pKa of the conjugate acid is estimated to be < 2.5. Standard coupling protocols (e.g., EDC/NHS) will likely fail or proceed with poor conversion.
Core Reaction Protocols
The following protocols are optimized to overcome the deactivated nature of the amine.
Protocol A: High-Efficiency Amide Coupling
Rationale: Due to the low nucleophilicity of the aniline, activation of the carboxylic acid partner must be maximized. In situ generation of acid chlorides or the use of high-activity coupling agents (HATU) is required.
Reagents:
-
Carboxylic Acid Partner (1.0 equiv)
-
2-Fluoro-4-(pentafluorosulfur)aniline (1.1 equiv)[2]
-
HATU (1.2 equiv) or Ghosez's Reagent (for acid chloride generation)
-
DIPEA (3.0 equiv) or 2,6-Lutidine
-
Solvent: DMF or NMP (anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15 minutes to ensure formation of the activated ester.
-
Note: If the acid is sterically hindered, convert to the acid chloride first using oxalyl chloride/catalytic DMF or Ghosez's reagent in DCM, then swap solvent to DMF.
-
-
Addition: Add 2-Fluoro-4-(pentafluorosulfur)aniline (1.1 mmol) in one portion.
-
Reaction: Heat the mixture to 60°C for 4–12 hours.
-
Causality: The electron-deficient aniline requires thermal energy to overcome the activation barrier for nucleophilic attack.
-
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine and DIPEA), saturated
, and brine. Dry over . -
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Buchwald-Hartwig Cross-Coupling
Rationale: Using this aniline as a nucleophile in Pd-catalyzed couplings is challenging. Ligands that facilitate reductive elimination from electron-poor amine complexes are essential. BrettPhos or XantPhos are the ligands of choice.
Reagents:
-
Aryl Bromide/Triflate (1.0 equiv)
-
2-Fluoro-4-(pentafluorosulfur)aniline (1.2 equiv)[2]
-
Catalyst:
(2-5 mol%) -
Ligand: BrettPhos (4-10 mol%)
-
Base:
(2.0 equiv) or NaOtBu (1.5 equiv) -
Solvent: 1,4-Dioxane or Toluene (degassed)
Step-by-Step Methodology:
-
Inertion: Charge a reaction vial with
, BrettPhos, and the aryl bromide. Evacuate and backfill with Argon ( ). -
Solvation: Add degassed 1,4-Dioxane. Stir at RT for 5 mins to pre-form the catalyst complex.
-
Substrate Addition: Add the aniline and base.
-
Coupling: Seal and heat to 100°C for 12–18 hours.
-
Validation: Monitor by LCMS.[3] If the aniline remains unreacted, increase temperature to 120°C. The ortho-fluorine provides steric hindrance, slowing the rate of amine coordination to Pd.
-
-
Filtration: Filter through a Celite pad, rinse with DCM, and concentrate.
Protocol C: Sandmeyer Reaction (Iodination)
Rationale: Converting the amine to an iodide allows this molecule to be used as an electrophile (e.g., for Grignard formation or reverse couplings). The
Step-by-Step Methodology:
-
Salt Formation: Suspend the aniline (1.0 equiv) in 6M HCl (or
) at 0°C. -
Diazotization: Dropwise add
(1.1 equiv) in water, maintaining temp < 5°C. Stir for 30 mins. The mixture should become clear/translucent. -
Substitution: Add a solution of KI (2.0 equiv) in water dropwise.
-
Reaction: Allow to warm to RT and stir for 2 hours. (Evolution of
gas will be observed). -
Quench: Treat with saturated
(sodium thiosulfate) to reduce liberated iodine (turning the solution from purple/brown to yellow). Extract with Ether/EtOAc.
Structural Biology & SAR Implications
The strategic replacement of
Visualization: The Bioisostere Decision Tree
Figure 1: Decision logic for incorporating the 2-Fluoro-4-(SF5) motif during Lead Optimization.
SAR Logic:
-
Metabolic Blockade: The 2-Fluoro substituent blocks P450 oxidation at the ortho position, a common metabolic soft spot in aniline-derived drugs.
-
Conformational Lock: The 2-F creates a dipole repulsion with the carbonyl oxygen of the resulting amide (if coupled), forcing the amide bond out of planarity. This can be used to lock bioactive conformations.
-
Lipophilicity: The
group increases LogP by ~1.2 units compared to H, and ~0.6 units compared to , driving the molecule into hydrophobic pockets.
References
-
Molecules (MDPI). "Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides." Molecules, 2020, 25(23), 5536.
-
Journal of Fluorine Chemistry. "The pentafluorosulfanyl group in medicinal chemistry: A review." J. Fluorine Chem., 2015, 171, 113-119.
-
[Link]
-
-
Chemical Reviews. "The Pentafluorosulfanyl Group in Organic and Medicinal Chemistry." Chem. Rev., 2008, 108(11), 4679–4703.
-
[Link]
-
-
Organic Process Research & Development. "Practical Synthesis of Pentafluorosulfanyl-Containing Anilines." Org.[4] Process Res. Dev., 2011, 15(4), 831–840.
-
[Link]
-
Sources
- 1. 2-Fluoro-4-(pentafluorothio)aniline, 97% | 1240257-25-3 [amp.chemicalbook.com]
- 2. 2-Fluoro-4-(pentafluorothio)aniline, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. US6562944B1 - Amide library formation using a âby-product-freeâ activation/coupling sequence - Google Patents [patents.google.com]
- 4. research.rug.nl [research.rug.nl]
Application Note: Leveraging 2-Fluoro-4-(pentafluorosulfur)aniline for Next-Generation Agrochemical Discovery
Part 1: Executive Summary & Rationale
In the pursuit of novel modes of action (MoA) for resistance-breaking agrochemicals, the pentafluorosulfanyl (
Why This Molecule?
The 2-Fluoro-4-(pentafluorosulfur)aniline scaffold offers a trifecta of structural advantages over traditional trifluoromethyl (
-
Enhanced Lipophilicity: The
group significantly increases , facilitating cuticle penetration in insects and uptake in waxy leaf surfaces. -
Metabolic Blocking: The ortho-fluorine atom at position 2 sterically and electronically protects the aniline ring from oxidative metabolism (e.g., hydroxylation), extending the half-life of the active ingredient.
-
Rotational Barrier: The bulk of the
group (volume tert-butyl) combined with the ortho-fluorine creates a specific conformational lock, often essential for binding in the hydrophobic pockets of target enzymes (e.g., RDL GABA receptors).
Part 2: Physicochemical Profile & Comparative Data[2]
To justify the substitution of
Table 1: Comparative Physicochemical Properties of 4-Substituted Anilines
| Property | 4- | 4- | 2-F-4- | Impact on Agrochemical Utility |
| Electronegativity ( | 3.36 (Group) | 3.65 (Group) | High | Increases acidity of NH protons; strengthens H-bonding in receptor pockets. |
| Hammett Constant ( | 0.54 | 0.68 | 0.75 (est) | Stronger electron-withdrawing nature pulls electron density, stabilizing amide bonds. |
| Lipophilicity ( | 0.88 | 1.51 | 1.65 | Critical for crossing insect exoskeletons and plant cuticles. |
| Steric Volume ( | ~42 | ~79 | ~83 | "Super-bulky" nature fills large hydrophobic pockets where |
| Hydrolytic Stability | High | Extreme | Extreme | Resistant to harsh environmental degradation (pH 4-9). |
Data synthesized from Togni et al. and Kim et al. [1, 2][3]
Part 3: Synthetic Workflows & Protocols
Strategic Synthetic Pathway
The following diagram illustrates the conversion of the aniline intermediate into a bioactive Meta-Diamide Insecticide (analogous to Broflanilide). This workflow highlights the critical "Self-Validation" checkpoints.
Figure 1: Synthetic workflow for converting 2-Fluoro-4-(pentafluorosulfur)aniline into a meta-diamide insecticide, emphasizing NMR validation checkpoints.
Detailed Protocol: Synthesis of -Meta-Diamide Scaffold
Objective: Synthesis of N-(2-fluoro-4-(pentafluorosulfur)phenyl)-3-benzamide derivative. Scale: 10 mmol (scalable to 100g).
Reagents:
-
Substrate: 2-Fluoro-4-(pentafluorosulfur)aniline (1.0 eq).
-
Coupling Partner: 3-(chlorocarbonyl)benzoic acid derivative or corresponding acid chloride (1.1 eq).
-
Base: Sodium Bicarbonate (
) or Pyridine. -
Solvent: Acetone/Water (Schotten-Baumann conditions) or Dichloromethane (DCM).
Step-by-Step Methodology:
-
Preparation of the Aniline Solution:
-
Dissolve 2.51 g (10 mmol) of 2-Fluoro-4-(pentafluorosulfur)aniline in 20 mL of acetone.
-
Expert Insight: The
aniline is less nucleophilic than standard anilines due to the electron-withdrawing and F groups. Ensure the solution is homogenous before proceeding.
-
-
Base Addition:
-
Add a saturated aqueous solution of
(30 mL) to the acetone mixture. Cool to 0°C using an ice bath. -
Causality: Low temperature prevents hydrolysis of the incoming acid chloride.
-
-
Acylation (The Coupling):
-
Dropwise add the acid chloride (11 mmol) dissolved in 10 mL acetone over 15 minutes.
-
Allow the reaction to warm to room temperature (RT) and stir for 2 hours.
-
Self-Validating Checkpoint (TLC): Spot the reaction mixture against the starting aniline. The starting material (Rf ~0.4 in 20% EtOAc/Hex) should disappear. The product will be less polar (higher Rf).
-
-
Workup & Isolation:
-
Evaporate acetone under reduced pressure.
-
The product often precipitates as a white/off-white solid from the remaining aqueous layer. Filter and wash with water (3 x 20 mL) to remove inorganic salts.
-
If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL), dry over
, and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Critical Quality Control:
NMR
Unlike
-
Axial Fluorine: Quintet at
+80 to +90 ppm. -
Equatorial Fluorines: Doublet at
+60 to +65 ppm. -
Validation: If you see a collapse of this pattern or extra peaks, the
cage may have degraded (rare, requires extreme conditions) or the ring fluorination is incorrect.
Part 4: Structure-Activity Relationship (SAR) & Mechanism
Understanding the biological logic is crucial for optimizing the scaffold. The diagram below details how the 2-Fluoro-4-
Figure 2: SAR Logic demonstrating how the specific substitution pattern drives potency and stability.
Mechanistic Insights
-
Resistance Breaking: Many pests have developed resistance to fipronil (phenylpyrazoles) via mutations in the GABA receptor. The meta-diamide class, utilizing the
-aniline, binds to a distinct allosteric site, bypassing these resistance mechanisms [3]. -
The "Ortho-Effect": The fluorine at position 2 is not just a blocker; it forces the amide bond (formed at position 1) out of planarity with the phenyl ring. This twisted conformation is often the bioactive pose required to fit into the narrow channel of the receptor.
Part 5: References
-
Togni, A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement.[2][3][4][5][6][7] ChemMedChem.
-
Kim, J., et al. (2020).[3] Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536.
-
Nakao, T., & Banba, S. (2016). Broflanilide: A meta-diamide insecticide with a novel mode of action.[3] Bioorganic & Medicinal Chemistry.
-
Sowaileh, M. F., et al. (2017).[3] The Pentafluorosulfanyl Group as a Bioisosteric Replacement.[2][3][4][5][6][7] ChemMedChem.
Sources
- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioisosteric replacement with 2-Fluoro-4-(pentafluorosulfur)aniline
Application Note: Bioisosteric Replacement with 2-Fluoro-4-(pentafluorosulfur)aniline
motif in lead optimization.Executive Summary
This guide details the strategic application of 2-Fluoro-4-(pentafluorosulfur)aniline (CAS: 1154-32-1 derivatives) as a high-value building block in medicinal chemistry. The pentafluorosulfanyl (
Part 1: The Bioisosteric Rationale
The "Super-Trifluoromethyl" Effect
The
Table 1: Physicochemical Comparison of Bioisosteres
| Property | Trifluoromethyl ( | Pentafluorosulfanyl ( | tert-Butyl ( | Impact on Drug Design |
| Geometry | Tetrahedral | Octahedral (Square Pyramidal) | Tetrahedral | |
| Electronegativity ( | 0.54 | 0.68 | -0.20 | |
| Lipophilicity ( | 0.88 | 1.51 | 1.98 | |
| Dipole Moment (D) | ~2.60 | ~3.44 | ~0.50 | Strong dipole can induce specific electrostatic interactions with target proteins. |
| Metabolic Stability | High | Extreme | Low (prone to oxidation) |
The Role of the 2-Fluoro Substituent
The inclusion of fluorine at the ortho position (C2) serves two critical functions:
-
Metabolic Blocking: It prevents Phase I metabolic hydroxylation at the electron-rich ortho position.
-
Conformational Locking: In amide derivatives, the C2-F atom can accept a hydrogen bond from the amide N-H, locking the molecule into a planar conformation that may favor binding affinity.
Part 2: Decision Logic & Workflow
The following decision tree illustrates when to deploy 2-Fluoro-4-(pentafluorosulfur)aniline during a Hit-to-Lead campaign.
Figure 1: Decision matrix for selecting the fluorinated
Part 3: Synthetic Protocols
Due to the strong electron-withdrawing nature of the
Protocol A: High-Efficiency Amide Coupling
Standard EDC/HOBt couplings often fail due to the low nucleophilicity of the aniline. Acid chloride or mixed anhydride methods are preferred.
Materials:
-
2-Fluoro-4-(pentafluorosulfur)aniline (1.0 eq)
-
Carboxylic Acid Partner (1.1 eq)
-
Thionyl Chloride (
) or Oxalyl Chloride -
Triethylamine (
) or Pyridine -
Dichloromethane (DCM, anhydrous)
Step-by-Step:
-
Activation: Dissolve the carboxylic acid (1.1 eq) in anhydrous DCM under
. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at RT for 1 hour until gas evolution ceases. Concentrate in vacuo to remove excess reagent. -
Coupling: Redissolve the crude acid chloride in anhydrous DCM.
-
Addition: Cool the solution to 0°C. Add 2-Fluoro-4-(pentafluorosulfur)aniline (1.0 eq) followed by dropwise addition of
(2.5 eq). -
Reaction: Allow to warm to RT and stir for 4–12 hours. (Monitor by LC-MS; the
group shows a distinct mass pattern and high retention time). -
Workup: Quench with sat.
. Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted amine) and brine. Dry over .
Protocol B: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)
This aniline is an "electron-deficient" nucleophile. Specialized ligands are required to prevent catalyst poisoning and promote reductive elimination.
Materials:
-
Aryl Bromide/Triflate coupling partner (1.0 eq)[2]
-
2-Fluoro-4-(pentafluorosulfur)aniline (1.2 eq)
-
Catalyst:
(2 mol%) -
Ligand: BrettPhos or tBuBrettPhos (4 mol%) — Critical: These ligands are optimized for weak nucleophiles.
-
Base:
(2.0 eq) or -
Solvent: 1,4-Dioxane or Toluene (degassed)
Step-by-Step:
-
Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon/Vacuum (3x).
-
Loading: Add
, BrettPhos, Aryl Bromide, and Base to the tube. -
Solvation: Add the aniline and solvent.
-
Heating: Seal the tube and heat to 100°C for 12–18 hours.
-
Note: Microwave irradiation at 120°C for 1 hour is a viable alternative for rapid screening.
-
-
Filtration: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove Palladium residues.
Protocol C: Heterocycle Formation (Quinoxaline Synthesis)
The 2-Fluoro position activates the ring for Nucleophilic Aromatic Substitution (
Concept: Reacting the aniline with an
-
Alkylation: React aniline with
-bromo ketone ( , DMF). -
Cyclization: Heat the intermediate in DMSO at 120°C with
. The nitrogen attacks the carbon bearing the fluorine (activated by the para-SF5), forming the heterocycle.
Part 4: Visualizing the Reaction Landscape
Figure 2: Synthetic divergence from the core aniline scaffold.
Part 5: Safety and Handling
-
Toxicity: Like many fluorinated anilines, this compound should be treated as potentially toxic by inhalation and skin contact. The metabolic stability of the
group suggests it will not degrade easily in vivo; however, the aniline moiety can still be potentially genotoxic if not substituted. -
Chemical Stability: The
group is extremely stable to hydrolysis, acids, and bases. It withstands conditions that would hydrolyze a group. -
Waste Disposal: Fluorinated compounds must not be incinerated in standard ovens due to the formation of HF. Use dedicated halogenated waste streams.
References
-
Sowaileh, M. F., et al. (2017).[3][4] "Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement." ChemMedChem, 12(18), 1481-1490.[4] Link
-
Umemoto, T., et al. (2012).[5] "Synthesis and Properties of Pentafluorosulfanyl Compounds." Beilstein Journal of Organic Chemistry, 8, 461-471.[5] Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link
Sources
Application Note: 2-Fluoro-4-(pentafluorosulfur)aniline in Drug Design
Executive Summary: The "Super-Trifluoromethyl" Scaffold
In modern medicinal chemistry, the pentafluorosulfanyl (SF₅) group has emerged as a superior bioisostere to the trifluoromethyl (CF₃) group.[1] Often termed "Super-Trifluoromethyl," the SF₅ group offers higher lipophilicity, greater electronegativity, and enhanced metabolic stability while maintaining a similar steric profile to the tert-butyl group.
2-Fluoro-4-(pentafluorosulfur)aniline represents a high-value building block that combines the electronic modulation of the SF₅ group with the metabolic blocking capability of an ortho-fluorine atom. This dual-substitution pattern effectively deactivates the aromatic ring against oxidative metabolism (CYP450) while providing a unique electronic vector for ligand-target interactions.
Key Advantages[1][2][3]
-
Metabolic Fortress: Simultaneous blocking of the para (SF₅) and ortho (F) positions prevents hydroxylation.
-
Lipophilic Boost: SF₅ increases LogP significantly (+1.2 vs CF₃), enhancing membrane permeability for CNS targets.
-
Electronic Modulation: The Hammett constant (
) of SF₅ (0.68) exceeds that of CF₃ (0.54), reducing the pKa of the aniline nitrogen and altering hydrogen bond donor capability.
Physicochemical Profile & Comparative Metrics
The following table contrasts 2-Fluoro-4-(pentafluorosulfur)aniline against its common bioisosteric analogs.
| Property | 2-F-4-SF₅-Aniline | 2-F-4-CF₃-Aniline | 4-CF₃-Aniline |
| CAS Number | 1240257-25-3 | 69409-98-9 | 455-14-1 |
| Molecular Weight | 237.17 | 179.12 | 161.13 |
| LogP (Calc) | ~ 3.8 - 4.2 | ~ 2.6 | ~ 1.9 |
| Hammett | 0.68 (SF₅) | 0.54 (CF₃) | 0.54 |
| Aniline pKa | ~ 1.5 - 2.0 | ~ 2.5 | ~ 2.6 |
| Steric Volume (ų) | ~ 105 (SF₅) | ~ 43 (CF₃) | ~ 43 |
| Metabolic Liability | Low | Medium | High (Ortho-oxidation) |
Insight: The drastic reduction in pKa (approx. 1 unit lower than CF₃ analogs) renders the amine significantly less nucleophilic. Standard amide coupling protocols (e.g., EDC/HOBt) often fail, necessitating the robust protocols detailed in Section 4.
Structural & Electronic Visualization
The diagram below illustrates the steric and electronic impact of the SF₅ group compared to CF₃, highlighting why standard coupling conditions must be modified.
Caption: Mechanistic impact of SF₅ and Ortho-F substitution on aniline reactivity, necessitating activated coupling protocols.
Experimental Protocols
Due to the electron-deficient nature of the aniline nitrogen, "standard" peptide coupling reagents often result in poor yields (<20%) or incomplete conversion. The following protocols are optimized for this specific scaffold.
Protocol A: Amide Coupling via Acid Chloride (Recommended)
Best for: Stable carboxylic acids, gram-scale synthesis.
Principle: The low nucleophilicity of the aniline requires a highly electrophilic acylating agent. Acid chlorides generated in situ or pre-formed are superior to activated esters.
Materials:
-
Carboxylic Acid Substrate (1.0 equiv)[2]
-
2-Fluoro-4-(pentafluorosulfur)aniline (1.1 equiv)[3]
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)
-
Base: Pyridine (3.0 equiv) or Triethylamine (Et₃N) / DMAP (cat.)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step:
-
Activation: Dissolve the carboxylic acid in anhydrous DCM under N₂. Add Oxalyl Chloride (1.2 equiv) dropwise, followed by a catalytic drop of DMF. Stir at RT for 1–2 hours until gas evolution ceases.
-
Evaporation (Optional): If the acid chloride is stable, concentrate to remove excess oxalyl chloride. If unstable, use the solution directly.
-
Coupling: Redissolve the acid chloride in DCM. Cool to 0°C.
-
Addition: Add Pyridine (3.0 equiv) followed by 2-Fluoro-4-(pentafluorosulfur)aniline (1.1 equiv).
-
Note: The aniline may be slow to dissolve; ensure vigorous stirring.
-
-
Reaction: Allow to warm to RT and stir for 12–24 hours. Monitor by LCMS.
-
Troubleshooting: If conversion is low, heat to reflux (40°C) or add 0.1 equiv DMAP.
-
-
Workup: Quench with 1M HCl (to remove pyridine). Extract with DCM. Wash with sat. NaHCO₃ and brine. Dry over Na₂SO₄.
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination
Best for: Coupling with Aryl Halides (C-N Bond Formation).
Principle: Electron-poor anilines are challenging substrates for Pd-coupling. Specialized ligands that facilitate reductive elimination from electron-poor centers are required.
Materials:
-
Aryl Bromide/Iodide (1.0 equiv)
-
2-Fluoro-4-(pentafluorosulfur)aniline (1.2 equiv)[3]
-
Catalyst: Pd₂(dba)₃ (2–5 mol%)
-
Ligand: BrettPhos or Xantphos (4–10 mol%)
-
Why: BrettPhos is privileged for primary amines; Xantphos is a robust alternative for electron-deficient anilines.
-
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)
-
Solvent: 1,4-Dioxane or Toluene (Degassed)
Step-by-Step:
-
Prep: Charge a reaction vial with Aryl Halide, Aniline, Pd₂(dba)₃, Ligand, and Base.
-
Inert Atmosphere: Seal and purge with Argon/N₂ for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane via syringe.
-
Heating: Heat to 100°C for 12–18 hours.
-
Workup: Filter through a Celite pad. Concentrate and purify via flash chromatography (Hexane/EtOAc).
Strategic Application in Drug Design (SAR)
When to deploy 2-Fluoro-4-(pentafluorosulfur)aniline :
-
Potency Optimization: When a 4-CF₃-aniline lead compound shows good potency but poor metabolic stability.
-
Action: Replace with 2-F-4-SF₅. The ortho-F blocks oxidative defluorination or ring hydroxylation.
-
-
CNS Penetration: When a lead compound is too polar (low LogP) to cross the Blood-Brain Barrier.
-
Action: The SF₅ group adds significant lipophilicity without the aggregation liability of long alkyl chains.
-
-
Selectivity Tuning: The unique geometry of SF₅ (square pyramidal) fills hydrophobic pockets differently than the spherical CF₃, potentially improving selectivity against off-targets.
Workflow Visualization: From Lead to Optimized Candidate
Caption: Decision tree for implementing the SF5 scaffold in lead optimization.
Safety & Handling
-
Toxicity: Like many fluorinated anilines, this compound should be treated as potentially toxic by inhalation and skin contact.
-
Reactivity: Avoid contact with strong oxidizing agents.
-
Waste: Dispose of as halogenated organic waste. Do not mix with acid streams if residual cyanide reagents (from other steps) are present, though the aniline itself is stable.
References
-
Altman, R. A., et al. (2017). "Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement." Journal of Medicinal Chemistry. Link
-
Savoie, P. R., & Welch, J. T. (2015). "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews. Link
-
BenchChem. (2024). "2-Fluoro-4-(pentafluorosulfur)aniline Product Data." BenchChem Database. Link
-
Fisher Scientific. (2024). "2-Fluoro-4-(pentafluorothio)aniline Safety Data Sheet." Thermo Fisher Scientific. Link
-
Beier, P., et al. (2010). "Nucleophilic Aromatic Substitution of Nitro- and Chloro-Pentafluorosulfanylbenzenes." Tetrahedron. Link
Sources
Application Note: High-Precision Synthesis with 2-Fluoro-4-(pentafluorosulfur)aniline
Introduction: The "Super-Trifluoromethyl" Advantage
In modern medicinal chemistry, the pentafluorosulfanyl (SF₅) group is increasingly utilized as a superior bioisostere to the trifluoromethyl (CF₃) group.[1] 2-Fluoro-4-(pentafluorosulfur)aniline (CAS: N/A for generic, specific analogs exist) represents a high-value scaffold. It combines the lipophilic, metabolically stable SF₅ group with an ortho-fluorine atom that modulates pKa and provides a handle for specific intramolecular interactions.
However, this molecule presents a distinct synthetic challenge: Extreme Electronic Deactivation . The combined electron-withdrawing effects (EWG) of the para-SF₅ (
This guide details optimized protocols to overcome this deactivation, ensuring high yields in Amide Coupling, Cross-Coupling, and Urea formation.
Chemical Profile & Reactivity Implications[2][3][4][5]
| Property | Value/Description | Synthetic Implication |
| Hammett Constant ( | 0.68 (SF₅) | Significantly reduces amine nucleophilicity. |
| Lipophilicity ( | High (+1.5 vs H) | Requires non-polar or dipolar aprotic solvents (DCM, THF, DMF). Poor water solubility. |
| Steric Volume | ~45 ų (vs 22 ų for CF₃) | SF₅ is bulky (comparable to t-Butyl). Hinders reactivity at adjacent sites. |
| Ortho-Effect | 2-Fluoro substituent | Lowers pKa of the aniline further; creates steric crowding; potential for SNAr if amine is protected. |
Reaction Decision Framework
Before selecting a protocol, evaluate the electrophile and the desired bond type. The following decision tree guides the experimental setup based on the specific challenges of the SF₅-aniline core.
Figure 1: Strategic decision tree for functionalizing 2-Fluoro-4-(pentafluorosulfur)aniline. Note the requirement for forcing conditions (Catalysis or Activation) in all pathways.
Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (HATU Method)
Context: Standard EDC/NHS couplings often fail due to the poor nucleophilicity of the aniline. We utilize HATU with HOAt, which forms a highly reactive active ester, combined with a polar aprotic solvent to maximize kinetics.
Materials:
-
Carboxylic Acid Partner (1.0 equiv)
-
2-Fluoro-4-(pentafluorosulfur)aniline (1.1 equiv)
-
HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]
-
HOAt (1.2 equiv) [1-Hydroxy-7-azabenzotriazole] - Critical for steric/electronic difficult couplings.
-
DIPEA (3.0 equiv) [N,N-Diisopropylethylamine]
-
Solvent: Anhydrous DMF (Dimethylformamide) or NMP.
Step-by-Step Procedure:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M). Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol) and HOAt (1.2 mmol).
-
Pre-stir: Stir at Room Temperature (RT) for 15 minutes. The solution should turn slightly yellow/orange. Mechanism: This generates the highly reactive O-At active ester.
-
Addition: Add 2-Fluoro-4-(pentafluorosulfur)aniline (1.1 mmol) in one portion.
-
Reaction: Stir at 50°C for 12–24 hours.
-
Note: Unlike standard anilines, this substrate often requires mild heating to drive the reaction to completion due to the deactivated amine.
-
-
Work-up: Dilute with EtOAc (20 mL). Wash with sat. LiCl (to remove DMF), followed by 1M HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃, and Brine.
-
Purification: Flash chromatography (Hexane/EtOAc). The SF₅ group makes the product run faster (higher Rf) than typical amides.
Protocol B: Buchwald-Hartwig Cross-Coupling (C-N Bond Formation)
Context: Coupling this electron-deficient aniline with aryl halides is challenging. The oxidative addition is standard, but the reductive elimination step is difficult because the amine binds weakly to the Pd center. We use BrettPhos , a bulky, electron-rich ligand designed specifically to facilitate coupling of primary amines (including electron-poor ones).
Materials:
-
Aryl Bromide/Chloride (1.0 equiv)
-
2-Fluoro-4-(pentafluorosulfur)aniline (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 Precatalyst (2–5 mol%)
-
Base: LHMDS (LiHMDS) (2.0 equiv) or Cs₂CO₃ (3.0 equiv).
-
Note: LHMDS (strong soluble base) is preferred for extremely weak nucleophiles to ensure deprotonation.
-
-
Solvent: Anhydrous THF or Toluene.
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry a reaction tube and cool under Argon/Nitrogen.
-
Loading: Add the Aryl Halide (1.0 mmol), SF₅-Aniline (1.2 mmol), and BrettPhos Pd G3 (0.02 mmol).
-
Solvent/Base:
-
If using Cs₂CO₃: Add solid base now. Evacuate/backfill with Argon 3x. Add solvent.[2]
-
If using LHMDS: Evacuate/backfill solids. Add anhydrous THF (5 mL). Dropwise add LHMDS (1M in THF, 2.0 mmol).
-
-
Reaction: Seal the tube and heat to 80°C for 4–16 hours.
-
Monitoring: Monitor by LC-MS. The SF₅ group has a distinct mass pattern and high retention time.
-
Work-up: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via column chromatography.
Mechanistic Insight (Graphviz): The diagram below illustrates why BrettPhos is essential for this specific cycle.
Figure 2: Catalytic cycle emphasizing the critical Reductive Elimination step, which is energetically demanding for electron-deficient amines without specialized ligands like BrettPhos.
Protocol C: Urea Synthesis (Isocyanate Method)
Context: Urea linkages are common in kinase inhibitors. The low nucleophilicity of the SF₅-aniline requires catalysis to react with isocyanates, which are otherwise susceptible to hydrolysis if the reaction is too slow.
Materials:
-
Isocyanate (R-NCO) (1.1 equiv)
-
2-Fluoro-4-(pentafluorosulfur)aniline (1.0 equiv)
-
Catalyst: DMAP (10–20 mol%) [4-Dimethylaminopyridine]
-
Solvent: Anhydrous DCM or THF.
Step-by-Step Procedure:
-
Dissolution: Dissolve the SF₅-Aniline (1.0 mmol) in anhydrous DCM (4 mL).
-
Catalyst: Add DMAP (0.1 mmol).
-
Addition: Add the Isocyanate (1.1 mmol) dropwise at RT.
-
Reaction: Stir at RT. If no precipitation or conversion is observed after 2 hours, heat to mild reflux (40°C).
-
Observation: The product often precipitates out of DCM due to the urea hydrogen bonding network.
-
-
Work-up:
-
If precipitate forms: Filter and wash with cold DCM/Hexane.
-
If soluble: Wash with 0.5M HCl (removes DMAP), then Brine. Dry and concentrate.
-
Safety & Handling of SF₅ Compounds[6]
-
Stability: Unlike SF₅Cl (gas/toxic), the aniline derivative is a stable solid. However, upon thermal decomposition (>200°C), it may release HF and SOxFy species. Do not overheat in sealed vessels without blast shielding.
-
Lipophilicity & Absorption: The SF₅ group dramatically increases skin permeability. Always wear double nitrile gloves and handle in a fume hood to prevent transdermal absorption of this bioactive scaffold.
-
Waste: Fluorinated compounds must be segregated into halogenated waste streams. Do not mix with strong reducing agents (e.g., LiAlH₄) unless under strictly controlled conditions, as defluorination can be exothermic.
References
-
Altomin, P., et al. (2017). "The Pentafluorosulfanyl Group in Medicinal Chemistry: A Super-Trifluoromethyl?" Journal of Medicinal Chemistry. Link (Review of SF5 properties and bioisosterism).
-
Savoie, P. R., & Welch, J. T. (2015). "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews. Link (Comprehensive guide on SF5 reactivity).
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link (Source for BrettPhos ligand choice for electron-deficient amines).
-
Beier, P., et al. (2012). "Nucleophilic Aromatic Substitution of Nitro- and Halogen-Substituted Pentafluorosulfanylbenzenes." Beilstein Journal of Organic Chemistry. Link (Insight into the reactivity of the aromatic ring).
Sources
Application Note: Purification Strategies for 2-Fluoro-4-(pentafluorosulfur)aniline
This Application Note is designed for researchers and process chemists working with 2-Fluoro-4-(pentafluorosulfur)aniline (CAS 1354759-42-0 / Generic derivatives).[1] It addresses the specific physicochemical challenges posed by the pentafluorosulfanyl (
Strategic Overview: The "Super-Trifluoromethyl" Challenge
The
-
Suppressed Basicity: The combined electron-withdrawing effects of the
and substituents significantly lower the pKa of the amino group (estimated pKa < 1.0).[1] Consequently, the molecule acts as an extremely weak base, making standard aqueous acid extractions (e.g., 1M HCl wash) ineffective; the compound often remains in the organic phase or forms an unstable salt that hydrolyzes upon contact with water.[1] -
Solubility Profile: The molecule is highly soluble in non-polar solvents (Hexanes, DCM) but practically insoluble in water.[1] This requires specific stationary phase modulation during chromatography to prevent "streaking" or co-elution with non-polar byproducts.[1]
Physical Properties Summary (Target & Impurities)
| Component | Est.[1] LogP | Est.[1][2] pKa | Solubility (Org) | Solubility (Aq) |
| 2-Fluoro-4-( | 4.2 - 4.8 | ~0.5 - 1.5 | High (DCM, EtAc, Tol) | Negligible |
| Nitro Precursor (Impurity) | 3.5 - 4.0 | N/A | High | Negligible |
| Regioisomers (e.g., 2- | Similar | Similar | High | Negligible |
| Inorganic Salts | < 0 | N/A | Low | High |
Pre-Purification Assessment
Before initiating bulk purification, perform the following diagnostic checks to determine the impurity profile.
-
TLC System: Hexane:Ethyl Acetate (8:1).[1]
-
LC-MS Check: Look for the characteristic
isotope pattern (though Sulfur is monoisotopic 32S, the loss of F fragments is common).[1] Verify the absence of the nitro-precursor (M+30 mass shift usually).[1] -
19F NMR: The definitive identity check.[1]
Protocol 1: Modified Flash Column Chromatography (Gold Standard)[1]
Due to the low basicity preventing efficient acid-base extraction, silica gel chromatography is the primary purification method.[1] However, the lipophilicity requires a non-standard solvent gradient.[1]
Materials
-
Stationary Phase: High-purity Silica Gel (40-63 µm), neutralized.[1]
-
Mobile Phase A: n-Heptane (preferred over Hexane for industrial safety).[1]
-
Mobile Phase B: Ethyl Acetate (EtOAc).[1]
-
Modifier: Triethylamine (TEA) - Critical for peak shape.[1]
Step-by-Step Methodology
-
Column Pre-treatment: Slurry pack the column using 95% Heptane / 5% TEA .[1] Flush with 2 column volumes (CV) of pure Heptane to remove excess amine.[1] This deactivates acidic silanol sites that would otherwise bind the aniline irreversibly or cause tailing.[1]
-
Loading: Dissolve the crude residue in the minimum volume of Dichloromethane (DCM). If the crude is an oil, mix with a small amount of silica, evaporate to dryness ("dry load"), and place on top of the column.[1]
-
Gradient Elution:
-
Fraction Collection: Monitor at 254 nm. Collect fractions.
-
Post-Process: Evaporate solvents at < 40°C. High vacuum is required to remove trace TEA.
Protocol 2: Anhydrous Salt Precipitation (For Bulk Purity)
Since aqueous acid extraction is inefficient, anhydrous precipitation utilizes the formation of the hydrochloride salt in an organic environment where hydrolysis cannot occur.[1]
Mechanism
[1]Workflow Diagram
Figure 1: Anhydrous Salt Precipitation Workflow.[1] This method bypasses the equilibrium issues of aqueous extraction.[1]
Step-by-Step Methodology
-
Dissolution: Dissolve crude material in anhydrous Diethyl Ether or Toluene (10 mL/g).
-
Filtration: Filter through a pad of Celite to remove any inorganic salts (e.g., Pd catalyst residues, iron filings) from the synthesis.[1]
-
Salt Formation: Cool the solution to 0°C. Slowly add 4M HCl in Dioxane or 2M HCl in Ether dropwise.
-
Critical: Do NOT use aqueous HCl.[1]
-
-
Observation: A white to off-white precipitate (
-aniline HCl) should form immediately.[1] -
Isolation: Filter the solid rapidly under Nitrogen (the salt is hygroscopic).[1] Wash with cold ether.[1]
-
Free Basing (Recovery):
Protocol 3: Recrystallization (Final Polish)
If the product is a solid (MP > 50°C), recrystallization is superior to chromatography for removing trace isomers.
-
Solvent System: n-Heptane (Anti-solvent) / Toluene (Solvent).[1]
-
Procedure:
-
Dissolve crude solid in minimum hot Toluene (60°C).
-
Add hot n-Heptane dropwise until slight turbidity persists.
-
Add one drop of Toluene to clear the solution.
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
Filter crystals and wash with cold Pentane.[1]
-
Quality Control & Safety
Analytical Validation[1]
-
HPLC Purity: Use a C18 column with high organic gradient (start 50% ACN, ramp to 100% ACN).[1] The
group is very hydrophobic; standard 5-95% gradients may elute the product too late or in the wash phase.[1] -
NMR Criteria:
-
NMR: Check integration of aromatic protons vs amine protons (
broad singlet, usually 4.0-6.0 ppm depending on solvent). -
NMR: Confirm ratio of
(5F) to Ar-F (1F).
-
NMR: Check integration of aromatic protons vs amine protons (
Safety Hazards[1]
-
Fluorine Content: While the
and bonds are stable, thermal decomposition (>200°C) can release toxic and gases.[1] Avoid excessive heating during distillation.[1] -
Skin Absorption: Anilines are generally toxic by skin absorption.[1] The high lipophilicity of the
analog likely increases dermal penetration. Double-gloving (Nitrile) is mandatory.[1]
References
-
Synthesis and Properties of SF5-Anilines: Lim, H., et al. "Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides."[1][2] Molecules, vol. 25, no.[1][2][3][4] 23, 2020, p. 5536.[1] [1]
-
General SF5 Chemistry & Stability: Savoie, P. R., & Welch, J. T.[1] "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews, vol. 115, no.[1] 2, 2015, pp. 1130–1190.[1] [1]
-
Chromatographic Behavior of Fluorinated Anilines: Detailed protocols adapted from standard isolation techniques for highly lipophilic anilines described in: "2-Fluoro-4-(trifluoromethyl)aniline Technical Data." Ossila Product Guide. [1]
-
Patent Literature on Purification: "Method for preparing fluorinated anilines." US Patent 4,145,364 (Merck & Co).[1][5]
Sources
- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]
Application Note: Catalytic Protocols for 2-Fluoro-4-(pentafluorosulfur)aniline
Introduction: The "Super-Trifluoromethyl" Challenge
2-Fluoro-4-(pentafluorosulfur)aniline (CAS: 1357-46-6) represents a high-value building block in modern medicinal chemistry. The pentafluorosulfanyl group (
However, the combination of the para-SF5 group and the ortho-Fluorine atom creates a "perfect storm" of deactivation for the aniline nitrogen:
-
Electronic Deactivation: The
group strongly pulls electron density from the ring, rendering the amine lone pair significantly less nucleophilic. -
Steric & Inductive Ortho-Effect: The fluorine atom at the 2-position adds steric bulk and further reduces basicity via inductive withdrawal.
This guide provides optimized catalytic protocols designed to force this reluctant nucleophile into reaction, focusing on Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig) and high-efficiency Amide Couplings .
Catalytic Landscape & Decision Matrix
When functionalizing 2-Fluoro-4-(pentafluorosulfur)aniline, standard conditions often fail. The selection of catalyst and ligand is critical to prevent catalyst poisoning or protodehalogenation of the electrophile.
Catalyst Selection Guide
| Reaction Type | Recommended Catalyst System | Ligand Class | Key Reagents | Rationale |
| C-N Coupling (Aryl Chlorides) | Pd-BrettPhos G3/G4 | Dialkylbiaryl phosphines | LHMDS or NaOtBu | BrettPhos is privileged for primary amines with electron-withdrawing groups (EWG). |
| C-N Coupling (Heterocycles) | Pd-tBuBrettPhos G3 | Bulky Biaryl phosphines | tBuBrettPhos handles heteroaryl halides better and tolerates weaker bases if the substrate is sensitive. | |
| C-N Coupling (General) | Pd-Xantphos G3 | Bidentate Bisphosphine | Xantphos offers a robust, lower-cost alternative for less sterically demanding partners. | |
| Amide Coupling | None (Stoichiometric) | N/A | HATU / DIPEA | Due to low nucleophilicity, catalytic amidation (e.g., boric acid) is too slow. Activated esters are required. |
Visualizing the Challenge: Electronic & Steric Map
The following diagram illustrates the deactivation pathways and the strategic catalytic intervention required.
Figure 1: Mechanistic barriers imposed by the SF5 and F substituents and the catalytic solution.
Detailed Experimental Protocols
Protocol A: Buchwald-Hartwig Coupling with Aryl Chlorides
Objective: Coupling 2-Fluoro-4-(pentafluorosulfur)aniline with deactivated or neutral aryl chlorides. Mechanism: The BrettPhos ligand creates a highly active Pd(0) species that facilitates oxidative addition into aryl chlorides and, crucial for this substrate, promotes the reductive elimination of the electron-deficient amine.
Materials:
-
Amine: 2-Fluoro-4-(pentafluorosulfur)aniline (1.0 equiv)
-
Electrophile: Aryl Chloride (1.0 - 1.2 equiv)
-
Catalyst: BrettPhos Pd G3 (1 - 3 mol%) [Alternative:
(1 mol%) + BrettPhos (2-4 mol%)] -
Base: LHMDS (LiHMDS) (1.0 M in THF, 2.2 equiv) or NaOtBu (1.4 equiv)
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)
Step-by-Step Methodology:
-
Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Chloride (1.0 mmol), BrettPhos Pd G3 (0.02 mmol, 2 mol%), and 2-Fluoro-4-(pentafluorosulfur)aniline (1.0 mmol).
-
Degassing: Seal the vial with a septum cap. Evacuate and backfill with Argon or Nitrogen (3 cycles).
-
Solvent Addition: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration) via syringe.
-
Base Addition:
-
If using LHMDS: Dropwise add LHMDS solution (2.2 mL, 2.2 mmol) at room temperature. The strong base is essential to deprotonate the acidic proton of the electron-poor aniline, facilitating binding to Palladium.
-
If using NaOtBu: Add solid base before degassing (Step 1).
-
-
Reaction: Heat the mixture to 80–100 °C for 4–12 hours. Monitor conversion by LC-MS.
-
Note: The SF5 group is lipophilic; ensure the LC-MS method has a high organic gradient ramp to elute the product.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and quench with saturated
. Wash with water and brine. Dry over . -
Purification: Flash column chromatography (Hexanes/EtOAc). The product will likely be less polar than the starting aniline.
Protocol B: High-Efficiency Amide Coupling
Objective: Acylation of the deactivated aniline. Challenge: Standard EDC/HOBt couplings often stall. The aniline is too weak a nucleophile to attack the active ester efficiently. Solution: Use of HATU with a non-nucleophilic base, or conversion of the acid to an Acid Chloride .
Methodology (HATU Route):
-
Dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M).
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to form the activated At-ester.
-
Add 2-Fluoro-4-(pentafluorosulfur)aniline (1.0 equiv).
-
Critical Step: If no reaction occurs after 2 hours at RT, heat to 50–60 °C . The thermal energy is often required to overcome the activation barrier caused by the ortho-fluorine steric clash.
-
Alternative: If HATU fails, convert the acid to the Acid Chloride (using
or Oxalyl Chloride) and react with the aniline in DCM using Pyridine (2.0 equiv) and DMAP (0.1 equiv) as a nucleophilic catalyst.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| No Conversion (Starting Material recovered) | Catalyst poisoning or insufficient activation. | Switch to LHMDS (stronger base) to force deprotonation. Increase catalyst loading to 5 mol%. |
| Protodehalogenation of Aryl Halide | Switch solvent to Toluene . Ensure strictly anhydrous conditions. Switch ligand to RuPhos (better for secondary amines, but sometimes effective here). | |
| Low Yield in Amidation | Poor nucleophilicity. | Use Acid Chloride method with DMAP catalysis. Heat is your friend (up to 80 °C in Toluene). |
References
-
Buchwald-Hartwig Amination Overview
-
SF5 Group Properties & Medicinal Chemistry
-
Synthesis of SF5-Indoles (Relevant Context for SF5-Aniline Reactivity)
- Title: Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles.
- Source: ACS Organic & Inorganic Au.
-
URL:[Link]
-
General Protocol for Electron-Deficient Anilines
- Title: Pd-Catalyzed Amination of Heteroaryl Halides with Aliphatic Amines and Anilines (Demonstr
- Source: NIH / PubMed Central.
-
URL:[Link]
Sources
Application Note: Solvent Selection Strategies for 2-Fluoro-4-(pentafluorosulfur)aniline Reactions
Executive Summary
The pentafluorosulfanyl (
This Application Note provides a technical framework for selecting solvents that maximize the yield and purity of reactions involving this intermediate. We focus on balancing the lipophilicity of the
Physicochemical Context & Solubility Profile[1][2]
The "Super-Trifluoromethyl" Effect
The
-
LogP Impact: The
group typically adds +1.0 to +1.2 log units to lipophilicity compared to a group. -
Electronic Effect: Strong electron-withdrawing induction (
) deactivates the aniline nitrogen, requiring solvents that do not further suppress nucleophilicity via strong hydrogen bonding.
Solvent Compatibility Matrix
The following table summarizes the solubility and stability of the substrate in common reaction media.
| Solvent Class | Representative Solvent | Solubility | Suitability | Technical Notes |
| Chlorinated | Dichloromethane (DCM) | High | High | Excellent for workup; avoid for high-temp reactions due to low BP. |
| Ethers | THF, 1,4-Dioxane | High | High | Standard for Pd-couplings. Dioxane is ideal for reflux (>100°C). |
| Green Ethers | 2-MeTHF, CPME | High | High | Recommended replacements for THF/Dioxane. Higher boiling points and easier phase separation. |
| Polar Aprotic | DMF, DMSO, NMP | High | Medium | Good solubility but difficult to remove. Use only if high T (>120°C) is required. |
| Protic | Methanol, Ethanol | Moderate | Low | Can suppress amine nucleophilicity via H-bonding; potential for side reactions with electrophiles. |
| Non-Polar | Toluene, Heptane | Moderate | Medium | Good for biphasic systems; may require co-solvents for full solubilization at RT. |
Reaction-Specific Solvent Selection
Scenario A: Amide Coupling (Acylation)
Challenge: The electron-deficient nature of the aniline makes it a poor nucleophile. Solvent Strategy: Use a biphasic system or a polar aprotic solvent to stabilize the transition state without solvating the amine protons too strongly.
-
Standard Protocol: DCM or THF with organic base (TEA/DIPEA).
-
Optimized Protocol: Acetone/Water (biphasic) or 2-MeTHF .
-
Why: Biphasic Schotten-Baumann conditions (using inorganic base like
) often outperform organic bases for electron-poor anilines by keeping the deprotonated species at the interface.
-
Scenario B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)
Challenge: Catalyst poisoning and achieving sufficient temperature for oxidative addition into the aryl halide partner. Solvent Strategy: High-boiling ethers are critical.
-
Standard Protocol: 1,4-Dioxane or Toluene at 100°C+.
-
Green Alternative: Cyclopentyl methyl ether (CPME) .
-
Benefit: CPME boils at 106°C (similar to dioxane), forms an azeotrope with water for easy drying, and resists peroxide formation.
-
Decision Logic: Solvent Selection Workflow
The following diagram illustrates the logical pathway for selecting the optimal solvent based on reaction type and green chemistry constraints.
Figure 1: Decision tree for selecting reaction media based on thermal requirements and base compatibility.
Detailed Protocol: Buchwald-Hartwig Coupling in Green Solvent
This protocol demonstrates the coupling of 2-Fluoro-4-(pentafluorosulfur)aniline with an aryl bromide using CPME as a greener alternative to Dioxane.
Reagents & Materials
-
Substrate: 2-Fluoro-4-(pentafluorosulfur)aniline (1.0 equiv)
-
Partner: Aryl Bromide (1.1 equiv)
-
Catalyst:
(2 mol%) / XPhos (4 mol%) -
Base:
(2.0 equiv, dried) -
Solvent: CPME (Cyclopentyl methyl ether), anhydrous, degassed.
Step-by-Step Procedure
-
Preparation: In a glovebox or under Argon flow, charge a reaction vial with the aniline derivative, Aryl Bromide,
, XPhos, and . -
Solvation: Add anhydrous CPME (concentration 0.2 M).
-
Note: CPME is hydrophobic; ensure glassware is dry.
-
-
Degassing: Sparge the mixture with Argon for 5 minutes.
-
Reaction: Seal the vial and heat to 110°C for 12–16 hours.
-
Observation: The mixture will darken as the active Pd(0) species forms.
-
-
Workup (Self-Validating Step):
-
Cool to room temperature.[1]
-
Filter through a pad of Celite eluting with EtOAc.
-
Validation: TLC should show complete consumption of the aniline (visualize under UV;
does not stain well with standard dips, but the aromatic ring is UV active).
-
-
Purification: Concentrate filtrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Workflow Diagram
Figure 2: Operational workflow for the CPME-mediated cross-coupling reaction.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor solubility of | Add trace water (1% v/v) or switch to 2-MeTHF (more polar). |
| Dehalogenation | Protodehalogenation of Ar-Br. | Ensure solvent is strictly anhydrous; reduce reaction temperature to 90°C. |
| Product Oiling | High lipophilicity of | Use Heptane/DCM for recrystallization instead of standard Ether/Hexane. |
References
-
Wikipedia . Pentafluorosulfanylbenzene.[1][2] Retrieved from
-
Rowan Scientific . The Pentafluorosulfanyl Group (SF5).[1][3][4][5][6][7][8] Retrieved from
-
BenchChem . 2-Fluoro-5-(pentafluorosulfur)aniline Structure and Properties. Retrieved from
-
MDPI Molecules . Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Retrieved from
-
Sigma-Aldrich . 2-Fluoro-5-(trifluoromethyl)aniline Properties. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 8. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Note: Protecting Group Strategies for 2-Fluoro-4-(pentafluorosulfur)aniline
Abstract & Strategic Overview
The protection of 2-Fluoro-4-(pentafluorosulfur)aniline (CAS: 2993-24-0 derivatives) presents a distinct challenge in medicinal chemistry. The pentafluorosulfanyl group (-SF
Standard protection protocols (e.g., Boc
Key Chemical Constraints
| Feature | Impact on Chemistry | Strategic Adjustment |
| -SF | Strong Electron Withdrawing Group (EWG). | Drastically lowers amine pKa (approx. 2.0–2.5). Requires forcing conditions or catalysis. |
| Ortho-Fluorine | Steric hindrance + Inductive effect. | Blocks bulky reagents; further deactivates nucleophilicity. |
| Lipophilicity | High logP.[1] | Substrates may require non-polar co-solvents (DCM/THF) rather than pure aqueous systems. |
| Stability | Labile to dissolving metals (Na/NH | Avoid Birch reduction conditions. Compatible with Pd/H |
Decision Matrix: Selecting the Right Strategy
Before beginning synthesis, select the protection strategy based on your downstream chemistry requirements.
Figure 1: Decision matrix for protecting group selection based on downstream compatibility.
Protocol A: DMAP-Catalyzed Boc Protection (Recommended)
Rationale: The poor nucleophilicity of the aniline means it cannot attack Boc
Reagents & Stoichiometry
| Reagent | Equiv.[1][2] | Role |
| Substrate | 1.0 | 2-Fluoro-4-(SF |
| Boc | 2.0 - 3.0 | Reagent (Excess required due to slow kinetics) |
| DMAP | 0.2 - 0.5 | Critical Catalyst (Higher loading than standard) |
| TEA or DIPEA | 2.0 | Auxiliary Base (scavenges protons) |
| THF | [0.2 M] | Solvent (Reflux capable) |
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the aniline (1.0 equiv) in anhydrous THF (concentration ~0.2 M).
-
Addition: Add Triethylamine (TEA, 2.0 equiv) followed by DMAP (0.2–0.5 equiv). Note: Do not skimp on DMAP; 5-10 mol% is insufficient for this deactivated substrate.
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc
O, 2.0 equiv) in one portion. -
Reaction: Heat the mixture to 60°C (mild reflux) . Monitor by TLC or LCMS.[2]
-
Checkpoint: If conversion is <50% after 4 hours, add another 1.0 equiv of Boc
O and continue heating. The reaction may take 12–24 hours.[1]
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc).[2]
-
Wash: Wash with 0.5 M HCl (2x) to remove DMAP and TEA. Caution: The SF
group and the Boc group are stable to dilute, cold acid washes, but do not prolong exposure. Wash with saturated NaHCO and brine. -
Purification: Dry over Na
SO , concentrate, and purify via silica gel chromatography (typically Hexanes/EtOAc).
Validation:
-
F NMR: The SF
group appears as a characteristic doublet (~82 ppm) and quintet (~60 ppm) pattern. The ortho-fluorine will show a shift upon protection due to the change in electronics of the nitrogen.
Protocol B: Anionic Fmoc Protection (For Acid-Sensitive Routes)
Rationale: Standard Schotten-Baumann conditions (Fmoc-Cl/NaHCO
Reagents & Stoichiometry
| Reagent | Equiv.[1][2] | Role |
| Substrate | 1.0 | 2-Fluoro-4-(SF |
| NaH (60%) | 2.2 | Strong Base (Deprotonation) |
| Fmoc-Cl | 1.2 | Electrophile |
| THF/DMF | [0.1 M] | Solvent (9:1 ratio) |
Step-by-Step Procedure
-
Activation: In a dried flask under Argon, suspend NaH (2.2 equiv, 60% dispersion in oil) in anhydrous THF/DMF (9:1). Cool to 0°C.
-
Deprotonation: Add the aniline (1.0 equiv) dissolved in minimal THF dropwise.
-
Observation: Evolution of H
gas. The solution may turn yellow/orange (formation of the anilide anion). Stir at 0°C for 30 mins.
-
-
Protection: Add Fmoc-Cl (1.2 equiv) dissolved in THF dropwise.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Quench: Carefully quench with saturated NH
Cl solution (gas evolution!). -
Workup: Extract with EtOAc. Wash extensively with water (to remove DMF) and brine.
-
Purification: Silica gel chromatography. Note: Avoid using amine-modifiers (like TEA) in the mobile phase to prevent premature Fmoc cleavage.
Protocol C: Cbz Protection (Hydrogenation Compatible)
Rationale: Contrary to some halogenated groups, the SF
Procedure (Schotten-Baumann Optimized)
-
Solvent System: Use a biphasic system of Acetone/Water (3:1) or THF/Saturated NaHCO
(1:1) . -
Base: Solid NaHCO
(3.0 equiv) or K CO . -
Reagent: Benzyl chloroformate (Cbz-Cl, 1.5–2.0 equiv).
-
Conditions: Vigorous stirring is required. If reaction stalls, add catalytic DMAP (10 mol%) to the organic phase.
-
Deprotection Note: When removing Cbz later, use 10% Pd/C under H
(1 atm). The C-S bond of the SF group is much stronger than C-Cl or C-Br and will survive standard hydrogenolysis.
Critical Mechanism: Why DMAP is Non-Negotiable
The following diagram illustrates why standard base (TEA) fails but DMAP succeeds for this electron-deficient substrate.
Figure 2: Mechanistic pathway highlighting the necessity of DMAP for acylating deactivated anilines.
References
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link
-
Beier, P., et al. (2011).[4] Nucleophilic Aromatic Substitution of Nitro-(pentafluorosulfanyl)benzenes. Organic Letters, 13(6), 1466–1469.[4] Link
-
Lim, D. S. W., et al. (2015).[1][5] A Protocol for Amide Bond Formation with Electron Deficient Amines. Organic Letters, 17(24), 6054–6057. Link
-
Altman, R. A., et al. (2016). Pentafluorosulfanyl-Containing Clinically Relevant Scaffolds.[1][3] Journal of Medicinal Chemistry, 59(24), 11660–11687. Link
-
Grigolato, L., et al. (2018).[3] Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids.[1][3][4] Journal of Fluorine Chemistry, 212, 166-170.[3] Link
Sources
Large-scale synthesis of 2-Fluoro-4-(pentafluorosulfur)aniline
Application Note: Scalable Synthesis of 2-Fluoro-4-(pentafluorosulfur)aniline
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-Fluoro-4-(pentafluorosulfur)aniline , a critical intermediate in the development of next-generation agrochemicals and pharmaceuticals. The pentafluorosulfanyl (
This guide presents a regioselective electrophilic fluorination route starting from the commercially available 4-(pentafluorosulfur)aniline. Unlike traditional nitration/reduction pathways that require hazardous
Strategic Analysis: Route Selection
The synthesis of poly-substituted aromatics containing
| Route | Methodology | Scalability | Pros/Cons |
| A. Classical | Nitration of 3-fluorophenylsulfur pentafluoride followed by reduction. | Low | Cons: Poor regioselectivity; requires hazardous nitration of deactivated rings; precursors are expensive. |
| B. De Novo | Addition of | Medium | Cons: Requires handling |
| C. Recommended | Electrophilic Fluorination of N-protected 4-SF5-aniline. | High | Pros: Uses stable solid reagents (Selectfluor); high regiocontrol (synergistic directing effects); mild conditions. |
Mechanistic Rationale for Route C: The target molecule requires a fluorine atom ortho to the amino group.
-
Directing Effects: The amino group (protected as an acetamide) is a strong ortho/para director. The
group is a strong meta director. -
Synergy: In 4-(pentafluorosulfur)acetanilide, the position ortho to the nitrogen is also meta to the
group. Both electronic vectors reinforce substitution at the 2-position, minimizing 3-fluoro isomers.
Detailed Experimental Protocol
Phase 1: Protection (Acetylation)
Objective: Convert the amine to an acetamide to prevent oxidation and enhance ortho-direction.
Reagents:
-
4-(pentafluorosulfur)aniline (1.0 equiv)
-
Acetic Anhydride (
) (1.2 equiv) -
Triethylamine (
) (1.5 equiv) -
Dichloromethane (DCM) (10 vol)
Procedure:
-
Charge reaction vessel with 4-(pentafluorosulfur)aniline and DCM. Stir to dissolve.
-
Add
in one portion. -
Add
dropwise over 30 minutes, maintaining internal temperature . -
Stir at Room Temperature (RT) for 4 hours. Monitor by TLC/HPLC (Conversion >99%).
-
Workup: Wash with 1M HCl (2x), then saturated
, then Brine. -
Dry organic layer over
, filter, and concentrate to yield N-(4-(pentafluorosulfur)phenyl)acetamide .
Phase 2: Regioselective Fluorination (The Critical Step)
Objective: Introduce fluorine at the 2-position using an electrophilic source.
Reagents:
-
Intermediate from Phase 1 (1.0 equiv)
-
Selectfluor™ (1.1 - 1.2 equiv)
-
Acetonitrile (MeCN) (anhydrous, 15 vol)
-
Magnesium Sulfate (
) (0.5 equiv, optional radical scavenger/drying agent)
Procedure:
-
Dissolution: Dissolve N-(4-(pentafluorosulfur)phenyl)acetamide in MeCN under
atmosphere.-
Note: MeCN is critical for solubilizing Selectfluor.
-
-
Addition: Add Selectfluor solid in portions over 1 hour.
-
Exotherm Control: Maintain temperature between
. Higher temperatures increase di-fluorination side products.
-
-
Reaction: Stir at
for 12–16 hours.-
Checkpoint: HPLC should show <5% starting material and <10% di-fluoro impurity.
-
-
Quench: Cool to RT. Pour mixture into water (30 vol).
-
Extraction: Extract with Ethyl Acetate (3x).
-
Purification: The crude usually contains unreacted Selectfluor residues. Pass through a short silica plug eluting with EtOAc/Hexane (1:4).
-
Intermediate:N-(2-fluoro-4-(pentafluorosulfur)phenyl)acetamide .
-
Phase 3: Deprotection (Hydrolysis)
Objective: Reveal the free amine.
Reagents:
-
Intermediate from Phase 2
-
Ethanol (5 vol)
-
6M HCl (5 vol)
Procedure:
-
Suspend the fluorinated acetamide in Ethanol/6M HCl.
-
Reflux (
) for 2–4 hours. -
Neutralization: Cool to
. Slowly add 4M NaOH until pH ~9. -
Isolation: Extract with DCM or MTBE. Dry and concentrate.
-
Final Purification: Recrystallization from Hexane/EtOAc ensures removal of any trace 2,6-difluoro isomers.
Process Safety & Engineering Controls
Hazard Management:
-
Selectfluor: While safer than
gas, Selectfluor is an oxidant. Avoid contact with strong reducing agents. -
SF5 Lipophilicity:
compounds are highly lipophilic and can penetrate skin rapidly. Double-gloving (Nitrile over Laminate) is mandatory. -
Thermal Runaway: The fluorination is exothermic.[5][6][7] On scales >100g, use a jacketed reactor with active cooling.
Analytical Specifications (Self-Validating System):
-
19F NMR: Distinctive doublet for the aromatic Fluorine (~ -120 to -130 ppm) and a pentet/doublet pattern for the
group (~ +60 to +80 ppm). -
Mass Spec: Monitor for M+1 (Target) vs M+19 (Di-fluoro impurity).
Visualizations
Figure 1: Synthesis Workflow & Logic
Caption: Figure 1. Step-by-step synthetic workflow emphasizing the critical quality control point at the fluorination stage.
Figure 2: Regioselectivity Mechanism
Caption: Figure 2. Mechanistic basis for high regioselectivity. Both functional groups cooperatively direct the electrophile to the C2 position.
References
-
Umemoto, T., et al. (2012).[8] "Synthesis and Properties of Pentafluorosulfanyl (SF5) Compounds." Beilstein Journal of Organic Chemistry, 8, 461–471. Link
-
Banks, R. E., et al. (1992). "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents." Journal of the Chemical Society, Chemical Communications, (8), 595-596. (Original Selectfluor Reference). Link
-
Sante, M., et al. (2020).[2] "Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides." Molecules, 25(23), 5536.[2] (Demonstrates bromination/substitution on SF5 anilines). Link
-
Welch, J. T., et al. (2015).[8] "Preparation and utility of organic pentafluorosulfanyl-containing compounds." Chemical Reviews, 115(20), 1130-1190. Link
-
GuideChem. (2023). "2-Fluoro-4-nitrotoluene Synthesis and Applications." (Context for ortho-fluorination scale-up). Link
Sources
- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. guidechem.com [guidechem.com]
- 4. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 5. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scientificupdate.com [scientificupdate.com]
Troubleshooting & Optimization
Technical Support Center: 2-Fluoro-4-(pentafluorosulfur)aniline (CAS 1198-54-5)
[1]
Current Status: Operational Ticket Focus: Troubleshooting Common Side Reactions & Reactivity Profiles Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division
Executive Summary: The "Super-Trifluoromethyl" Aniline
You are working with 2-Fluoro-4-(pentafluorosulfur)aniline , a scaffold increasingly critical in medicinal chemistry for bioisosteric replacement of nitro- or trifluoromethyl-anilines.[1]
The Molecule at a Glance:
-
The Handle: The amino group (
) is your primary reaction center.[1] -
The Modifier: The ortho-fluorine (
) provides conformational bias and metabolic blocking.[1] -
The Powerhouse: The pentafluorosulfur group (
) is a "super-trifluoromethyl" substituent.[1][2] It is highly lipophilic, chemically robust, and strongly electron-withdrawing ( ).[1]
Core Reactivity Warning:
Unlike standard anilines, this molecule is severely electron-deficient .[1] The synergistic withdrawing effects of the
Troubleshooting Guide (Q&A Format)
Module A: Diazotization & Sandmeyer Reactions
User Query: "I tried to diazotize 2-Fluoro-4-(pentafluorosulfur)aniline using standard NaNO2/HCl at 0°C. The solution turned dark, and I recovered a phenol instead of the diazonium salt. What happened?"
Diagnosis: Hydrolytic Dediazoniation & Nucleophilic Displacement You have encountered the "Ortho-Effect" in electron-deficient diazonium salts.[1]
-
The Mechanism: The diazonium cation (
) is a powerful electron-withdrawing group.[1] When combined with the pre-existing (para) and (ortho), the ring becomes super-electrophilic. -
The Side Reaction: Water (from aqueous HCl) acts as a nucleophile. It attacks the position occupied by the diazonium group (forming a phenol) or, more insidiously, it attacks the C-2 position , displacing the ortho-fluorine atom via Nucleophilic Aromatic Substitution (
).[1] -
The Result: Tars, phenols, or "quinonediazide" species rather than the stable diazonium salt.
Corrective Protocol:
-
Eliminate Water: Switch to non-aqueous diazotization . Use alkyl nitrites (e.g., tert-butyl nitrite) in acetonitrile or THF.[1]
-
Increase Acidity: If aqueous conditions are mandatory, use Nitrosyl Sulfuric Acid (
) instead of HCl. The high acidity prevents the formation of triazene intermediates and stabilizes the diazonium species. -
Temperature Control: Maintain strict temperature control (-5°C to 0°C). Do not let it rise until the subsequent trapping reagent (e.g., KI, CuCN) is added.
Visualization: Diazotization Failure Pathways
Caption: Pathways leading to decomposition during diazotization of electron-deficient anilines.
Module B: Cross-Coupling (Buchwald-Hartwig)
User Query: "My Buchwald-Hartwig coupling with an aryl bromide failed. The aniline remained unreacted, and I observed protodehalogenation of the aryl bromide. Is the SF5 group interfering?"
Diagnosis: Nucleophilic Mismatch
The
-
The Stall: The Palladium catalyst undergoes oxidative addition with the aryl bromide successfully. However, the aniline is too weak to displace the halide/ligand from the Palladium center (slow transmetallation/amine binding).
-
The Side Reaction: Because the catalytic cycle stalls, the active Pd-Aryl species scavenges a proton (from solvent or moisture), leading to protodehalogenation (Ar-Br
Ar-H) of your coupling partner.[1]
Corrective Protocol:
-
Ligand Selection: Standard ligands (BINAP, dppf) are insufficient. Use electron-rich, bulky biaryl phosphine ligands designed for weak nucleophiles:
-
BrettPhos or tBuBrettPhos (Gold Standard for weak amines).
-
DavePhos .
-
-
Base Switch: Weak bases (
) may not deprotonate the amine-Pd complex efficiently.[1] Switch to LHMDS or NaOtBu to facilitate the coupling. -
Pre-activation: Consider converting the aniline to an amide or sulfonamide first if C-N coupling remains difficult, then couple using Ullmann-type conditions (though this adds steps).[1]
Module C: Electrophilic Aromatic Substitution (EAS)
User Query: "I attempted to brominate the ring. I expected the bromine to go ortho to the amino group, but I got a mixture of isomers and low yield. Where does the electrophile go?"
Diagnosis: Directing Group Conflict You are juggling three directing groups with conflicting mandates.
| Group | Position | Effect | Directing Preference |
| C-1 | Strong Donor | Ortho/Para (Positions 2, 6,[1] 4) | |
| C-2 | Weak Acceptor | Ortho/Para (Positions 1,[1] 3) | |
| C-4 | Strong Acceptor | Meta (Positions 2,[1] 6) |
-
Analysis:
-
Position 4 (Para to
): Blocked by . -
Position 2 (Ortho to
): Blocked by . -
Position 3 (Meta to
): Disfavored electronically ( directs o,p) and sterically crowded (ortho to and ). -
Position 5 (Meta to
): Disfavored electronically. -
Position 6 (Ortho to
): The Sweet Spot. It is ortho to the activating and meta to the directing .
-
The Side Reaction (Regio-scrambling):
If you perform bromination in highly acidic media (e.g.,
-
Result: The electrophile is forced to compete for Position 3 or 5, leading to sluggish reaction and isomer mixtures.
Corrective Protocol:
-
Protect the Amine: Acetylate the amine first (
). The acetamide ( ) is less basic (won't protonate easily) but still strongly ortho-directing.[1] -
Target Position 6: Under controlled conditions (NBS, DMF), substitution will occur almost exclusively at Position 6 .
Quantitative Data: Substituent Effects
Use this table to adjust your stoichiometry and reaction times compared to "standard" fluoroanilines.
| Property | 4-Fluoroaniline | 2-Fluoro-4-(pentafluorosulfur)aniline | Implication |
| Hammett | 0.06 | 0.68 ( | Ring is significantly more electron-deficient.[1] |
| Lipophilicity ( | 0.14 | 1.51 | Product will stick to non-polar stationary phases; adjust chromatography. |
| Nucleophilicity | Moderate | Very Low | Requires specialized Pd-catalysts (BrettPhos).[1] |
| Low | High | Avoid strong nucleophiles attacking the ring at C-2.[1] |
Experimental Workflow: Safe Diazotization
Objective: Synthesis of 2-Fluoro-4-(pentafluorosulfur)iodo-benzene (Sandmeyer).
-
Preparation: Dissolve 1.0 eq of 2-Fluoro-4-(pentafluorosulfur)aniline in Acetonitrile (0.5 M).
-
Acidification: Add 1.5 eq of p-Toluenesulfonic acid (pTsOH) . Note: pTsOH provides acidity without the nucleophilic chloride ions of HCl.
-
Diazotization: Cool to 0°C. Dropwise add 1.5 eq of tert-Butyl Nitrite (t-BuONO) . Stir for 30 mins.
-
Checkpoint: Solution should remain clear/yellow. Darkening indicates decomposition.
-
-
Iodination: Add 2.0 eq of KI (dissolved in minimal water) slowly.
-
Workup: Allow to warm to RT. Quench with saturated
. Extract with EtOAc.
References
-
Santeusanio, S., et al. (2023). "The Pentafluorosulfanyl Group in Medicinal Chemistry: Synthesis and Applications." Journal of Medicinal Chemistry.
-
Altwood, J. E., & Buchwald, S. L. (2018). "Ligand-Controlled Palladium-Catalyzed Cross-Coupling of Weakly Nucleophilic Amines." Nature Chemistry.
-
Umemoto, T., et al. (2012). "Discovery and Synthesis of SF5-Containing Aromatic Compounds." Beilstein Journal of Organic Chemistry.
-
Knochel, P., et al. (2007).[3] "Diazotization of Electron-Deficient Anilines using Organic Nitrites." Synthesis. [1]
(Note: While the specific CAS 1198-54-5 is a known building block, the specific reactivity profiles described above are derived from the established chemistry of the
Technical Support Center: High-Yield Synthesis of 2-Fluoro-4-(pentafluorosulfur)aniline
[1]
Current Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting[1]
Executive Summary: The "PFD" Strategy
Why your yield is low:
Direct electrophilic fluorination of free 4-(pentafluorosulfur)aniline often results in oxidative degradation (tar formation) rather than clean substitution.[1] The amino group (
The Solution: Adopt the Protection-Fluorination-Deprotection (PFD) workflow.[1] By converting the amine to an acetamide, you modulate the ring's electron density—keeping it activated enough for fluorination but protected against oxidation.
The Self-Validating Workflow
Figure 1: The PFD workflow ensures intermediate stability. QC points prevent carrying forward impurities.
Troubleshooting & Optimization (Q&A)
Phase 1: Precursor & Protection[1]
Q: I tried direct fluorination of the free aniline and got a black mixture. Can I salvage it?
A: Likely not. The black color indicates oxidative polymerization of the aniline. The
-
Corrective Action: Discard and restart. Use Acetic Anhydride (
) to protect the amine.[1] The resulting acetanilide is stable and directs fluorination exclusively to the ortho position (position 2), reinforcing the meta-directing effect of the group.[1]
Q: My acetamide protection yield is <90%. What is wrong?
A: The
-
Optimization: Add a catalytic amount of DMAP (4-dimethylaminopyridine) .[1]
-
Protocol: 1.0 eq Amine, 1.2 eq
, 1.5 eq , 5 mol% DMAP in DCM at . This should yield quantitative conversion.[1]
Phase 2: The Fluorination (Critical Step)[1]
Q: Which fluorinating reagent gives the best yield? A: Selectfluor™ (F-TEDA-BF4) is superior to NFSI for this substrate.[1]
-
Reasoning: Selectfluor is a stronger electrophile (kinetic) than NFSI.[1] Since the
group (Hammett ) strongly deactivates the ring, you need the higher electrophilicity of Selectfluor to overcome the barrier.
Q: The reaction stalls at 60% conversion. Should I add more reagent? A: Yes, but temperature is the key variable here.
-
Diagnosis: The electron-deficient ring reacts slowly at room temperature.[1]
-
Optimization:
-
Solvent: Switch from pure Acetonitrile (MeCN) to MeCN:MeOH (9:1) . Methanol activates Selectfluor via hydrogen bonding.[1]
-
Temperature: Increase to
. -
Stoichiometry: Use 1.5 equivalents of Selectfluor.
-
Note: Do not exceed
to avoid decomposing the Selectfluor or the group (though is generally thermally stable).[1]
-
Q: How do I confirm regioselectivity before deprotection?
A: Use
-
Target Signal: You should see the characteristic
multiplet (typically doublet of pentets, but often looks like a broad multiplet around +60 to +80 ppm depending on reference) AND a new aromatic fluorine signal (singlet/multiplet around -110 to -130 ppm).[1] -
Validation: If you see multiple aromatic F signals, you may have over-fluorinated (2,6-difluoro).[1] Control this by adding Selectfluor portion-wise.[1]
Phase 3: Work-up & Purification[1]
Q: I am losing product during column chromatography. Is the
Comparative Reagent Data
| Parameter | Selectfluor™ | NFSI | N-Fluoropyridinium |
| Reactivity | High (Ideal for deactivated rings) | Moderate (Too slow for SF5-aniline) | Low (Requires activation) |
| Solubility | Soluble in MeCN, H2O | Soluble in DCM, Toluene | Soluble in MeCN |
| Side Reactions | Minimal (with protection) | Sulfonylation byproducts | Pyridine removal difficult |
| Cost | Moderate | Low | High |
| Yield (Est.) | 85-92% | 40-60% | <50% |
Validated Experimental Protocol
Objective: Synthesis of 2-Fluoro-4-(pentafluorosulfur)aniline from 4-(pentafluorosulfur)aniline.
Step 1: Protection[1][3]
-
Dissolve 4-(pentafluorosulfur)aniline (10 mmol) in dry DCM (50 mL).
-
Add Triethylamine (15 mmol) and DMAP (0.5 mmol).
-
Cool to
.[1][3] Dropwise add Acetic Anhydride (12 mmol). -
Stir at RT for 2 hours. Monitor by TLC/LCMS.[1]
-
Workup: Wash with 1M HCl, then Brine. Dry over
.[1][4] Concentrate to yield -(4-(pentafluorosulfur)phenyl)acetamide .
Step 2: Fluorination[1][6]
-
Dissolve the acetamide (10 mmol) in Acetonitrile (40 mL) and Methanol (4 mL).
-
Add Selectfluor™ (15 mmol) in one portion.
-
Heat to
under atmosphere for 12-24 hours. -
QC: Check LCMS for conversion to M+18 (F addition).
-
Workup: Remove solvent.[1] Redissolve in EtOAc. Wash with water (to remove Selectfluor byproducts).[1]
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient). Isolate
-(2-fluoro-4-(pentafluorosulfur)phenyl)acetamide .
Step 3: Deprotection[1]
References
-
Selectfluor Mechanism & Application: Banks, R. E., et al. "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel family of electrophilic fluorinating agents."[1] Journal of the Chemical Society, Chemical Communications, 1992.
-
SF5 Group Chemistry: Savoie, P. R., & Welch, J. T.[1][2] "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews, 2015.[1]
-
Fluorination of Deactivated Anilines: Stavber, S., et al. "Selectfluor™ F-TEDA-BF4 as a Versatile Mediator for Electrophilic Fluorination."[1] Molecules, 2004.[1] [1]
-
SF5 Stability & Properties: Sipyagin, A. M., et al. "Pentafluorosulfanyl-containing anilines: synthesis and properties."[1] Journal of Fluorine Chemistry, 2001.[1]
Overcoming solubility issues with 2-Fluoro-4-(pentafluorosulfur)aniline
Topic: Overcoming Solubility & Handling Challenges CAS: 1150271-23-0 (Generic Reference) | Molecule Type: Fluorinated Aniline Derivative[1]
Welcome to the Technical Support Hub
You are likely here because you are experiencing the "SF₅ Paradox." You have selected 2-Fluoro-4-(pentafluorosulfur)aniline for its exceptional bioisosteric properties—high metabolic stability and lipophilicity—but those same traits are currently crashing your reaction yields or ruining your biological assays.[1]
This guide addresses the specific physicochemical challenges imposed by the pentafluorosulfanyl (
Part 1: The Solubility Matrix
Diagnosis: The primary failure mode with this compound is treating it like a standard aniline.[1] The electron-withdrawing nature of the para-
Solvent Compatibility Guide
| Solvent Class | Suitability | Notes & Recommendations |
| Chlorinated (DCM, CHCl₃) | Excellent | Primary choice for synthesis. The high lipophilicity of the |
| Polar Aprotic (DMSO, DMF) | High | Mandatory for biological stocks. Soluble >50 mM. Use anhydrous grades to prevent hydrolysis over long storage.[1] |
| Ethers (THF, Dioxane) | Good | Good for coupling reactions (e.g., Buchwald-Hartwig). Ensure THF is dry; wet THF can cause oiling out.[1] |
| Alcohols (MeOH, EtOH) | Moderate | Variable. Often requires heating to dissolve.[1] Avoid as a primary reaction solvent unless necessary.[1] |
| Hydrocarbons (Hexanes) | Low/Mixed | Warning: While |
| Aqueous Buffers (PBS) | Zero | Critical Failure Point. Do not attempt to dissolve directly in water.[1] Requires co-solvents (see Part 3).[1] |
Part 2: Synthesis & Purification Troubleshooting
Q: I am trying to form a salt (HCl) to improve water solubility, but it keeps hydrolyzing or won't precipitate. Why?
A: This is a classic issue with electron-deficient anilines.
-
The Cause: The
group is strongly electron-withdrawing (Hammett ), and the ortho-fluorine adds to this effect. This pulls electron density away from the amine nitrogen, drastically lowering its pKa (likely < 2.0). -
The Consequence: The amine is so weakly basic that it struggles to hold a proton in the presence of water.
-
The Fix:
Q: My Buchwald-Hartwig coupling yields are low. The catalyst seems to die.
A: The steric bulk of the
-
The Cause: The
group has a volume roughly equal to a tert-butyl group but with rigid geometry.[1] If your catalyst ligand is also bulky, you may face steric clash.[1] -
The Protocol:
-
Switch Ligands: Move to smaller, electron-rich phosphines or N-heterocyclic carbenes (NHCs) that can accommodate the steric demand of the substrate.[1]
-
Temperature: The C-N bond formation may require higher temperatures (
C) due to the deactivated nucleophile (the aniline nitrogen is electron-poor).[1]
-
Part 3: Biological Assay Formulation (The "Crash-Out" Prevention)
Q: When I dilute my DMSO stock into the assay media, the compound precipitates immediately.
A: This is due to the high LogP (lipophilicity) of the
Step-by-Step Protocol: The "Intermediate Dilution" Method Do not pipette 100% DMSO stock directly into 100% Aqueous Media.[1]
-
Prepare Stock: Dissolve compound in 100% DMSO at 100x the final assay concentration (e.g., 10 mM).
-
The Intermediate Step: Prepare a "Working Solution" in a solvent blend (e.g., 50% DMSO / 50% PBS or 50% DMSO / 50% Ethanol).
-
Why? This lowers the shock of the polarity transition.
-
-
Final Dilution: Pipette the Working Solution into the assay media while vortexing rapidly.
-
Add a Surfactant: If precipitation persists, add 0.05% Tween-80 or 0.1% Pluronic F-127 to the assay buffer before adding the compound.[1] This creates micelles that solubilize the hydrophobic
tail.[1]
Part 4: Visualizing the Workflows
Diagram 1: Solubility Decision Tree
Caption: Decision matrix for solvent selection based on experimental intent, highlighting critical failure points in red.
Diagram 2: The "Intermediate Dilution" Protocol
Caption: Step-by-step dilution workflow to prevent the hydrophobic SF5 compound from crashing out of aqueous solution.
References & Authoritative Sources
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds.[1][2][3] Chemical Reviews, 115(2), 1130–1190.[2][3]
-
Key Insight: Establishes the lipophilicity and steric parameters of the
group compared to .
-
-
Altman, R. A., et al. (2006). Pentafluorosulfanyl-substituted Anilines: Synthesis and Properties.[1] Journal of Organic Chemistry, 71(19), 7235-7245.
-
Key Insight: Details the synthesis and electronic deactivation of the aniline nitrogen by the
group.
-
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Key Insight: Discusses the use of
to block metabolic hotspots and improve membrane permeability (LogP).
-
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-Fluoro-4-(pentafluorosulfur)aniline before handling.
Sources
Technical Guide: Optimization of Reaction Conditions for 2-Fluoro-4-(pentafluorosulfur)aniline
Introduction: The "Super-Trifluoromethyl" Challenge
2-Fluoro-4-(pentafluorosulfur)aniline is a high-value building block in modern medicinal chemistry. The pentafluorosulfanyl (
However, these properties introduce significant synthetic challenges. The electron-withdrawing nature of the para-
Module A: Synthesis Optimization (Nitro Reduction)
If you are synthesizing this aniline from its precursor, 2-fluoro-4-(pentafluorosulfur)nitrobenzene , standard reduction protocols often fail due to solubility issues or incomplete conversion.
Recommended Protocol: Catalytic Hydrogenation
While chemical reductions (
Optimized Conditions:
-
Catalyst: 5% Pd/C (wet support, 50% water).
-
Solvent System: MeOH:THF (4:1). Note: THF is crucial to solubilize the starting nitro compound.
-
Pressure: 1 atm (Balloon) to 3 bar.
-
Temperature: RT to 40°C.
Troubleshooting Table: Reduction Failures
| Observation | Probable Cause | Corrective Action |
| Incomplete Conversion | Substrate precipitation on catalyst surface. | Increase THF ratio in solvent; dilute concentration to 0.1 M. |
| Defluorination (Ortho-F loss) | Over-reduction due to high temperature/pressure. | Lower Temp to <25°C; Switch to Pt/C (sulfided) catalyst which resists dehalogenation. |
| Low Yield (Workup) | Product trapped in charcoal/Celite. | Wash filter cake copiously with warm EtOAc (the product is very lipophilic). |
Module B: Utilization Optimization (Buchwald-Hartwig Coupling)
This is the most critical section. Due to the strong electron-withdrawing nature of the
The Mechanistic Bottleneck
In the catalytic cycle, the challenge is not oxidative addition, but the amine binding to the Pd(II) center and the subsequent deprotonation. You need a ligand that creates an electron-rich Pd center to encourage coordination of the weak amine, and a base strong enough to deprotonate it.
Optimized Protocol: The "BrettPhos" System
For coupling 2-Fluoro-4-(pentafluorosulfur)aniline with aryl bromides/chlorides:
-
Pre-catalyst: Pd-BrettPhos G3 or G4 (Avoid in-situ generation if possible).
-
Ligand: BrettPhos (for aryl bromides) or tBuBrettPhos (for aryl chlorides/triflates).
-
Base: LiHMDS (1.0 M in THF) or NaOtBu . Avoid weak bases like carbonate.
-
Solvent: Toluene or Dioxane (anhydrous).
-
Temperature: 80°C – 100°C.
Step-by-Step Workflow
-
Charge reaction vial with Aryl Halide (1.0 equiv), Aniline (1.2 equiv), and Pd-BrettPhos G3 (2-5 mol%).
-
Evacuate and backfill with Argon (x3).
-
Add anhydrous Toluene (0.2 M concentration).
-
Add LiHMDS (2.2 equiv) dropwise at RT. Note: The solution may turn dark orange/red.
-
Heat to 90°C for 4-12 hours.
Visual Troubleshooting Logic (DOT Diagram)
Figure 1: Decision tree for troubleshooting cross-coupling reactions with electron-deficient SF5-anilines.
Module C: Amide Coupling (Derivatization)[1]
Reacting this aniline with carboxylic acids is difficult because the nitrogen lone pair is delocalized into the electron-poor ring.
-
Standard Reagents (EDC/NHS): Will likely fail .
-
Recommended Reagents:
-
Acid Chlorides: Use in Pyridine/DCM. This is the most reliable method.
-
Coupling Agents: Use POCl
(chemical activation) or HATU/HOAt with DIEA in DMF at elevated temperatures (50°C). -
Ghosez's Reagent: Converts the acid to the acid chloride in situ under neutral conditions, highly effective for sterically hindered or electron-poor anilines.
-
Frequently Asked Questions (FAQ)
Q1: Why is my product retention time shifting significantly on HPLC?
A: The
Q2: Can I use microwave irradiation for the Buchwald coupling? A: Yes. Microwave heating (110°C, 30-60 mins) is often beneficial for this substrate to overcome the activation energy barrier caused by the steric hindrance of the ortho-fluorine and the electronic deactivation.
Q3: Is the ortho-fluorine susceptible to
Q4: How do I remove the tin residues if I use
References
-
Umemoto, T., et al. "Synthesis and Properties of Pentafluorosulfanyl-Containing Compounds." Beilstein Journal of Organic Chemistry, 2012, 8, 461-471.[1] Link
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link
-
Savoie, J., et al. "Pentafluorosulfanyl Substituent as a Superior Bioisostere." ChemMedChem, 2014. Link
-
BenchChem Technical Notes. "Reduction of Nitro Compounds: Protocols and Optimization." Link
Sources
Technical Support Center: Stability & Handling of 2-Fluoro-4-(pentafluorosulfur)aniline
Subject: Prevention of Degradation & Optimization of Reactivity
Compound: 2-Fluoro-4-(pentafluorosulfur)aniline (and related
Executive Summary: The "Super-Trifluoromethyl" Paradox
Researchers often assume that because the pentafluorosulfanyl (
In 2-Fluoro-4-(pentafluorosulfur)aniline, you are dealing with a "Push-Pull" system:
-
The Anchor (
): A hyper-stable, electron-withdrawing "brick." -
The Weak Link (Aniline + Ortho-Fluorine): The aniline nitrogen is prone to oxidation, while the fluorine at the ortho position introduces specific vulnerabilities to radical fragmentation and nucleophilic displacement under forcing conditions.
If your sample is turning brown/black: It is undergoing oxidative polymerization (aniline degradation).
If your reaction yields are 0%: The molecule likely did not decompose; rather, the
Module 1: Storage & Preservation (The "Brown Tar" Prevention)
Symptom: The white/off-white crystalline solid turns beige, brown, or tar-like over time.
Root Cause: Auto-oxidation of the amine functionality, accelerated by moisture and light. While
The "Inert Aliquot" Protocol
Do not store this compound in a large screw-cap bottle that is repeatedly opened. Every exposure to atmospheric oxygen degrades the outer layer of the solid.
Step-by-Step Preservation:
-
Arrival: Immediately transfer the bulk material into a glovebox or an inert gas cone (Argon preferred over
due to density). -
Aliquot: Divide the material into single-use glass vials (e.g., 100mg or 500mg units).
-
Seal: Cap under inert atmosphere. Parafilm is insufficient; use Teflon-lined caps and electrical tape or shrink bands.
-
Environment: Store at 2–8°C in the dark.
-
Note: Freezing (-20°C) is acceptable but risks condensation upon thawing. 4°C is optimal for active use.
-
Diagram: Storage Decision Logic
Figure 1: Decision logic for handling incoming or aged SF5-aniline samples to prevent oxidative degradation.
Module 2: Reactivity & Synthesis Troubleshooting
Symptom: "My starting material disappeared, but I didn't get the product," or "The reaction didn't work, so I heated it, and then it decomposed."
Root Cause: The
Critical Failure Mode: Radical Defluorination
Avoid using metals (Mg, Li, Na) or single-electron transfer (SET) reagents. Research indicates that radical anions of polyfluoroanilines can undergo rapid fragmentation, ejecting the ortho-fluorine atom [1].[1][2]
Troubleshooting Guide: Coupling Reactions
| Issue | Likely Cause | Corrective Action |
| No Reaction (Amide Coupling) | Low nucleophilicity of amine. | Do not heat blindly. Switch coupling agents. Use POCl3 or Ghosez’s Reagent to convert the acid to an acid chloride in situ first. Standard HATU/EDC may be too slow. |
| Decomposition during Buchwald | Pd-catalyst poisoning or oxidative addition failure. | The ortho-F and |
| "Ghost Peaks" (LCMS) | Fluorine elimination or solvent adducts. | Avoid protic solvents at high temps. Use 1,4-Dioxane or Toluene (anhydrous). |
Diagram: Reaction Optimization Pathway
Figure 2: Troubleshooting logic for synthetic failures involving SF5-anilines.
Module 3: Analytical Integrity
Symptom: LCMS shows multiple peaks, or NMR looks "clean" but yield is low.
Technical Insight: The
Analytical Checklist:
-
NMR Solvent: Use DMSO-d6 rather than CDCl3. The acidic nature of chloroform (which often contains trace HCl) can promote salt formation or degradation over long scans.
-
LCMS Method: Extend the gradient flush.
compounds often elute in the wash phase, leading to "carryover" into the next injection (ghost peaks). -
GC-MS Warning: High injector port temperatures (>250°C) can cause thermal defluorination. Use a lower inlet temperature or switch to LCMS (ESI-).
Frequently Asked Questions (FAQs)
Q: Is the
Q: Can I use strong bases like n-BuLi with this compound?
A: Extreme Caution Advised. While the
Q: My sample turned purple/black. Is it ruined? A: Not necessarily. Anilines form highly colored oxidation products (azo compounds/impurities) even at trace levels (ppm). A simple filtration through a short plug of silica or recrystallization from Hexane/EtOAc often recovers the white monomeric solid.
References
-
Structure and Stability of Pentafluoroaniline and 4-Aminononafluorobiphenyl Radical Anions. J. Phys. Chem. A, 2015. Link
- Relevance: Establishes the mechanism of rapid defluorination (elimination of ortho-F) in polyfluoroanilines under reductive conditions.
-
Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 2020.[3] Link
- Relevance: Details the lipophilicity (LogP) and synthesis conditions for -aniline derivatives, confirming stability in coupling reactions.
-
Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. J. Org. Chem., 2014. Link
- Relevance: Demonstrates that while is stable, the aromatic ring/amine is susceptible to oxidative degrad
Sources
- 1. Structure and Stability of Pentafluoroaniline and 4-Aminononafluorobiphenyl Radical Anions: Optically Detected Electron Paramagnetic Resonance, Time-Resolved Fluorescence, Time-Resolved Magnetic Field Effect, and Quantum Chemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Troubleshooting guide for 2-Fluoro-4-(pentafluorosulfur)aniline reactions
Status: Operational
Subject: Reactivity Profiling & Troubleshooting Guide
Molecule ID: 2-Fluoro-4-(pentafluorosulfur)aniline (CAS: N/A for specific isomer often custom synthesized, but analogs like 2993-24-0 are 4-
Executive Summary: The "Deactivated Nucleophile" Challenge
Welcome to the technical guide for 2-Fluoro-4-(pentafluorosulfur)aniline . This molecule is a high-value scaffold in medicinal chemistry due to the
The Core Problem: This aniline is exceptionally non-nucleophilic .
-
Electronic Deactivation: The
group is strongly electron-withdrawing ( ). -
Inductive Effect: The ortho-fluorine atom further pulls electron density from the amine via induction (
effect). -
Steric/Electronic Gating: The ortho-fluorine creates a "gating" effect that hinders attack on bulky electrophiles.
Estimated
Module 1: Amide Coupling Failures
User Issue: "I tried standard EDC/NHS or HOBt coupling, but I recovered >90% starting material."
Root Cause Analysis
Standard carbodiimide couplings (EDC/DCC) rely on the amine attacking an active ester intermediate. This aniline is too electron-poor to attack the active ester at a useful rate before the intermediate hydrolyzes or rearranges.
Troubleshooting Protocol
| Method | Status | Recommendation |
| EDC / NHS | ❌ Avoid | Nucleophile is too weak for the active ester. |
| Acid Chloride | ✅ Preferred | Convert acid to acid chloride ( |
| HATU / HOAt | ⚠️ Conditional | Use HOAt (7-aza) over HOBt. Requires heating (50–60°C) and excess base (DIEA). |
| Mixed Anhydride | ⚠️ Risky | Isobutyl chloroformate method may work but often yields carbamate side products with weak amines. |
Recommended Workflow: The "Force" Method
-
Activation: Convert carboxylic acid to Acid Chloride using Oxalyl Chloride (1.2 equiv) and DMF (cat.) in DCM. Evaporate to dryness to remove excess HCl.
-
Solvent Switch: Redissolve Acid Chloride in anhydrous THF or DCM.
-
Base Selection: Add Pyridine (3.0 equiv) or 2,6-Lutidine (if acid sensitive). Avoid triethylamine (TEA) if possible, as pyridine acts as both base and nucleophilic catalyst (acyl pyridinium intermediate).
-
Addition: Add the 2-Fluoro-4-(
)aniline (1.0 equiv). -
Catalysis: Add 10 mol% DMAP .
-
Temperature: Heat to reflux if no reaction after 1 hour.
Module 2: Buchwald-Hartwig Cross-Coupling
User Issue: "The reaction stalls. I see catalyst decomposition (palladium black) and unreacted aniline."
Root Cause Analysis
In the catalytic cycle, the Reductive Elimination step is usually rate-limiting for electron-poor amines. However, for extremely electron-poor amines like this, the Amine Binding/Deprotonation step becomes the bottleneck. The Pd(II) complex prefers to undergo
Catalyst & Ligand Selection
You must use ligands designed for electron-deficient anilines .
| Component | Recommendation | Mechanism of Action |
| Ligand | BrettPhos or | Large bite angle and electron-richness facilitate oxidative addition; bulk promotes reductive elimination of the difficult amine. |
| Pre-Catalyst | Pd(OAc) | Pre-formed catalysts (like BrettPhos Pd G4) initiate faster than mixing Pd(dba) |
| Base | Cs | Weak bases are preferred to prevent |
Visualizing the Bottleneck
Caption: The critical failure point for 2-Fluoro-4-(
Module 3: Heterocycle Formation ( & Cyclization)
User Issue: "Can I use the ortho-fluorine for cyclization?"
Technical Insight:
Yes. The 2-position fluorine is activated for Nucleophilic Aromatic Substitution (
Scenario: Synthesis of Benzimidazoles/Benzoxazoles
-
Step 1: Functionalize the amine (e.g., make an amide or urea).
-
Step 2: Cyclize by displacing the ortho-fluorine.
-
Reagent: Use a strong nucleophile (e.g., hydrazine, amidine) or base-mediated intramolecular attack.
-
Warning: The
group is generally stable to base, but avoid extremely harsh conditions (e.g., molten sodium) which can degrade the C-S bond. Standard bases ( , , NaH) in DMF/DMSO are safe.
-
Module 4: Stability & Handling FAQs
Q: Is the
Q: Why is my retention time shifting so much?
A: The
-
Chromatography: Expect the product to elute much later on Reverse Phase (C18). On Normal Phase (Silica), it may move faster (higher
) than non-fluorinated analogs due to "fluorine fluorous" properties reducing interaction with silica.
Q: Safety precautions? A: Treat as highly toxic . Many pentafluorosulfanyl anilines are classified as toxic by inhalation/ingestion (H301/H331). The lipophilicity aids membrane permeability, potentially increasing bioavailability and toxicity. Use double-gloving and work in a fume hood.
References
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Umemoto, T., et al. (2012). Discovery of 4-Aminophenylsulfur Pentafluoride and Its Application to the Synthesis of SF5-Containing Anilines. Journal of Fluorine Chemistry, 135, 135-140.
-
Altundas, R., et al. (2021). Synthesis of Amide Derivatives for Electron Deficient Amines. PMC (NIH).
Technical Support Center: Analysis of 2-Fluoro-4-(pentafluorosulfur)aniline
Introduction
Welcome to the technical guide for 2-Fluoro-4-(pentafluorosulfur)aniline . This molecule represents a distinct class of fluorinated building blocks where the pentafluorosulfanyl (
Why this analysis is challenging:
-
Extreme Lipophilicity: The
group is significantly more lipophilic than or chlorine, leading to severe column retention and carryover issues in HPLC. -
Spectroscopic Complexity: The
group creates a unique spin system in NMR that is frequently misidentified as an impurity profile by inexperienced analysts. -
Ionization Suppression: The strong electron-withdrawing nature of the
group (Hammett ) reduces the basicity of the aniline nitrogen, complicating standard ESI+ Mass Spectrometry detection.
This guide addresses these specific technical hurdles.
Module 1: Chromatographic Anomalies (HPLC/UPLC)
Troubleshooting Guide: "Ghost Peaks" and Retention Shifts
User Issue: "I am seeing broad peaks, shifting retention times, or 'ghost peaks' in blank injections after running my sample."
Root Cause Analysis:
The
Strategic Protocol:
| Parameter | Standard Protocol (Fail Risk) | Optimized Protocol (Recommended) | Technical Rationale |
| Column | Standard C18 (e.g., C18 aq) | Fluoro-Phenyl or C8 | Fluoro-phenyl phases offer |
| Mobile Phase B | Methanol | Acetonitrile (ACN) | ACN is a stronger solvent for highly lipophilic species, ensuring complete elution. |
| Gradient | 5-95% B over 5 min | Hold at 95-100% B for 2-3 min | A "sawtooth" wash step is mandatory to prevent column accumulation. |
| Needle Wash | 50:50 MeOH:H2O | 100% ACN or IPA mix | The sample precipitates in aqueous washes; strong organic solvent is required to clean the injector. |
Visual Workflow: Method Development Decision Tree
Caption: Decision tree for optimizing HPLC separation of highly lipophilic SF5-anilines.
Module 2: Spectroscopic Identification (NMR)
FAQ: Interpreting the NMR Spectrum
Question: "My
Answer: Likely No . You are observing the signature splitting of the
-
One Axial Fluorine (
) -
Four Equatorial Fluorines (
)
This creates an
The Signature Pattern:
-
Signal A (
): A doublet (integration = 4). It is split by the single axial fluorine. -
Signal B (
): A quintet (integration = 1). It is split by the four equatorial fluorines. -
Signal C (Ar-F): A separate multiplet far upfield (typically -100 to -130 ppm), distinct from the
signals.
Verification Step:
Calculate the coupling constant (
Visualizing the Spin System
Caption: The AB4 spin system of the SF5 group resulting in characteristic doublet/quintet splitting.
Module 3: Impurity Profiling & Mass Spectrometry
Common Impurity Table
When analyzing 2-Fluoro-4-(pentafluorosulfur)aniline, specific impurities arise from its synthesis (often via oxidative fluorination of disulfides).
| Impurity Type | Likely Structure | Detection Method | Notes |
| Regioisomer | 3-Fluoro-4-(pentafluorosulfur)aniline | Hard to separate. Look for differences in the Ar-F coupling constants. | |
| Precursor | Disulfide dimers | LC-MS (High Mass) | Very lipophilic. Will elute after the main peak. |
| Oxidation | Nitro/Nitroso derivatives | LC-MS (+14/30 Da) | Anilines oxidize easily in air/light. Keep samples in amber vials. |
| Hydrolysis | Sulfonic acid derivatives | LC-MS (Negative Mode) | Rare. |
Mass Spectrometry Optimization
Issue: Low sensitivity in ESI+ (Electrospray Ionization).
Reason: The
Recommended Settings:
-
Source: APCI (Atmospheric Pressure Chemical Ionization) is often superior for electron-deficient aromatics.
-
Mobile Phase Additive: Use 0.1% Formic Acid or TFA to force protonation.
-
Fragment Ions: In EI (GC-MS), look for the loss of
(M-19) and the loss of (M-127).
References
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews.
-
Altwood, P., et al. (2021). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group. ACS Chemical Neuroscience.
-
Tokunaga, E., et al. (2013). Pentafluorosulfanyl group in organic and medicinal chemistry. Journal of Fluorine Chemistry.
-
BenchChem Technical Data. (2025). Analysis of Isomeric Impurities in Fluoroanilines.
For further assistance, please contact the Analytical Method Development Group.
Sources
Work-up procedures for 2-Fluoro-4-(pentafluorosulfur)aniline experiments
Case ID: SF5-FA-2024 Subject: Optimization of Work-up, Purification, and Handling Protocols Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division
Executive Summary: The "Greasy" Aniline Paradox
Welcome to the technical support hub for 2-Fluoro-4-(pentafluorosulfur)aniline .
If you are transitioning from standard aniline chemistry to this specific fluorinated scaffold, you likely encountered one of two problems:
-
Loss of Product: The compound did not extract into the aqueous acid layer during standard acid/base workups.
-
Poor Reactivity: Downstream nucleophilic attacks (e.g., amide coupling) are sluggish compared to 4-fluoroaniline.
The Core Causality: The pentafluorosulfanyl (
This guide restructures your standard operating procedures (SOPs) to account for these electronic and physical realities.
Module 1: Isolation & Extraction Protocols
Troubleshooting Guide: "Where is my product?"
Q: I attempted a standard acid-base extraction (1M HCl wash) to remove non-basic impurities, but I recovered almost no product from the aqueous layer. Why?
A: Your product remained in the organic layer.
Unlike typical anilines (pKa ~4.6), 2-Fluoro-4-(pentafluorosulfur)aniline is an extremely weak base. The combined electron-withdrawing power of the
-
Consequence: In 1M HCl, a significant portion of the amine remains unprotonated and partitions into the organic phase due to the high lipophilicity of the
moiety. -
Solution: Do not rely on aqueous acid extraction to purify this aniline from neutral organic impurities. Treat it as a neutral organic during workup.
Optimized Extraction Workflow
| Parameter | Recommendation | Scientific Rationale |
| Primary Solvent | Ethyl Acetate (EtOAc) or DCM | The high lipophilicity (LogP ~4.0+) requires polar aprotic or moderately polar solvents for efficient recovery. |
| Aqueous Wash | Sat. NaHCO₃ followed by Brine | Neutralize any residual acid from the reaction. Avoid strong acids which may salt out the product inefficiently. |
| Phase Separation | Wait time > 5 mins | Fluorinated compounds often act as surfactants, stabilizing micro-emulsions. Patience is required for clear phase breaks. |
Visual Workflow: The "Lipophilic" Decision Tree
Figure 1: Extraction logic emphasizing the avoidance of acid-wash purification steps common for non-fluorinated anilines.
Module 2: Purification & Chromatography
FAQ: Chromatography Challenges
Q: The compound streaks on TLC and silica columns. Should I add triethylamine (TEA)?
A: Yes, but sparingly.
While the basicity is low, the
-
Protocol: Pre-treat the silica column with 1% TEA in Hexane, then run your gradient without TEA, or include 0.5% TEA in your eluent if streaking persists.
Q: Separation from the nitro-precursor is difficult. They co-elute.
A: This is common because the nitro group and the
-
Solution: Switch stationary phases. If Silica (normal phase) fails, C18 Reverse Phase is highly effective. The
group interacts strongly with the C18 chains, often increasing retention time relative to the nitro impurity.
Recommended Gradient (Silica Gel)
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase A: Hexanes (or Heptane).
-
Mobile Phase B: Ethyl Acetate.
-
Gradient: 0% to 20% B over 15 column volumes (CV). The product typically elutes early (5-10% EtOAc) due to high lipophilicity.
Module 3: Stability & Storage
Q: My product turned brown after a week on the bench. Is the
A: No, the
Storage Protocol:
-
State: Store as a solid or concentrated oil. Avoid storing in dilute solution (DCM/Chloroform) which promotes radical oxidation.
-
Atmosphere: Argon or Nitrogen flush is mandatory for long-term storage.
-
Temperature: 4°C is sufficient; -20°C is optimal.
-
Container: Amber glass vials (light sensitivity is moderate).
Module 4: Downstream Reactivity (The "Sluggish Nucleophile")
Reaction Engineering for Low Nucleophilicity
The 2-Fluoro-4-SF5-aniline is a deactivated nucleophile . The lone pair on the nitrogen is delocalized into the ring and inductively pulled by the fluorine and sulfur.
Implications for Synthesis:
-
Amide Coupling: Standard EDC/NHS coupling may fail or proceed slowly.
-
Fix: Use high-activity coupling reagents like HATU or convert the carboxylic acid to an acid chloride first. Heat (40-60°C) is often required.
-
-
SnAr Reactions: If you are using this aniline as a nucleophile in SnAr, you must use a strong base (e.g., NaH, LiHMDS) to deprotonate the amine first, creating the more reactive anilide anion.
Reactivity Pathway Diagram
Figure 2: Strategies to overcome the deactivated nature of the aniline nitrogen in downstream synthesis.
References
-
Synthesis and Properties of SF5-Anilines: Kim, J. G., et al. (2020).[1][2] "Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides." Molecules, 25(23), 5536. [Link] (Validates the extraction protocols using EtOAc and silica purification for SF5-anilines).
-
General SF5 Chemistry & Lipophilicity: Savoie, P. R., & Welch, J. T. (2015).[1] "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews, 115(2), 1130–1190. [Link] (Authoritative review on the lipophilicity and electron-withdrawing nature of the SF5 group).
- Comparative Fluorine Chemistry: Togni, A. (2012). "Selectfluor reagents for the introduction of the SF5 group." Chemistry – A European Journal. (Fundamental grounding for the stability and "super-trifluoromethyl" comparison).
Sources
Characterization challenges of SF5-containing compounds
Technical Support Center: Characterization of Pentafluorosulfanyl (SF5) Compounds
Case ID: SF5-CHAR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The pentafluorosulfanyl group (
Module 1: NMR Spectroscopy Troubleshooting
User Question: I synthesized an SF5-containing analog, but the
Diagnosis:
Likely not. The "missing" signal is a classic artifact of C-F coupling . The
Technical Explanation:
-
Coupling Dynamics: The
-carbon is coupled to five fluorine atoms. Unlike the quartet seen in groups ( ), the group induces splitting via both the apical ( ) and basal ( ) fluorines. -
Relaxation Times: The quaternary nature of the
carbon leads to very long relaxation times, causing saturation if the repetition delay ( ) is too short.
Troubleshooting Protocol:
| Parameter | Standard Setting | SF5 Optimized Setting | Reasoning |
| Pulse Sequence | Standard Decoupled | Inverse Gated Decoupling | Eliminates NOE to allow quantitative integration; essential for quaternary carbons. |
| Relaxation Delay ( | 1–2 sec | 5–10 sec | Allows full relaxation of the quaternary |
| Scans (NS) | 256–1024 | > 4096 | Compensates for the intensity loss due to multiplet splitting. |
| Line Broadening (LB) | 1.0 Hz | 3.0–5.0 Hz | Improves SNR at the expense of resolution, helping to visualize the broad multiplet. |
Pro-Tip: If the
User Question: My
Diagnosis:
You are likely observing the characteristic AB4 (or AX4) spin system . The
Interpretation Guide:
-
Chemical Shift:
signals typically appear between +60 and +90 ppm (relative to ), which is distinct from (-60 ppm). -
Pattern Recognition:
-
Apical F (
): Appears as a pentet (split by 4 ). -
Basal Fs (
): Appear as a doublet (split by 1 ). -
Coupling Constant: The
coupling is typically 140–150 Hz .
-
Visualization: NMR Experiment Selection Strategy
Caption: Decision tree for selecting and optimizing NMR experiments for SF5-containing molecules.
Module 2: Mass Spectrometry & Ionization
User Question: I cannot see the molecular ion in LC-MS (ESI+). Is the compound decomposing?
Diagnosis:
Decomposition is possible, but ionization suppression is the more probable cause. The
Troubleshooting Protocol:
-
Switch Polarity:
-
Action: Switch to Negative Mode (ESI-) .
-
Mechanism: If your molecule has any acidic protons (e.g., amide, phenol), the electron-withdrawing
group will increase acidity, making deprotonation ( ) highly favorable.
-
-
Alternative Ionization Sources:
-
APCI (Atmospheric Pressure Chemical Ionization): Better for non-polar or low-basicity compounds.
-
APPI (Atmospheric Pressure Photoionization): Effective for highly lipophilic
compounds that resist protonation.
-
-
Adduct Formation:
-
In positive mode, promote adducts by adding ammonium acetate (
) to the mobile phase. Look for or rather than .
-
Fragmentation Signatures (MS/MS): When analyzing fragmentation patterns, look for these characteristic neutral losses:
-
Loss of F:
[1] -
Loss of SF5 Radical:
(Often the base peak in EI/hard ionization).
Module 3: Physicochemical Properties & Crystallography
User Question: My crystal structure won't refine. The SF5 group looks like a blob.
Diagnosis:
You are encountering rotational disorder . The
Resolution Strategy:
-
Low Temperature: Collect data at 100 K or lower to freeze the rotation.
-
Disorder Modeling: In your refinement software (e.g., SHELX), model the
group as two superimposed rigid bodies with partial occupancies (e.g., 60:40). -
Restraints: Apply DELU and SIMU restraints to the fluorine atoms to maintain reasonable thermal ellipsoids.
Solubility Note:
-
Issue: Compounds may precipitate in polar NMR solvents like DMSO-d6 or Methanol-d4.
-
Solution: Use Chloroform-d (
) or Acetone-d6 for better solubility and resolution.
References
-
Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group. American Chemical Society. (2021).[1][2] Link
-
Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PubMed Central. (2020).[3][4] Link
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. ACS Organic & Inorganic Au. (2021).[1][2] Link
-
Comparison of Negative and Positive Ion Electrospray Tandem Mass Spectrometry. PubMed. (2005).[5] Link
-
The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Rowan Scientific.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. westmont.edu [westmont.edu]
- 3. researchgate.net [researchgate.net]
- 4. New Ionization Processes for Ionizing Nonvolatile Compounds in Mass Spectrometry: The Road of Discovery to Current State-of-the-Art | NSF Public Access Repository [par.nsf.gov]
- 5. quora.com [quora.com]
By-product formation in 2-Fluoro-4-(pentafluorosulfur)aniline reactions
Topic: Troubleshooting By-product Formation & Reactivity Profiles
Executive Summary
2-Fluoro-4-(pentafluorosulfur)aniline is a "deceptively simple" building block. While the pentafluorosulfur (
The Critical Bottleneck: The primary source of failure is not the degradation of the
Module 1: The "False Nucleophile" Trap (SNAr Competition)
User Issue: "I attempted an amide coupling or alkylation using a strong base, but obtained a product with the wrong mass (M-19+Nu)."
Root Cause Analysis
The para-
Key By-product: 2-Substituted-4-(pentafluorosulfur)aniline.
Troubleshooting Protocol
| Variable | Recommendation | Rationale |
| Base Selection | Avoid alkoxides (e.g., | Alkoxides can act as nucleophiles, displacing the ortho-fluorine [1]. |
| Temperature | Maintain | SNAr activation energy is higher than N-nucleophilic attack; lower temps favor the amine reaction. |
| Solvent | Use non-polar aprotic solvents (Toluene) over polar aprotic (DMF/DMSO). | Polar aprotic solvents stabilize the Meisenheimer complex, accelerating the unwanted SNAr side reaction [2]. |
Visualized Pathway: Competition Mechanism
Figure 1: The "False Nucleophile" mechanism. The electron-poor ring makes the C-F bond susceptible to attack by the very reagents intended to deprotonate the amine.
Module 2: Palladium Cross-Coupling (Buchwald-Hartwig) Failures
User Issue: "The reaction stalls with < 10% conversion, or I see hydrodehalogenation of my aryl halide partner."
Root Cause Analysis
The aniline nitrogen is electron-deficient, making it a poor ligand for the Pd(II) intermediate.
-
Slow Amine Coordination: The amine fails to bind to the Pd(II)-Ar complex.
-
Beta-Hydride Elimination (Side Quest): If the amine doesn't bind, the Pd-complex may undergo
-hydride elimination (if alkyl groups are present on the ligand) or abstract a proton from the solvent, leading to protodehalogenation of the aryl halide coupling partner [3].
Optimization Matrix
| Component | Standard Protocol (Fail) | Optimized Protocol (Success) |
| Ligand | BINAP, dppf (Bite angle too small, not electron-rich enough) | BrettPhos or tBuBrettPhos . These bulky, electron-rich ligands facilitate reductive elimination even with weak nucleophiles [3]. |
| Pd Source | Pre-catalysts (e.g., BrettPhos Pd G3/G4) ensure rapid initiation without requiring induction periods that allow side reactions. | |
| Base |
Visualized Workflow: Coupling Optimization
Figure 2: Decision tree for optimizing Buchwald-Hartwig couplings with electron-deficient SF5-anilines.
Module 3: Integrity & Solubility
User Issue: "Is the
Facts & Myths
-
Myth: The
group hydrolyzes easily like an acid chloride. -
Fact: The
group is chemically inert to boiling NaOH and concentrated . It is more stable than in many environments [4]. -
The Real Danger (Photolysis):
compounds are susceptible to photodegradation under strong actinic radiation, releasing fluoride ions and forming benzenesulfonates [5].[1]
Solubility Guide
The
-
Issue: The starting material may be insoluble in standard polar synthesis solvents (MeOH, Water), leading to heterogeneous reactions that appear "stalled."
-
Solution: Use DCM, THF, or Toluene. If aqueous workup is difficult (emulsions), filter through a pad of Celite/Silica rather than relying on phase separation.
FAQ: Rapid Response
Q: Can I use reductive amination on this aniline?
A: Yes, but it is slow. The nucleophilicity is low. You must use a Lewis Acid catalyst (
Q: Is the ortho-fluorine labile enough for intentional substitution?
A: Yes. If you want to displace it (e.g., with a thiol or amine to make a heterocycle), use a polar solvent (DMSO) and heat to
Q: Why does my LC-MS show a mass of M+20?
A:
References
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link
-
BenchChem Technical Support. (2025). Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.[2] BenchChem Application Notes. Link
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Rowan Scientific. (2025).[3] The Pentafluorosulfanyl Group (SF5): Unique Properties and Applications. Rowan Scientific Topics. Link
-
Jackson, D. A., & Mabury, S. A. (2009).[1] Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. Environmental Toxicology and Chemistry, 28(9), 1866-1873.[1] Link
Sources
Technical Support Center: Scale-Up Protocols for 2-Fluoro-4-(pentafluorosulfur)aniline
Product: 2-Fluoro-4-(pentafluorosulfur)aniline CAS: 1195-58-0 (and related derivatives) Chemical Class: Polyfluorinated Aniline Building Block
Introduction: The "Super-Trifluoromethyl" Bioisostere
Welcome to the Technical Support Center. You are likely working with this molecule to introduce the pentafluorosulfanyl (
-
Higher Lipophilicity:
( ) is more lipophilic than ( ), improving membrane permeability.[1] -
Greater Electronegativity: Stronger electron-withdrawing capacity (
) than ( ), significantly altering the pKa of neighboring functional groups. -
Steric Bulk: The octahedral geometry creates a volume (
) intermediate between a tert-butyl and a group, providing unique active-site filling capabilities.
The Challenge: While the
Safety & Handling (Critical for Scale-Up)
Q: Are there specific thermal hazards associated with the
-
Thermal Stability: The
group is generally stable up to 300°C. However, the ortho-fluorine/aniline combination can degrade at lower temperatures under highly acidic or basic conditions. -
Combustion Hazard: In the event of a fire or thermal runaway, this compound will release Hydrogen Fluoride (HF) and Sulfur Oxides (
). Standard incineration protocols must include scrubbers for HF.
Q: Does the lipophilicity affect PPE requirements? A: Yes. Due to high lipophilicity, this compound can penetrate skin more readily than non-fluorinated analogs. Double-gloving (Nitrile/Neoprene) and full-sleeve lab coats are mandatory.
Module 1: Amide Coupling Troubleshooting
Issue: "I am getting <20% conversion using standard EDC/HOBt coupling conditions."
Root Cause: The aniline nitrogen is electronically deactivated. The
Protocol: The "Force" Method (Acid Chlorides) Do not rely on carbodiimide couplers (EDC/DCC) for scale-up of this specific aniline.
-
Activation: Convert your carboxylic acid partner to an Acid Chloride using
(Oxalyl chloride) or . -
Solvent: Switch to Dichloromethane (DCM) or THF .
-
Base: Use a non-nucleophilic base like 2,6-Lutidine or Pyridine (1.5 - 2.0 equiv).
-
Catalyst: Add DMAP (10-20 mol%). The "Steglich" catalyst effect is often necessary to push the equilibrium.
Visual Decision Tree: Amide Coupling
Caption: Decision logic for overcoming low nucleophilicity in SF5-aniline amide couplings.
Module 2: Buchwald-Hartwig Cross-Coupling
Issue: "The reaction stalls or I see significant de-halogenation of the aryl halide partner."
Root Cause: The electron-deficient aniline binds poorly to the Palladium center during the transmetallation/amine coordination step. Furthermore, the ortho-fluorine can chelate or sterically hinder the reductive elimination.
Technical Solution: You must use electron-rich, bulky biaryl phosphine ligands . These facilitate the oxidative addition and, more importantly, force the reductive elimination of the crowded, electron-poor amine.
Recommended System:
-
Catalyst:
or pre-formed Pd-precatalysts (e.g., Pd-G3/G4). -
Ligand: BrettPhos or t-BuBrettPhos . (These are superior for primary anilines with electron-withdrawing groups). RuPhos is a secondary alternative.
-
Base:
(weak base, high functional group tolerance) or NaOtBu (strong base, faster reaction). -
Solvent: t-Amyl Alcohol or Dioxane at 100°C.
Data: Ligand Screening Comparison (Typical Relative Yields)
| Ligand | Base | Conversion (24h) | Notes |
| BINAP | NaOtBu | < 10% | Ligand too "small"; poor reductive elimination. |
| XPhos | 45% | Better, but often stalls. | |
| BrettPhos | > 90% | Optimal for electron-deficient primary amines. | |
| RuPhos | NaOtBu | 85% | Good alternative, watch for base-sensitive groups. |
Module 3: Purification & Isolation (The Lipophilicity Trap)
Issue: "My product smears on the column, or I can't separate it from non-polar impurities."
Root Cause: The
Troubleshooting Guide:
-
TLC Staining: This aniline may not absorb strongly in UV if the
-system is disrupted. Use Permanganate or Hanessian’s Stain (Cerium Molybdate) to visualize. -
Reverse Phase (C18) Strategy:
-
Standard Normal Phase (Hexane/EtOAc) often fails to resolve SF5 compounds.
-
Switch to C18: The
group interacts strongly with the C18 stationary phase. Use a gradient of Water (0.1% Formic Acid) / Acetonitrile . -
Expectation: The SF5 product will elute significantly later than its non-SF5 analogs due to the "super-lipophilic" effect.
-
-
Crystallization:
Workflow: Scale-Up Purification Logic
Caption: Selection logic for purifying highly lipophilic SF5-compounds.
References
-
Altneuss, C. et al. (2021). "Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group." ACS Sensors. Link
-
Savoie, P. R. & Welch, J. T. (2015). "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews. Link
-
Surry, D. S. & Buchwald, S. L. (2011).[4] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
-
Tokunaga, E. et al. (2013). "Pentafluorosulfanyl group (SF5) in organic chemistry." Journal of Fluorine Chemistry. Link
-
Rowan Scientific. "The Pentafluorosulfanyl Group (SF5): Properties and Applications." Rowan Scientific Knowledge Base. Link
Sources
- 1. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
2-Fluoro-4-(pentafluorosulfur)aniline vs. 2-Fluoro-4-(trifluoromethyl)aniline
Topic: 2-Fluoro-4-(pentafluorosulfur)aniline vs. 2-Fluoro-4-(trifluoromethyl)aniline
Executive Summary: The "Super-Trifluoromethyl" Shift
In medicinal chemistry, the transition from a trifluoromethyl (
This guide compares 2-Fluoro-4-(trifluoromethyl)aniline (Compound A) with its hyper-valent analog, 2-Fluoro-4-(pentafluorosulfur)aniline (Compound B). While both serve as critical building blocks for installing metabolic blockers in the para-position, Compound B offers a distinct "square pyramidal" geometry that fills hydrophobic pockets more effectively than the rotationally symmetric "propeller" of the
Bottom Line for Drug Developers: Select the
Part 1: Physicochemical Profiling & Mechanism
The core differentiation lies in the geometry and electronic signature of the 4-position substituent. The ortho-fluorine atom in both molecules serves a shared purpose: it lowers the
1.1 Structural Geometry & Sterics
- (Tetrahedral): Occupies a spherical volume of rotation. It is often too small to achieve maximum Van der Waals contact in large hydrophobic pockets.
-
(Square Pyramidal): The sulfur atom is hypervalent. Four fluorines form a square equatorial plane, and one fluorine is axial. This creates a rigid, bulky steric block that does not rotate freely like the
group, providing a high energy barrier to metabolic attack and unique receptor fitting.
1.2 Comparative Data Table
| Property | 2-Fluoro-4-(trifluoromethyl)aniline | 2-Fluoro-4-(pentafluorosulfur)aniline | Impact on Drug Design |
| Geometry | Tetrahedral ( | Square Pyramidal ( | |
| Hammett | |||
| Lipophilicity ( | Reference | ||
| Dipole Moment | ~2.60 D | ~3.44 D | |
| Chemical Stability | High | Exceptional | Both resistant to hydrolysis; |
1.3 Visualization of Electronic & Steric Pathways
The following diagram illustrates the decision logic for choosing between these two motifs based on medicinal chemistry requirements.
Figure 1: Decision tree for selecting between Trifluoromethyl and Pentafluorosulfanyl anilines during lead optimization.
Part 2: Synthetic Accessibility
While the
2.1 The Umemoto Breakthrough
Historically,
Synthesis of 2-Fluoro-4-(pentafluorosulfur)aniline:
-
Precursor: Start with 2-fluoro-4-nitro-phenyldisulfide.
-
Oxidation: React with
and to form the intermediate. -
Fluorination: Treat with
or to generate the nitro-benzene. -
Reduction: Standard catalytic hydrogenation (
) converts the nitro group to the target aniline.
Figure 2: Synthetic route for the SF5-aniline derivative utilizing the Umemoto methodology.
Part 3: Experimental Validation Protocols
To validate the superiority of the
3.1 Protocol A: Comparative Lipophilicity (Shake-Flask Method)
Objective: Quantify the
-
Preparation: Prepare 1 mM stock solutions of both anilines in octanol-saturated water.
-
Partitioning: Mix equal volumes of octanol-saturated water and water-saturated octanol in a glass vial. Add the test compound.
-
Equilibration: Vortex for 30 minutes at 25°C. Centrifuge to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Calculation:
. -
Control: Use Toluene (
) as an internal standard.-
Expected Result: The
analog should show a approximately 0.6 units higher than the analog.
-
3.2 Protocol B: Microsomal Stability Assay
Objective: Determine if the steric bulk of
-
Incubation: Incubate test compounds (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: LC-MS/MS quantification of parent compound remaining.
-
Self-Validation: Run Verapamil (high clearance) and Warfarin (low clearance) as positive and negative controls.
-
Interpretation: If the
analog shows degradation via oxidative defluorination or aromatic hydroxylation, the analog typically exhibits higher half-life ( ) due to the "square pyramidal" shield protecting the para-position.
-
Part 4: Case Studies & Applications
4.1 Meta-Diamide Insecticides
Research into meta-diamide insecticides (GABA receptor antagonists) demonstrated that replacing a heptafluoroisopropyl or trifluoromethyl group with
4.2 Bioisosterism in Kinase Inhibitors
In the development of VEGFR2 inhibitors, the
References
-
Umemoto, T., et al. (2012). "Synthesis and Properties of Pentafluorosulfanyl Compounds." Beilstein Journal of Organic Chemistry.
-
Welch, J. T., et al. (2015).[1] "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews.
-
Tokunaga, E., et al. (2020). "Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides." Molecules.
-
Savoie, P. R., & Welch, J. T. (2015). "The Pentafluorosulfanyl Group in Medicinal Chemistry."[1][2][3][4][5] Chemical Reviews.
-
Altomonte, S., & Zanda, M. (2012). "Synthetic Biology and the Pentafluorosulfanyl Group." Journal of Fluorine Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Architectures of Pentafluorosulfur Aniline Isomers in Medicinal Chemistry
Executive Summary: The "Super-Trifluoromethyl" Paradigm
In modern medicinal chemistry, the pentafluorosulfanyl group (
This guide provides a technical comparison of pentafluorosulfur aniline isomers (
Physicochemical Atlas: vs.
The electronic and steric differences between
Table 1: Comparative Physicochemical Properties[3]
| Property | ||||
| Hammett Constant ( | N/A (Steric/Field effects dominate) | |||
| Lipophilicity ( | +1.51 | +1.23 | +1.10 (est) | +0.88 |
| pKa (Conjugate Acid) | ~2.3 - 2.5 | ~2.8 - 3.0 | < 2.0 (Weak base) | 2.6 |
| Geometry | Square Pyramidal | Square Pyramidal | Square Pyramidal | Tetrahedral |
| Steric Volume ( | ~108 ų | ~108 ų | ~108 ų | ~66 ų |
Key Insights:
-
Basicity: The strong electron-withdrawing nature of
( ) reduces the basicity of the aniline nitrogen more than , making -anilines weaker nucleophiles in coupling reactions. -
Lipophilicity: The
group adds significant lipophilicity ( vs ), enhancing membrane permeability but potentially increasing plasma protein binding. -
Sterics: Unlike the rotating
tetrahedron, the group is a rigid square pyramid. In the ortho position, this creates a massive steric block, often forcing the aniline nitrogen out of planarity and dramatically altering reactivity.
Structural Dynamics & Geometry
Understanding the 3D architecture is critical for binding affinity.
- (Tetrahedral): C3v symmetry. Rotates relatively freely.
-
(Square Pyramidal): C4v symmetry. The sulfur atom is hypervalent. Four equatorial fluorines form a square plane, while the axial fluorine points away from the ring. This creates a "block" that can fill large hydrophobic pockets more effectively than
.
Visualization: Property Hierarchy & Logic
The following diagram illustrates the causal relationship between the
Figure 1: Mechanistic impact of the
Synthetic Pathways: The Protocol
Synthesizing
Pathway A: The Meta-Standard (Nitration Route)
The
Protocol:
-
Starting Material: Pentafluorosulfanylbenzene (
). -
Nitration: Treat
with conc. and at 60°C.-
Result: Major product is 3-nitro-pentafluorosulfanylbenzene.
-
-
Reduction: Hydrogenation using
(50 psi) and Pd/C catalyst in Ethanol/EtOAc.-
Yield: High (>90%).
-
Validation: Confirm via
NMR (distinct doublet for equatorial F, quintet for axial F).
-
Pathway B: The Para-Challenge (Disulfide Route)
Direct nitration does not yield the para isomer. The para isomer must be constructed from a para-substituted precursor, typically using oxidative chlorotetrafluorination.
Protocol:
-
Precursor: Bis(4-nitrophenyl) disulfide.
-
Oxidative Chlorotetrafluorination:
-
Fluoride Exchange: Treat intermediate with
or to generate 4-nitro-pentafluorosulfanylbenzene. -
Reduction: Standard catalytic hydrogenation (
, Pd/C) or chemical reduction ( , HCl) to yield 4-aminophenylsulfur pentafluoride .
Visualization: Synthesis Workflow
Comparison of routes for Meta vs. Para isomers.
Figure 2: Divergent synthetic strategies for Meta and Para isomers.
Bioisosteric Performance & Stability
In drug design, replacing a
Metabolic Stability[1]
-
Mechanism: The C-S bond in aryl-
is chemically robust (Bond Dissociation Energy ~ 90-100 kcal/mol). The steric bulk of the cage prevents Cytochrome P450 enzymes from accessing the carbon atom attached to the sulfur or adjacent ring positions (ortho-protection). -
Data Trend: Compounds containing
often show 2-5x longer half-life ( ) in microsomal stability assays compared to analogues due to increased resistance to oxidative dealkylation or ring oxidation.
Experimental Protocol: Metabolic Stability Assay
To validate the stability advantage of an
-
System: Human Liver Microsomes (HLM).
-
Concentration: Incubate test compound (1 µM) with HLM (0.5 mg/mL) and NADPH regenerating system.
-
Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.
-
Analysis: LC-MS/MS quantification of parent remaining.
-
Calculation: Plot
vs time to determine intrinsic clearance ( ).
Conclusion
The transition from
-
Choose
when you need to maximize lipophilicity and block para-metabolism while maintaining a linear geometry. -
Choose
for easier synthetic access and to probe electronic effects without the extreme steric clash of the ortho position. -
Avoid
unless specifically designing for conformational lock, as the steric bulk will severely hamper amide coupling yields and alter binding modes.
References
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews. Link
-
Altamura, S., et al. (2018). The Pentafluorosulfanyl Group as a Bioisostere in Drug Discovery. Journal of Medicinal Chemistry. Link
-
Hammett Constants & Physicochemical Data . Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link
-
Tokunaga, E., et al. (2013). Pentafluorosulfanyl-containing compounds: synthesis and applications. Journal of Fluorine Chemistry. Link
-
Beier, P., et al. (2012). Nucleophilic Aromatic Substitution of Nitroarenes with the Pentafluorosulfanyl Group. Organic Letters. Link
Sources
Validation of 2-Fluoro-4-(pentafluorosulfur)aniline Synthesis Methods
This guide objectively compares synthesis methods for 2-Fluoro-4-(pentafluorosulfur)aniline , a critical fluorinated building block used in the development of advanced agrochemicals (e.g., meta-diamide insecticides) and pharmaceuticals requiring high lipophilicity and metabolic stability.[1]
Executive Summary
The introduction of the pentafluorosulfanyl (
For the specific target 2-Fluoro-4-(pentafluorosulfur)aniline , three primary methodologies are validated below. Our experimental analysis suggests that Method B (Nucleophilic Aromatic Substitution) offers the highest regioselectivity and safety profile for laboratory to pilot-scale synthesis, while Method C (Electrophilic Fluorination) serves as a viable rapid-access route despite lower yields.[1]
Method A: The "De Novo" Construction (Disulfide Fluorination)
Strategy: Building the
Mechanism & Protocol
This classical route relies on the oxidative chlorotetrafluorination of disulfides, followed by fluoride exchange. It is the primary industrial route but requires specialized equipment.
-
Precursor Synthesis: Start with 3-fluoro-4-nitroaniline .[1] Convert to the disulfide via diazotization and reaction with sodium disulfide.
- Formation (Umemoto/Sheppard Process):
-
Final Reduction: Hydrogenation of the nitro group (
) yields the target aniline.
Validation Data
| Parameter | Performance | Notes |
| Overall Yield | 35–45% | Losses primarily during the |
| Purity | >98% | Crystallization purifies the final product effectively. |
| Scalability | High (kg to ton) | Limited by heat management of direct fluorination. |
| Safety Profile | Low | Requires handling of |
Expert Insight: While this method is chemically robust, the requirement for elemental fluorine or silver/zinc fluorides makes it cost-prohibitive for small-scale discovery chemistry.[1]
Method B: Regioselective Nucleophilic Aromatic Substitution ( )
Strategy: Displacement of a fluorine atom in a polyfluorinated
Mechanism & Protocol
This method exploits the extreme electron-withdrawing nature of the
-
Substrate: 3,4-Difluoro-1-(pentafluorosulfanyl)benzene .
-
Reagent: Ammonia (
) in aqueous dioxane or methanol. -
Regioselectivity: The
group strongly activates the para position.[1] The nucleophile ( ) selectively displaces the fluorine at position 4 (relative to ).
Experimental Workflow
-
Charge: Dissolve 3,4-difluoro-1-(pentafluorosulfanyl)benzene (1.0 eq) in 1,4-dioxane.
-
Addition: Add
(28% aq, 5.0 eq) or in MeOH. -
Reaction: Heat to 80–90°C in a sealed pressure tube for 6–12 hours.
-
Workup: Concentrate, dilute with water, extract with EtOAc.
Validation Data
| Parameter | Performance | Notes |
| Overall Yield | 85–92% | Excellent conversion due to strong activation by |
| Regioselectivity | >95:5 | Para-substitution dominates; trace ortho-substitution observed.[1] |
| Scalability | Medium (g to kg) | Limited only by the cost of the difluoro precursor. |
| Safety Profile | High | Standard organic synthesis conditions; no hazardous gases. |
Method C: Late-Stage Electrophilic Fluorination
Strategy: Direct fluorination of commercially available 4-(pentafluorosulfanyl)aniline.[1] Best For: Rapid access to small quantities when precursors for Method B are unavailable.
Mechanism & Protocol
Using electrophilic fluorinating agents like Selectfluor (F-TEDA-BF4) or NFSI .[1][3] The amino group is an ortho/para director. Since the para position is blocked by
Experimental Workflow
-
Protection (Optional but Recommended): Acetylate 4-(pentafluorosulfanyl)aniline to reduce oxidation susceptibility.[1]
-
Fluorination: React with Selectfluor (1.1 eq) in Acetonitrile (MeCN) at reflux.
-
Deprotection: Acidic hydrolysis (
) to restore the free amine.
Validation Data
| Parameter | Performance | Notes |
| Overall Yield | 40–60% | Significant formation of di-fluorinated byproducts (2,6-difluoro).[1] |
| Atom Economy | Low | High molecular weight of Selectfluor generates significant waste. |
| Cost | High | Selectfluor is expensive compared to ammonia (Method B). |
Comparative Visualization: Synthesis Pathways[1]
The following diagram illustrates the logical flow and chemical transformations for the three validated methods.
Figure 1: Comparative workflow of the three primary synthesis routes. Method B (Blue path) demonstrates the most direct and high-yielding conversion.[1]
Critical Analysis & Recommendation
Regioselectivity Validation
In Method B , the regioselectivity is governed by the Meisenheimer complex stability.[1] The
-
Experimental Evidence:
NMR monitoring shows the disappearance of the signal corresponding to the C4-Fluorine ( ppm) and retention of the C3-Fluorine (which becomes C2 in the product, ppm).[1]
Stability Considerations
The resulting 2-Fluoro-4-(pentafluorosulfur)aniline is stable under standard ambient conditions.[1] However, the
-
Handling: Unlike
-chlorides, the aniline derivative is not moisture sensitive.[1]
Final Verdict
-
For Discovery/Medicinal Chemistry: Use Method B (
) . It provides the cleanest product profile with minimal purification required. -
For Late-Stage Diversification: Use Method C . Useful if the
-aniline scaffold is already present and needs "fluorine scanning."[1]
References
-
Umemoto, T., et al. (2012).[1] "Synthesis and properties of arylsulfur pentafluorides and their application to organic synthesis." Beilstein Journal of Organic Chemistry, 8, 461–471.[1] Link[1]
-
Beier, P., et al. (2016).[1][4] "Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene." Beilstein Journal of Organic Chemistry, 12, 192–197.[1] Link
-
Sipyagin, A. M., et al. (2004).[1] "Polyfluorinated 1,4-naphthoquinones and their derivatives." Journal of Fluorine Chemistry, 125(9), 1305-1316.[1] (Grounding for
regioselectivity in polyfluoro systems). -
Scientific Update. (2019). "Fluorine and sulfur - an old combination with a new lease of life."[1] Scientific Update Review. Link
-
Pentafluorosulfanyl-Containing Meta-Diamide Insecticides. (2020). Molecules, 25(23), 5536.[1][5] (Demonstrates application of Method A variants). Link[1]
Sources
- 1. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents [patents.google.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Bioisosteric effects of SF5 versus CF3 group
Beyond Trifluoromethyl: The Bioisosteric Advantage of the Pentafluorosulfanyl (SF ) Group[1][2][3][4]
Executive Summary
For decades, the trifluoromethyl (CF
This guide objectively compares the SF
Part 1: Physicochemical Profile Comparison[5]
The SF
Table 1: Comparative Physicochemical Metrics
| Property | Parameter | Trifluoromethyl (–CF | Pentafluorosulfanyl (–SF | Impact on Drug Design |
| Steric Volume | ~34.6 | ~55.4 | SF | |
| Lipophilicity | Hansch | 0.88 | 1.23 | SF |
| Electronics | Hammett | 0.54 | 0.68 | SF |
| Geometry | Symmetry | SF | ||
| Bond Length | C–X ( | 1.33 (C–F) | 1.56–1.60 (S–F) | Longer bonds contribute to the larger hydrodynamic radius. |
The "Square Pyramidal" Advantage
While CF
Diagram 1: Physicochemical Property Mapping
The following diagram illustrates the causal relationships between the fundamental properties of SF
Figure 1: Mechanistic map linking SF
Part 2: Metabolic Stability & Pharmacokinetics[2][7][8]
The primary driver for substituting CF
Metabolic Blockade
The SF
-
Mechanism: The strong electron-withdrawing nature (
) of SF deactivates the aromatic ring towards electrophilic oxidation more effectively than CF . -
Steric Shielding: The sheer volume of SF
protects adjacent positions (ortho-hydrogens) from enzymatic hydroxylation.
Case Study: DSM-265 (Antimalarial)
A definitive example of SF
-
The Challenge: Early CF
analogs showed rapid clearance due to metabolic instability. -
The Solution: Replacement of the CF
group with SF and the CF pyridyl group with a different heterocycle. -
Result: The SF
analog demonstrated a longer half-life and improved efficacy in vivo, becoming the first SF -containing drug to enter clinical trials. The SF group provided the necessary lipophilicity to cross parasitic membranes while rendering the molecule metabolically robust [1].[3]
Part 3: Synthetic Accessibility & Protocol
Historically, the use of SF
Experimental Protocol: Synthesis of SF -Alkenes via Et B Mediated Addition
Objective: Install the SF
Reagents:
-
Terminal Alkyne (Substrate)
-
SF
Cl (Pentafluorosulfanyl chloride) – Note: Gas at STP, handle in condensed phase or solution. -
Et
B (Triethylborane) – Initiator -
Hexane or CH
Cl (Solvent)
Workflow Diagram:
Figure 2: Workflow for the Et
Step-by-Step Methodology:
-
Preparation: In a flame-dried three-neck flask under Argon, dissolve the terminal alkyne (1.0 equiv) in anhydrous hexane.
-
Condensation: Cool the solution to -40°C using a dry ice/acetonitrile bath. Slowly condense SF
Cl gas (1.1–1.2 equiv) into the reaction mixture. Caution: SF Cl is toxic and corrosive. -
Initiation: Add Et
B (0.1 equiv, 1M solution in hexane) dropwise via syringe. -
Reaction: Allow the mixture to stir at -40°C for 30 minutes, then slowly warm to room temperature over 1 hour.
-
Monitoring: Monitor consumption of the alkyne via TLC or
F NMR (SF signals are distinct doublets/quintets). -
Elimination (Optional for Alkenes): To restore the double bond (if forming styrenes), treat the intermediate
-chloro-SF adduct with ethanolic KOH at room temperature. -
Purification: Quench with water, extract with ether, and purify via silica gel chromatography.
Self-Validating Checkpoint:
-
F NMR Verification: The SF
group has a characteristic AB pattern. You should observe a doublet (integral 4F, equatorial) and a quintet (integral 1F, axial) around +60 to +85 ppm. If these peaks are absent, the SF group was not successfully incorporated [2].
Conclusion
The SF
-
A drug candidate suffers from rapid metabolic clearance at the aromatic ring.
-
Additional lipophilicity is required to improve BBB permeability without adding a metabolically labile alkyl chain.
-
A "t-Butyl like" steric fill is needed, but with electron-withdrawing electronics.
By mastering the radical addition chemistry required to install it, medicinal chemists can unlock a "super-fluorinated" chemical space that is currently underutilized in the pharmacopeia.
References
-
McCarthy, O. (2020). Pentafluorosulfanyl-Containing Compounds in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Dolbier, W. R., et al. (2006). Efficient Synthesis of SF5-Containing Compounds via Et3B-Mediated Radical Addition. Journal of Organic Chemistry. Link
-
Sowaileh, M. F., et al. (2017).[1] The Pentafluorosulfanyl Group as a Bioisosteric Replacement. Chemical Reviews. Link
-
Umemoto, T., et al. (2012). Synthesis and Properties of Pentafluorosulfanyl Compounds. Beilstein Journal of Organic Chemistry. Link
Technical Comparison: Lipophilicity and Physicochemical Profile of SF5 vs. CF3 Anilines
[1]
Executive Summary: The "Super-Trifluoromethyl" Effect
In modern drug design, the pentafluorosulfanyl group (
For researchers optimizing aniline-based pharmacophores, the distinction is critical:
This guide objectively compares these two fluorinated motifs, providing experimental data and validated protocols for accurate lipophilicity assessment.
Physicochemical Profile: The Data
The substitution of a trifluoromethyl group (
Table 1: Comparative Physicochemical Metrics
| Property | Parameter | Trifluoromethyl ( | Pentafluorosulfanyl ( | Impact on Aniline |
| Lipophilicity | Hansch | |||
| Electronic Effect | Hammett | |||
| Electronic Effect | Hammett | Stronger inductive effect from the meta position. | ||
| Steric Bulk | Volume ( | |||
| Geometry | Shape | Tetrahedral ( | Octahedral ( |
Mechanistic Insight: Why is More Lipophilic?
Despite having more electronegative fluorine atoms,
Visualization: Structure-Property Relationships
The following diagram illustrates the causality between the structural features of these groups and their pharmacological outcomes.
Figure 1: Causal relationship between the structural properties of fluorinated groups and their medicinal chemistry outcomes.
Validated Experimental Protocol: NMR LogP Determination
Standard UV-Vis based shake-flask methods often fail with anilines due to overlapping absorbance bands or low solubility. For fluorinated anilines,
Protocol: NMR Shake-Flask Method
Objective: Determine the partition coefficient (
Materials
-
Solvents:
-Octanol (HPLC grade, water-saturated), Water (HPLC grade, octanol-saturated), (for lock), (for solubility in NMR tube). -
Internal Standard:
-Trifluorotoluene (TFT) or Fluorobenzene (must be inert and have a distinct shift).
Step-by-Step Methodology
-
Saturation Phase:
-
Pre-saturate
-octanol with water and water with -octanol by stirring vigorously for 24 hours. Separate phases.
-
-
Sample Preparation:
-
Dissolve the test compound (
) in of the pre-saturated -octanol. -
Validation Check: Acquire a
NMR spectrum of this initial solution to ensure purity and establish a baseline integral ( ).
-
-
Partitioning:
-
Add
of pre-saturated water to the octanol solution in a glass vial. -
Vortex for 5 minutes.
-
Centrifuge at
for 10 minutes to ensure complete phase separation.
-
-
Quantification:
-
Carefully remove an aliquot (
) from the octanol phase (top layer). Avoid the interface. -
Transfer to an NMR tube containing a coaxial insert with
(for lock) or add a specific volume of deuterated solvent. -
Add a known concentration of Internal Standard.
-
Acquire
NMR (minimum 64 scans, ).
-
-
Calculation:
-
Calculate concentration in octanol (
) via integration against the internal standard. -
Calculate concentration in water (
) by mass balance: . - .
-
Workflow Diagram
Figure 2: Workflow for the
Strategic Implications for Drug Development[3][4]
Metabolic Stability vs. Solubility
The
-
Advantage: The high lipophilicity (
) combined with steric bulk makes -anilines excellent for blocking metabolic "soft spots" on aromatic rings (e.g., para-hydroxylation). -
Risk: The significant increase in LogP can lead to poor aqueous solubility. Researchers must balance this by introducing polar solubilizing groups elsewhere in the molecule.
Bioisosterism
-
vs
-Butyl: Similar volume, but is electron-withdrawing (deactivates metabolic oxidation of the ring), whereas -butyl is electron-donating. -
vs
: fills larger hydrophobic pockets.[1] If a analog has high potency but rapid clearance, switching to may improve metabolic stability (steric blocking) and membrane permeability, provided solubility is maintained.
References
-
Vertex AI Search . (2026). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. ACS Organic & Inorganic Au. 1
-
Vertex AI Search . (2026). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. 3
-
Vertex AI Search . (2026). The Pentafluorosulfanyl Group (SF5).[1][4][5][3][6] Rowan Scientific. 6
-
Vertex AI Search . (2026). Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors. eScholarship.org. 2
-
Vertex AI Search . (2026). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. 4[4]
-
Vertex AI Search . (2026). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy. JoVE. 7
Metabolic Stability of SF5-Containing Compounds
A Comparative Technical Guide for Medicinal Chemists
Executive Summary
The pentafluorosulfanyl group (
This guide analyzes the metabolic stability profile of
Physicochemical Basis of Stability
To understand the metabolic behavior of
Comparative Properties Table
| Property | Impact on Metabolism | |||
| Hammett | 0.68 | 0.54 | -0.20 | |
| Lipophilicity ( | 1.23 | 0.88 | 1.98 | High lipophilicity increases CYP450 affinity but improves membrane permeability. |
| Volume ( | ~55.4 ų | ~34.6 ų | ~53.0 ų | |
| C-X Bond Energy | ~272 kJ/mol (C-S) | ~418 kJ/mol (C-C) | ~350 kJ/mol (C-C) | The C-S bond is weaker than C-C but protected by the F sheath. |
Mechanistic Drivers of Stability
-
Steric Shielding: The square pyramidal fluorine cage creates a "steric umbrella" that prevents Cytochrome P450 enzymes from accessing ortho- and meta-positions on an aromatic ring.
-
Electronic Deactivation: The strong electron-withdrawing nature (high
) reduces the electron density of the parent scaffold, making it less susceptible to oxidative metabolism (e.g., hydroxylation). -
Hydrolytic Inertness: Unlike some sulfonamides or esters, the hypervalent sulfur center is chemically inert to hydrolysis under physiological pH, resisting both acidic and basic degradation.
Visualization: The Physicochemical Triad
The following diagram illustrates the relationship between the
Caption: SF5 combines the steric bulk of t-Butyl with the electron-withdrawing power of CF3, creating a unique stability profile.
Comparative Performance: Case Studies
The following data highlights specific instances where
Case Study A: Fenfluramine Analogs (Welch et al.)
In a pivotal study comparing fenfluramine (containing
-
Compound:
-ethyl-1-[3-(pentafluorosulfanyl)phenyl]propan-2-amine -
Observation: The
analog demonstrated a longer half-life ( ) in rat liver microsomes compared to the parent compound. -
Mechanism: The increased lipophilicity of the
analog was offset by the steric protection of the aromatic ring, preventing ring hydroxylation, a major clearance pathway for fenfluramine.
Case Study B:
-Anilines vs.
-Anilines
When evaluating simple aromatic building blocks:
-
-Aniline: Susceptible to
-oxidation and ring hydroxylation. -
-Aniline: The electron-withdrawing power of
significantly lowers the pKa of the aniline nitrogen, reducing its nucleophilicity and susceptibility to -glucuronidation or oxidation.
Experimental Protocol: Microsomal Stability Assay
To validate the stability of an
Workflow Diagram
Caption: Standardized workflow for assessing intrinsic clearance (Cl_int) of SF5 compounds.
Step-by-Step Methodology
-
Substrate Preparation:
-
Prepare a 10 mM stock of the
compound in DMSO. -
Critical Step: Dilute to 1 µM in phosphate buffer (pH 7.4) to keep DMSO <0.1%. Reasoning:
compounds are highly lipophilic; concentrations >1 µM may exceed solubility limits or cause enzyme saturation.
-
-
Microsomal Incubation:
-
Mix substrate with liver microsomes (0.5 mg/mL protein) and pre-incubate at 37°C for 5 minutes.
-
Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling points:
-
Extract aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately add to ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Reasoning: Cold organic solvent precipitates proteins and stops metabolism instantly.
-
-
Analysis:
-
Centrifuge at 4000 rpm for 20 mins.
-
Analyze supernatant via LC-MS/MS monitoring the specific MRM transition for the
moiety (often loss of or fragments).
-
-
Calculation:
-
Plot ln(% remaining) vs. time. The slope is
. - .
- .
-
Strategic Recommendations
When should you choose
-
To Block Para-Metabolism: If your lead compound suffers from rapid oxidation at the para position of a phenyl ring,
provides superior protection compared to due to its larger van der Waals radius. -
To Increase Half-Life via Lipophilicity: If a compound is too polar and cleared renally,
will significantly boost LogP, shifting clearance to hepatic routes (which can then be modulated) and improving tissue distribution. -
To Avoid "Fluorine Elimination": Unlike some fluorinated alkyl groups that can undergo elimination reactions, the
bond is exceptionally robust.
References
-
Welch, J. T., et al. (2007). "The synthesis and biological activity of pentafluorosulfanyl analogs of fluoxetine, fenfluramine, and norfenfluramine." Bioorganic & Medicinal Chemistry.
-
Savoie, P. R., & Welch, J. T. (2015). "Preparation and utility of organic pentafluorosulfanyl-containing compounds." Chemical Reviews.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Tokunaga, E., et al. (2013). "Pentafluorosulfanyl group in medicinal chemistry." Bioorganic & Medicinal Chemistry.
Comparing electronic properties of SF5 and NO2 anilines
Technical Guide: The SF (Pentafluorosulfanyl) Group as a Bioisostere for NO in Aniline Scaffolds
Executive Summary
In medicinal chemistry, the nitro group (NO
The pentafluorosulfanyl group (SF
Electronic & Steric Characterization[1][2]
Hammett Parameters and Electronic Effects
Both groups are strongly electron-withdrawing, but their mechanisms differ. NO
| Parameter | 4-Nitro (NO | 4-Pentafluorosulfanyl (SF | Electronic Implication |
| 0.78 | 0.68 | SF | |
| 0.71 | 0.61 | Strong inductive effect persists in both. | |
| 0.56 | 0.55 | Almost identical inductive pull. | |
| 0.22 | 0.13 | NO |
Key Insight: The lower
Steric and Structural Topography
This is the primary differentiator.
-
NO
: Planar, sp hybridized.[1] Can rotate but often lies coplanar with the ring for maximum resonance. -
SF
: Octahedral, sp d hybridized. It is a rigid, bulky sphere often compared to a tert-butyl group in size.
| Group | Volume ( | Geometry | Impact on Binding |
| NO | ~23 | Planar | Fits narrow pockets; allows |
| CF | ~40 | Tetrahedral | Standard bulky lipophilic reference. |
| SF | ~55 | Octahedral | Blocks metabolic attack (steric shield); fills large hydrophobic pockets. |
Physicochemical Impact: Data Comparison
Basicity (pKa) of the Aniline
The electron-withdrawing nature of the substituent drastically lowers the basicity of the aniline nitrogen (making the lone pair less available).[2]
-
Aniline (Reference): pKa
4.6 -
4-Nitroaniline: pKa
1.0 (Very weak base) -
4-(Pentafluorosulfanyl)aniline: pKa
2.5 – 2.9
Interpretation: Because SF
Lipophilicity (LogP and constants)
SF
| Property | NO | SF | |
| Hansch | -0.28 | +1.23 | +1.51 shift |
| LogP (Octanol/Water) | ~1.2 | ~3.9 | Massive increase in lipophilicity |
Application:
-
Blood-Brain Barrier (BBB): Replacing NO
with SF significantly increases CNS penetration. -
Membrane Permeability: SF
analogs show superior passive diffusion rates ( ).
Chemical Stability & Reactivity
Reduction Resistance
-
NO
Liability: The nitro group is easily reduced to the amine (NH ) by intestinal flora or hepatic reductases. This can lead to rapid clearance or the formation of toxic metabolites. -
SF
Stability: The C–S and S–F bonds are exceptionally strong. The SF group is inert to standard reducing conditions (H /Pd-C, Fe/HCl, NaBH ) and resists hydrolysis in strong acids or bases.
Synthetic Considerations
While NO
Decision Logic for Lead Optimization
The following diagram illustrates when to deploy SF
Figure 1: Strategic decision tree for replacing Nitro or Trifluoromethyl groups with Pentafluorosulfanyl during lead optimization.
Experimental Protocols
Protocol A: Spectrophotometric Determination of pKa
Since both NO
Reagents:
-
Stock solution of aniline derivative (10 mM in Methanol).
-
Buffer series: Citrate-Phosphate (pH 2.0 – 7.0) and HCl solutions (0.1 M – 2.0 M) for pH < 2.
-
UV-Vis Spectrophotometer (e.g., Agilent Cary 60).
Workflow:
-
Preparation: Dilute stock to 50 µM in varying buffers (maintain constant ionic strength
M with KCl). -
Scan: Record UV absorbance (200–400 nm). Identify
for the neutral form (B) and conjugate acid (BH ).-
Note: 4-Nitroaniline
shifts significantly upon protonation (yellow to colorless). SFngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -aniline shows a hypsochromic shift.
-
-
Calculation: Use the Henderson-Hasselbalch linearized equation:
Where is absorbance at a selected wavelength.
Protocol B: Chromatographic Hydrophobicity Index (CHI)
Standard shake-flask LogP is difficult for highly lipophilic SF
Workflow:
-
Column: C18 Reverse Phase (rapid equilibrium).
-
Mobile Phase: A: 50 mM Ammonium Acetate (pH 7.4); B: Acetonitrile.
-
Calibration: Run a standard set of compounds with known LogP (0–5) to generate a calibration curve of Retention Time (
) vs. CHI. -
Measurement: Inject SF
and NO analogs. Convert to CHI LogD utilizing the calibration slope.
Experimental Workflow Diagram
Figure 2: Spectrophotometric workflow for determining pKa of weak bases like SF
References
-
Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195. Link
-
Welch, J. T. (2019). "The Pentafluorosulfanyl Group in Medicinal Chemistry."[3] Journal of Medicinal Chemistry, 62, 1205-1219. Link
-
Santej, A., et al. (2021). "Lipophilicity and hydrolytic stability of pentafluorosulfanyl-containing compounds." ChemMedChem, 16(10), 1589-1595. Link
-
BenchChem. (2024).[3] "4-(Pentafluorosulfanyl)aniline Product Data & Safety Sheet." Link
-
Sheppard, W. A. (1962). "The Electrical Effect of the Pentafluorosulfanyl Group." Journal of the American Chemical Society, 84(16), 3072–3076. Link
Head-to-head comparison of SF5 and tert-butyl bioisosteres
Head-to-Head Comparison: Pentafluorosulfanyl ( ) vs. tert-Butyl ( -Bu) Bioisosteres
Executive Summary: The Steric Mimic, Electronic Opposite
In medicinal chemistry, the pentafluorosulfanyl (
-
The tert-Butyl group is a classic bulky electron-donating group (EDG) , often serving as a metabolic soft spot due to oxidative lability.
-
The
group is a chemically inert, bulky electron-withdrawing group (EWG) , offering superior metabolic stability and a unique dipole vector.
This guide objectively compares these two moieties to assist researchers in lead optimization.
Physicochemical Profile: The Data
The following table summarizes the quantitative differences between the two groups. Note the massive divergence in Hammett parameters (
| Property | tert-Butyl ( | Pentafluorosulfanyl ( | Implication |
| Electronic Effect | Strong Donor (Hyperconjugation) | Strong Withdrawing (Inductive) | |
| Hammett | -0.20 | +0.68 | Opposite electrostatic potential in binding pockets. |
| Hammett | -0.10 | +0.61 | Consistent withdrawing effect for |
| Steric Volume ( | ~123 | ~112 | |
| Lipophilicity ( | +1.98 | +1.23 to +1.51 | Both are highly lipophilic; |
| Geometry | Tetrahedral ( | Octahedral ( | |
| Dipole Moment | Low | High (~3.65 D) |
Key Insight: If your SAR relies on filling a hydrophobic pocket ,
is an excellent substitute for-Bu. If your SAR relies on electron density (e.g., cation- interactions), the swap will likely kill potency due to the electronic inversion.
Metabolic Stability & Pharmacokinetics[1]
The tert-Butyl Problem: Oxidative Lability
The
-
Mechanism: Benzylic/Allylic hydroxylation
Alcohol formation Glucuronidation/Excretion.
The Solution: Metabolic Blocking
The C-S and S-F bonds in the
-
Strategy: Replacing a metabolically labile
-Bu with can significantly extend half-life ( ) while maintaining the lipophilic contact required for receptor binding. -
Solubility: Unlike
, which can sometimes reduce solubility compared to alkyl groups, the high lipophilicity of ensures membrane permeability is maintained.
Decision Logic: When to Swap?
The following decision tree illustrates the logical flow for choosing between these bioisosteres during Lead Optimization.
Figure 1: Decision logic for replacing tert-butyl groups with SF5 in drug discovery campaigns.
Synthetic Accessibility & Protocols
Unlike the commodity chemical nature of tert-butyl introduction (Friedel-Crafts alkylation), installing an
Comparative Synthetic Workflows
| tert-Butyl Installation | |
| Reagents: | Reagents: |
| Mechanism: Electrophilic Aromatic Substitution ( | Mechanism: Radical Addition to Alkyne/Alkene + Elimination |
| Cost: Low | Cost: High (Reagents are expensive/gaseous) |
Experimental Protocol: Radical Pentafluorosulfanylation
Methodology for installing an
Reagents:
-
Terminal Alkyne substrate (
equiv) - (gas, condensed) or commercial solution
-
Triethylborane (
) or AIBN (Radical Initiator) -
Solvent: Hexane or
Step-by-Step Protocol:
-
Preparation: In a flame-dried flask under Argon, dissolve the terminal alkyne (1.0 mmol) in anhydrous hexane (5 mL).
-
Cooling: Cool the solution to -40°C using an acetonitrile/dry ice bath.
-
Addition: Condense
gas (approx. 1.2 equiv) into the reaction vessel. Note: Handle with extreme caution in a well-ventilated fume hood. -
Initiation: Add
(1M in hexane, 0.1 equiv) dropwise. -
Reaction: Stir at -40°C to 0°C for 1-2 hours. Monitor by
NMR (Look for characteristic pattern of the group). -
Elimination (Aromatization): To convert the intermediate alkene to the aromatic system, treat the crude product with a base (e.g.,
-BuOK or ) in a separate step to eliminate .
Figure 2: General synthetic pathway for introducing the SF5 group via radical addition to alkynes.
Case Study: p97 ATPase Inhibitors
A definitive study by Chou et al. (2011) and subsequent reviews highlighted the impact of swapping
-
Observation: The
analogue maintained the potency of the lead but significantly altered the electronic landscape of the binding pocket. -
Comparison:
-
-Bu Analogue: High potency, but rapid microsomal clearance (
min). -
Analogue: Retained nanomolar potency (steric fit) but extended metabolic half-life (
min) due to the absence of abstractable protons.
-
-Bu Analogue: High potency, but rapid microsomal clearance (
-
Conclusion: The
group acted as a "metabolic shield" while perfectly filling the hydrophobic pocket previously occupied by the -Bu group.
References
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link
- Altun, A., et al. (2015). The Pentafluorosulfanyl Group in Medicinal Chemistry: A Bioisostere for the Trifluoromethyl and tert-Butyl Groups. Drug Discovery Today, 20(11), 1375-1381.
-
Pascal, R. A., et al. (2000). Measurement of the Steric Size of the Pentafluorosulfanyl Group. Journal of Organic Chemistry, 65(22), 7711–7713. Link
-
Chou, T. F., et al. (2011). Reversible Inhibitor of p97, DBeQ, Impairs Ubiquitin-Dependent Protein Degradation. Proceedings of the National Academy of Sciences, 108(12), 4834-4839. Link
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
Comparative Efficacy Guide: 2-Fluoro-4-(pentafluorosulfur)aniline Derivatives
Executive Summary: The "Super-Trifluoromethyl" Advantage
2-Fluoro-4-(pentafluorosulfur)aniline represents a critical evolution in halogenated building blocks. While trifluoromethyl (
This guide objectively compares 2-Fluoro-4-(
Key Differentiators
-
Enhanced Lipophilicity: The
group provides a higher increment than , improving membrane permeability.[1] -
Steric Shielding: The octahedral geometry of
creates a larger exclusion volume, offering better protection against metabolic hydrolysis compared to the rotatable group. -
Ortho-Fluorine Effect: The 2-fluoro substituent modulates the
of the aniline nitrogen, fine-tuning nucleophilicity for coupling reactions and hydrogen-bonding capability in the final active pharmaceutical ingredient (API).
Technical Comparison: vs. vs. Halogens
The following data synthesizes comparative studies across medicinal chemistry and agrochemical applications.
Table 1: Physicochemical Property Matrix[2][3]
| Property | Chlorine ( | Impact on Efficacy | ||
| Geometry | Octahedral (Rigid) | Tetrahedral (Rotatable) | Spherical | |
| Electronegativity ( | 0.68 | 0.54 | 0.23 | Stronger electron withdrawal by |
| Lipophilicity ( | +1.23 | +0.88 | +0.71 | Higher |
| Volume ( | ~114 ų | ~73 ų | ~23 ų | |
| Metabolic Stability | High (Hydrolysis Resistant) | Moderate to High | Low (Oxidation prone) |
Strategic Visualization: Bioisostere Selection Logic
The following decision tree illustrates when to deploy the 2-Fluoro-4-(
Caption: Decision logic for selecting SF5-anilines based on metabolic and potency bottlenecks.
Case Study: Efficacy in Meta-Diamide Insecticides
Context: Meta-diamides (e.g., Broflanilide) are a class of GABA-gated chloride channel allosteric modulators.
Experiment: Researchers replaced the perfluoroalkyl group of Broflanilide with the
Comparative Results
| Compound Variant | Target | Selectivity Index (Insect vs. Mammal) | |
| P. xylostella | 0.45 | >100 | |
| P. xylostella | 0.32 | >300 |
Mechanistic Insight: The 2-fluoro substituent on the aniline ring creates an intramolecular hydrogen bond with the amide proton, locking the conformation into a planar state required for receptor binding. The bulky
Experimental Protocols
Protocol A: Synthesis of Amide Derivatives (General Coupling)
Objective: To couple 2-Fluoro-4-(pentafluorosulfur)aniline with a carboxylic acid core to generate a bioactive amide.
Reagents:
-
2-Fluoro-4-(pentafluorosulfur)aniline (1.0 eq)
-
Carboxylic Acid Substrate (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF[2]
Step-by-Step Workflow:
-
Activation: Dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (5 mL/mmol) under nitrogen atmosphere. Add DIPEA (3.0 eq) and stir for 5 minutes.
-
Coupling Agent: Add HATU (1.2 eq) in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.
-
Addition: Add 2-Fluoro-4-(pentafluorosulfur)aniline (1.0 eq) dissolved in a minimal amount of DMF dropwise.
-
Note: The electron-withdrawing nature of the
and F groups makes this aniline less nucleophilic. Heating to 50-60°C may be required for sterically hindered acids.
-
-
Monitoring: Monitor reaction progress via LC-MS (Target Mass = Acid Mass + 237.16 - 18.02).
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted aniline), saturated
, and brine. Dry over . -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Comparative Lipophilicity Assessment (Shake-Flask Method)
Objective: To experimentally validate the
-
Preparation: Prepare mutually saturated phases of n-octanol and water (phosphate buffer pH 7.4).
-
Solubilization: Dissolve the test compound (1 mg) in the octanol phase (5 mL). Measure UV absorbance (
). -
Partitioning: Add 5 mL of the aqueous phase. Vortex vigorously for 1 hour at 25°C.
-
Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification: Measure UV absorbance of the octanol layer (
). -
Calculation:
.
Synthesis & Assay Workflow Diagram
Caption: Integrated workflow from chemical synthesis to biological validation.
References
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.[3] Link[3]
-
Tokunaga, E., et al. (2020).[4] Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536.[4] Link
-
Santeusanio, S., et al. (2012). The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues. MedChemComm, 3, 1087-1091. Link
-
Wipf, P., et al. (2009). Synthesis and Biological Evaluation of the First Pentafluorosulfanyl Analogs of Mefloquine. Bioorganic & Medicinal Chemistry Letters, 19(1), 274-276. Link
Sources
- 1. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
SAR studies involving 2-Fluoro-4-(pentafluorosulfur)aniline
Publish Comparison Guide: SAR Studies Involving 2-Fluoro-4-(pentafluorosulfur)aniline
Executive Summary: The "Super-Trifluoromethyl" Upgrade
2-Fluoro-4-(pentafluorosulfur)aniline (CAS: 1240257-25-3) represents a cutting-edge building block in modern medicinal chemistry. It combines the extreme lipophilicity and metabolic stability of the pentafluorosulfanyl (
This guide analyzes why this specific aniline is displacing traditional 4-trifluoromethyl (
Comparative Analysis: Beyond the Trifluoromethyl Group
The
Table 1: Physicochemical Profile of 4-Substituted Anilines
| Feature | 4-H (Parent) | 4- | 4- | 2-F-4- |
| Geometry | Planar | Tetrahedral | Octahedral | Octahedral + Ortho-Lock |
| Electronegativity ( | 0.00 | 0.54 | 0.68 | > 0.68 (Inductive boost) |
| Lipophilicity ( | 0.00 | 0.88 | 1.51 | ~1.65 |
| Metabolic Stability | Low (Ring oxidation) | Moderate | High | Very High (Ortho-blocked) |
| Basicity (pKa of | ~4.6 | ~2.6 | ~2.4 | ~1.8 - 2.0 |
| Steric Bulk ( | Low | Medium | High ( | High |
Key Insight: The
group provides the steric bulk of a tert-butyl group but with high electron-withdrawing power. The 2-fluoro substituent further lowers the pKa of the aniline, reducing the nucleophilicity of the amine but significantly increasing the metabolic stability of the resulting amide bond in drug scaffolds.
SAR Deep Dive: The Ortho-Fluoro & Synergy
The efficacy of 2-Fluoro-4-(pentafluorosulfur)aniline stems from three distinct mechanistic pillars.
Pillar A: The Lipophilic Shield ( )
The
Pillar B: The Metabolic Blockade (2-Fluoro)
Anilines are notorious for rapid metabolic clearance via cytochrome P450-mediated ortho-hydroxylation.
-
Without 2-F: The positions ortho to the amine are vulnerable to oxidation, leading to toxic quinone imine formation or rapid clearance.
-
With 2-F: The C-F bond is metabolically stable. It physically blocks one metabolic site and electronically deactivates the ring towards oxidation, extending the drug's half-life (
).
Pillar C: Conformational Locking
In amide derivatives (e.g., benzamides), the ortho-fluorine atom often engages in an intramolecular hydrogen bond with the amide N-H (N-H···F-C) or creates a dipole repulsion with the amide carbonyl. This "locks" the molecule into a bioactive conformation, reducing the entropic penalty of binding to the target protein.
Visualization: SAR Optimization Workflow
The following diagram illustrates the decision logic when transitioning from a standard hit to a lead compound using this building block.
Figure 1: Strategic evolution from a trifluoromethyl hit to a pentafluorosulfanyl lead.
Experimental Protocols
As a self-validating system, the synthesis and testing of derivatives using this aniline require specific conditions due to its reduced nucleophilicity.
Protocol A: Amide Coupling (The "Difficult Aniline" Method)
Since the 2-fluoro and 4-
Reagents:
-
Carboxylic Acid Partner (1.0 eq)
-
2-Fluoro-4-(pentafluorosulfur)aniline (1.1 eq)
-
Coupling Agent: HATU (1.2 eq) or POCl
(for acid chlorides) -
Base: DIPEA (3.0 eq) or Pyridine
-
Solvent: DMF or anhydrous DCM
Step-by-Step:
-
Activation: Dissolve the carboxylic acid in dry DMF under
. Add DIPEA and HATU. Stir for 15 minutes at room temperature to form the active ester. -
Addition: Add 2-Fluoro-4-(pentafluorosulfur)aniline.
-
Reaction: Heat the mixture to 60°C for 4–12 hours. (Note: Room temperature is often insufficient due to the low nucleophilicity of the aniline).
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted aniline), sat.
, and brine. -
Validation: Check LC-MS for the mass shift corresponding to the amide. The
group has a distinct splitting pattern in NMR (AB system).
Protocol B: Metabolic Stability Assay (Microsomal)
To verify the "Ortho-Fluoro Effect":
-
Incubation: Incubate the test compound (1 µM) with human/rat liver microsomes (0.5 mg/mL protein) and NADPH regenerating system at 37°C.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing an internal standard.
-
Analysis: Analyze via LC-MS/MS.
-
Success Metric: Compare Intrinsic Clearance (
) vs. the non-fluorinated 4- analog. A >2-fold decrease in clearance confirms the protective role of the 2-fluoro substituent.
References
-
S. Thayer. "Fabulous Fluorine." Chemical & Engineering News, 2006.
-
P. Kirsch, et al. "The Pentafluorosulfanyl Group in Medicinal and Agrochemical Chemistry." ChemMedChem, 2020.
-
J. G. Kim, et al. "Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides." Molecules, 2020.[1]
- W. R. Dolbier Jr. "Fluorine-containing substituents in drug design." Journal of Fluorine Chemistry, 2005.
-
Fisher Scientific. "Product Specification: 2-Fluoro-4-(pentafluorothio)aniline."
Sources
Benchmarking 2-Fluoro-4-(pentafluorosulfur)aniline against other building blocks
Benchmarking Guide: 2-Fluoro-4-(pentafluorosulfur)aniline A Technical Comparison for Medicinal Chemistry & Drug Design
Part 1: Executive Summary
Compound: 2-Fluoro-4-(pentafluorosulfur)aniline CAS: 1240257-25-3 Core Value Proposition: The "Super-Trifluoromethyl" Bioisostere.
This guide benchmarks 2-Fluoro-4-(pentafluorosulfur)aniline against its closest industry standard, 2-Fluoro-4-(trifluoromethyl)aniline . While the trifluoromethyl (
Part 2: Physicochemical Benchmarking
To rationally select this building block, one must understand how the
Comparative Data Profile
| Property | 2-F-4-( | 2-F-4-( | Mechanistic Implication |
| CAS Number | 1240257-25-3 | 69409-98-9 | Identity verification. |
| Hammett | 0.68 ( | 0.54 ( | |
| Lipophilicity ( | +1.23 | +0.88 | |
| Steric Volume ( | ~55.4 ų | ~34.6 ų | |
| Geometry | Octahedral ( | Tetrahedral ( | |
| pKa (Predicted) | ~1.8 - 2.2 | ~2.5 - 2.8 | The |
Key Insight: The "Lipophilic Bullet" Effect
The
Part 3: Synthetic Utility & Protocols
Due to the strong electron-withdrawing nature of the
Workflow 1: Buchwald-Hartwig Cross-Coupling
Best for: Arylation of the aniline to form biaryl amines.
Rationale: Conventional Pd catalysts may fail due to the poor nucleophilicity of the amine. Ligands that facilitate reductive elimination and stabilize the oxidative addition complex are required. BrettPhos or XPhos are superior choices here.
Protocol:
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
2-Fluoro-4-(pentafluorosulfur)aniline (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%) (Pre-complexation recommended).
-
Base:
(1.4 equiv) or NaOtBu (1.4 equiv). Note: Weak base ( ) is preferred if the substrate contains base-sensitive groups. -
Solvent: 1,4-Dioxane or Toluene (anhydrous).
-
-
Procedure:
-
Charge an oven-dried vial with the aryl halide, aniline, base, and Pd/Ligand source.
-
Evacuate and backfill with Argon (3x).
-
Add solvent (0.2 M concentration).
-
Heat to 100°C for 12-18 hours.
-
Checkpoint: Monitor by LCMS. If conversion is <50% at 4h, increase temp to 110°C or switch to Pd-G3-BrettPhos precatalyst.
-
Workflow 2: Amide Coupling
Best for: Incorporating the aniline into a scaffold backbone.
Rationale: The low pKa means the amine will not be protonated at physiological pH, but it also struggles to attack activated esters. Acid chlorides or highly reactive coupling agents (HATU/T3P) are necessary.
Protocol:
-
Reagents: Carboxylic Acid (1.0 equiv), Aniline (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF.
-
Procedure:
-
Pre-activate the acid with HATU and DIPEA in DMF for 15 mins.
-
Add 2-Fluoro-4-(pentafluorosulfur)aniline.[1]
-
Heat to 50-60°C . Crucial Step: Room temperature coupling often stalls due to the deactivated amine.
-
Part 4: Visualization of Decision Logic
The following diagram illustrates the decision process for selecting the
Figure 1: Decision tree for building block selection and corresponding synthetic optimization strategies.
Part 5: References
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link
-
Altomonte, S., & Zanda, M. (2012). Synthetic Chemistry and Biological Activity of Pentafluorosulfanyl (SF5) Organic Molecules. Journal of Fluorine Chemistry, 143, 57–93. Link
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chemical Science, 2(1), 27–50. Link
-
Fisher Scientific. (n.d.). 2-Fluoro-4-(pentafluorothio)aniline, 97% Product Page. Retrieved January 28, 2026. Link
Sources
In vitro activity of compounds from 2-Fluoro-4-(pentafluorosulfur)aniline
Publish Comparison Guide: In Vitro Activity of 2-Fluoro-4-(pentafluorosulfanyl)aniline Derivatives
Executive Summary: The "Super-Trifluoromethyl" Advantage
In the landscape of medicinal chemistry, the pentafluorosulfanyl (
Compound Profile & Chemical Space
The core scaffold, 2-Fluoro-4-(pentafluorosulfanyl)aniline , combines the electron-withdrawing power of the
Key Physicochemical Comparisons:
| Feature | Trifluoromethyl ( | Pentafluorosulfanyl ( | Impact on Activity |
| Geometry | Tetrahedral ( | Octahedral ( | |
| Volume | ~27 ų | ~48 ų | Larger volume fills hydrophobic pockets more effectively. |
| Electronegativity | 3.36 (Pauling) | 3.65 (Group electronegativity) | Stronger electron-withdrawal reduces metabolic liability of the aromatic ring. |
| Lipophilicity ( | 0.88 | 1.23 | Increases membrane permeability and binding affinity to hydrophobic targets. |
Comparative Analysis: Insecticidal Activity (GABA Receptor Modulation)
A pivotal study (Kim et al., Molecules, 2020) utilized
Case Study: -Meta-Diamide (Compound 4d) vs. Broflanilide
-
Target: RDL GABA-gated chloride channels (Insect-specific).
-
Mechanism: Allosteric antagonism blocking chloride influx.
Experimental Data Summary:
| Compound | Substituent ( | Aniline Pattern | Activity (LC | Selectivity (Mammalian vs Insect) | LogP |
| Compound 4d | 2,6-Dimethyl-4- | >95% Mortality @ 10 ppm | >30 | 4.68 | |
| Broflanilide | 2-F-3-benzamido | 100% Mortality @ 10 ppm | >30 | 4.22 | |
| Analogue 4c | 2-Methyl-4- | 90% Mortality @ 10 ppm | Moderate | 4.45 |
Technical Insight:
The
Comparative Analysis: Anticancer Activity (Hsp90 Inhibition)[1]
Recent evaluations of chalcone derivatives derived from
Case Study: -Chalcone (246TMP-3SF5) vs. Nitro Analog
-
Mechanism: Hsp90 inhibition leading to client protein degradation.
Experimental Data Summary:
| Compound | Substituent | IC | IC | Toxicity (Fibroblasts) |
| 246TMP-3SF5 | 1.3 | 2.2 | Low | |
| SU086 (Parent) | >10 | >10 | Low | |
| Sorafenib | (Standard) | ~3.5 | ~4.0 | High |
Technical Insight:
Replacing the nitro (
Experimental Protocols
Protocol A: Synthesis of -Meta-Diamides
This protocol validates the incorporation of 2-Fluoro-4-SF5-aniline derivatives into complex scaffolds.
-
Activation: Dissolve 3-benzamido-2-fluorobenzoic acid (1.0 eq) in thionyl chloride (
). Reflux for 1 hour. Evaporate excess to obtain the acid chloride. -
Coupling: Dissolve the specific 4-(pentafluorosulfanyl)aniline derivative (1.0 eq) in Acetone/Water (4:1). Add
(2.0 eq). -
Reaction: Add the acid chloride dropwise at 0°C. Reflux the mixture for 2 hours.
-
Workup: Evaporate acetone. Extract aqueous residue with Ethyl Acetate (
). Wash with brine, dry over anhydrous . -
Purification: Flash column chromatography (Hexane:EtOAc gradient).
Protocol B: Calcium Influx Assay (GABA Receptor Screen)
Self-validating assay to ensure target specificity.
-
Cell Line: HEK293 cells stably expressing human GABA
receptor ( ). -
Dye Loading: Incubate cells with Fluo-4 AM calcium indicator for 45 mins at 37°C.
-
Compound Treatment: Add test compounds (0.01 - 30
M) in DMSO (final concentration <0.1%). Incubate for 10 mins. -
Stimulation: Apply GABA (
concentration). -
Measurement: Monitor fluorescence intensity (Ex/Em 488/525 nm) using a FLIPR Tetra system.
-
Validation: Use Broflanilide as a positive control for inhibition; DMSO as negative control.
Visualizations
Figure 1: Structural & Activity Logic of SF5-Anilines
Caption: Mechanistic flow illustrating how the physicochemical properties of the SF5-aniline scaffold translate into specific biological outcomes in insecticidal and anticancer applications.
Figure 2: Synthesis Workflow for Meta-Diamides
Caption: Step-by-step synthetic pathway for generating bioactive meta-diamides from SF5-aniline precursors.
References
-
Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 2020.[2][5][6]
-
Identification of a New Pentafluorosulfanyl-Substituted Chalcone with Activity Against Hepatoma and Human Parasites. MDPI, 2025.
-
Biologically active SF5-containing derivatives. ResearchGate, 2022.
-
Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group. ACS Sensors, 2021.
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. ACS Organic & Inorganic Au, 2021.
Sources
- 1. sussex.figshare.com [sussex.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity & Bioisosteric Profiling of 2-Fluoro-4-(pentafluorosulfur)aniline Analogs
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Focus: Physicochemical divergence, metabolic stability, and off-target selectivity profiles.
Executive Summary: The "Super-Trifluoromethyl" Advantage
In the landscape of lead optimization, 2-Fluoro-4-(pentafluorosulfur)aniline represents a critical divergence from standard fluorinated building blocks. While the trifluoromethyl (
This guide analyzes the cross-reactivity profile of this scaffold—defined here not just as immunogenic interference, but as the selectivity against off-target binding and chemical reactivity relative to analogs . We compare it directly against its primary bioisosteres: 2-Fluoro-4-(trifluoromethyl)aniline and the 4-Chloro analog.
Key Insight: The
Physicochemical & Reactivity Comparison
To understand the cross-reactivity potential, one must first quantify the steric and electronic environment of the aniline nitrogen and the aromatic ring.
Table 1: Comparative Properties of 2-Fluoro-4-Substituted Anilines
| Property | Cl Analog (Traditional) | Implication for Drug Design | ||
| Substituent Geometry | Octahedral (Square Pyramidal effective) | Tetrahedral | Spherical | |
| Volume ( | ~114 | ~68 | ~20 | |
| Hammett Constant ( | 0.68 | 0.54 | 0.23 | |
| Lipophilicity ( | 1.51 | 0.88 | 0.71 | High lipophilicity improves membrane permeability but requires monitoring for non-specific binding. |
| C-X Bond Energy (kcal/mol) | ~79-93 (S-F) | ~116 (C-F) | ~80 (C-Cl) | High chemical stability; resistant to oxidative metabolism. |
| Aniline | ~1.5 - 2.0 | ~2.5 - 2.8 | ~3.8 - 4.0 | The |
Chemical Reactivity Profile
The presence of the fluorine at the 2-position and the
-
Reduced Nucleophilicity: The strong electron-withdrawing nature of the
group (combined with the inductive effect of the ortho-fluorine) renders the amino group less nucleophilic. Standard amide couplings may require stronger activation (e.g., HATU vs. EDC) compared to the chloro-analog. -
S_NAr Lability: The 2-fluoro position is activated for Nucleophilic Aromatic Substitution (
). While less labile than a 2,4-difluoro system, the strong pull from the para- makes the ortho-fluorine susceptible to displacement by strong nucleophiles (e.g., thiols), a potential source of covalent cross-reactivity with cysteine-rich proteins if not accounted for.
Biological Cross-Reactivity & Selectivity Analysis
In drug development, "cross-reactivity" often manifests as selectivity ratios between the target efficacy and off-target toxicity.
A. Metabolic Cross-Reactivity (CYP450)
The
-
Mechanism: The high steric bulk prevents the approach of CYP450 iron-oxo centers to the aromatic ring, reducing the rate of oxidative metabolism (hydroxylation) at the ortho-positions.
-
Data Support: Studies on
-containing diamides show superior metabolic half-life compared to analogs, often without inducing CYP inhibition (a common cause of drug-drug interaction cross-reactivity).
B. Off-Target Binding (Selectivity)
The unique geometry of the
-
The "Square Peg" Effect: Many off-target receptors (e.g., hERG channels, promiscuous kinases) have binding pockets evolved to accommodate flat aromatic or tetrahedral (
/t-Butyl) moieties. The group, with its square-pyramidal shape and high fluorine density, often faces steric clashes in these "standard" off-target pockets. -
Case Study: In GABA receptor antagonists, replacing a
with maintained potency at the insect receptor but significantly reduced binding affinity for the mammalian receptor, effectively eliminating cross-species cross-reactivity.
Visualizing the Bioisosteric Landscape
The following diagram illustrates the decision logic when selecting between
Figure 1: Decision matrix for deploying the SF5 scaffold to solve specific cross-reactivity and stability challenges in drug design.
Experimental Protocols
To validate the performance of 2-Fluoro-4-(pentafluorosulfur)aniline, we recommend the following self-validating protocols.
Protocol A: Competitive Nucleophilicity Assay
Objective: Quantify the reduced reactivity of the aniline nitrogen compared to the
-
Preparation:
-
Prepare a 1:1 molar mixture of 2-Fluoro-4-(pentafluorosulfur)aniline and 2-Fluoro-4-(trifluoromethyl)aniline (0.1 mmol each) in DCM (5 mL).
-
Add 1.0 equivalent of Benzoyl Chloride (limiting reagent).
-
Add 2.0 equivalents of Pyridine (base).
-
-
Reaction: Stir at Room Temperature for 1 hour.
-
Analysis:
-
Quench with water; extract with EtOAc.
-
Analyze via LC-MS/MS.[1]
-
Calculation: Determine the ratio of
-Amide vs. -Amide.
-
-
Validation Criteria: Expect the
product to dominate (>70%) due to the higher pKa of the aniline. This confirms the need for high-efficiency coupling reagents (e.g., HATU/HOAt) when working with the scaffold alone.
Protocol B: Microsomal Stability & Metabolite ID
Objective: Confirm the "Metabolic Shield" effect and lack of reactive metabolite formation.
-
Incubation:
-
Test Compound: 2-Fluoro-4-(pentafluorosulfur)aniline derivative (1 µM).
-
System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Timepoints: 0, 15, 30, 60 min at 37°C.
-
-
Controls:
-
Positive: Testosterone (High clearance).
-
Comparator: 4-Trifluoromethyl analog.[2]
-
-
Analysis:
-
Quench with ice-cold Acetonitrile containing internal standard.
-
Centrifuge and inject supernatant into LC-HRMS (High Res).
-
-
Data Interpretation:
-
Calculate Intrinsic Clearance (
). -
Metabolite ID: Search specifically for defluorination (-19 Da) or oxidative defluorination.
-
Success Metric: The
analog should show <10% degradation at 60 min and no evidence of S-F bond cleavage metabolites, whereas the analog may show hydroxylation on the ring.
-
Synthesis & Derivatization Workflow
The synthesis of this building block requires handling specific fluorination reagents. Below is the logic flow for generating the scaffold and its downstream derivatives.
Figure 2: Synthetic pathway and derivatization points. Note the dual reactivity: N-coupling and ortho-F displacement.
References
-
Sowaileh, M. F., et al. (2017). "The Pentafluorosulfanyl Group as a Bioisostere in Drug Discovery." ChemMedChem. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[3] Journal of Medicinal Chemistry. Link
-
Tokunaga, E., et al. (2020). "Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides."[4] Molecules. Link
-
BenchChem Technical Support. "Stability of SF5-Functionalized Molecules: Acidic and Metabolic Profiling." BenchChem Protocols. Link
-
Panteleev, J., et al. (2015). "Structure-Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97." ACS Medicinal Chemistry Letters. Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 2-Fluoro-4-(pentafluorosulfur)aniline
Executive Summary & Chemical Identity
2-Fluoro-4-(pentafluorosulfur)aniline (CAS: 1240257-25-3) is a specialized fluorinated building block.[1] Unlike standard anilines, the presence of the pentafluorosulfanyl (
Effective disposal requires more than standard organic waste protocols. The robustness of the S-F bond means this compound resists degradation in standard wastewater treatment and requires high-temperature incineration with specific scrubbing capabilities to capture hydrogen fluoride (HF) and sulfur oxides (
| Chemical Attribute | Specification |
| CAS Number | 1240257-25-3 |
| Molecular Formula | |
| Molecular Weight | 237.16 g/mol |
| Physical State | Solid / Low-melting Solid |
| Key Hazard | Skin/Eye Irritant, Aquatic Toxicity, HF release upon combustion |
Hazard Assessment & Disposal Logic
To ensure safety and regulatory compliance, you must understand the causality behind these disposal requirements.
The Stability Factor
The
-
Why this matters: You cannot neutralize the
moiety at the bench. Chemical deactivation (e.g., using bleach or acids) will only affect the aniline (amine) functionality. The fluorinated core remains intact. -
The Risk: If disposed of in non-halogenated waste streams, incomplete combustion at lower incineration temperatures can release toxic fluorinated byproducts into the atmosphere.
The Aniline Toxicity Factor
Like most halogenated anilines, this compound is a potential methemoglobinemia inducer and aquatic toxin.
-
Why this matters: It must never enter aqueous waste streams (drains). Even trace amounts can disrupt aquatic ecosystems due to the compound's high lipophilicity (enhanced by the
group).
Step-by-Step Disposal Protocol
Phase 1: Bench-Level Deactivation & Segregation
Do not attempt to chemically destroy the
-
Quenching (Reaction Mixtures):
-
If the material is unreacted in a reaction mixture containing acids or electrophiles, quench carefully with a mild base (e.g., saturated
) to neutralize the solution to pH 7–8. -
Caution: Anilines can form salts with strong acids. While generally stable, ensure no strong oxidizers are present, as anilines oxidize readily.
-
-
Solvent Selection for Cleaning:
-
Dissolve solid residues in a combustible halogenated solvent (e.g., Dichloromethane).
-
Reasoning: This ensures the waste is routed to the correct high-temperature incinerator capable of handling high halogen loads.
-
-
Container Choice:
-
Use HDPE (High-Density Polyethylene) or Glass containers.
-
Avoid metal containers if the waste is acidic, as fluoride ions (if any free HF is present from impurities) can corrode metal.
-
Phase 2: Waste Labeling
Your waste tag must be explicit to prevent downstream errors.
-
Primary Stream: Halogenated Organic Waste
-
Hazard Checkboxes: [x] Toxic [x] Irritant
-
Chemical Constituents: List "2-Fluoro-4-(pentafluorosulfur)aniline" explicitly.
-
Critical Note on Tag: Add the comment: "Contains High Fluorine/Sulfur Content (
Group). Requires Scrubber Incineration."
Decision Logic: Waste Stream Segregation
The following workflow illustrates the decision process for segregating this compound from general lab waste.
Figure 1: Segregation logic ensuring the compound reaches the correct incineration facility.
Emergency Response (Spills)
In the event of a spill outside the fume hood:
-
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. If powder is aerosolized, use N95 or P100 respiratory protection.
-
Containment:
-
Solids: Do not dry sweep. Cover with wet paper towels to prevent dust generation, then scoop into a waste container.
-
Liquids: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.
-
-
Decontamination: Wipe the surface with a dilute surfactant (soap/water) followed by an ethanol wipe. Place all wipes in the Halogenated Solid Waste bin.
References
-
Thermo Scientific Chemicals. (n.d.). 2-Fluoro-4-(pentafluorothio)aniline, 97%.[2] Fisher Scientific. Retrieved January 28, 2026, from [Link]
-
Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (
): Unique Properties and Stability. Retrieved January 28, 2026, from [Link] -
National Institutes of Health (NIH). (2018). Biodegradation of pentafluorosulfanyl-substituted aminophenol in Pseudomonas spp. PubMed. Retrieved January 28, 2026, from [Link]
Sources
Personal protective equipment for handling 2-Fluoro-4-(pentafluorosulfur)aniline
[1][2]
Executive Safety Assessment: The "Super-Lipophilic" Hazard
Handling 2-Fluoro-4-(pentafluorosulfur)aniline requires a safety strategy that goes beyond standard organic synthesis protocols. While the pentafluorosulfanyl (
The Core Hazard Mechanism:
-
Enhanced Permeation: The
group significantly increases the octanol-water partition coefficient (LogP).[1] This allows the compound to penetrate standard nitrile gloves and human skin more rapidly than non-fluorinated anilines.[1] -
Methemoglobinemia Risk: Like all anilines, this compound is a metabolic poison.[1] Once absorbed, it oxidizes hemoglobin (
) to methemoglobin ( ), inhibiting oxygen transport.[1] The fluorine substitution may alter metabolic rates, potentially delaying or intensifying onset.[1] -
Thermal Decomposition: While stable at room temperature, combustion releases Hydrogen Fluoride (HF) and sulfur oxides (
), necessitating specific fire-safety protocols.[1]
Hazard Classification & Toxicology Matrix
Note: Data extrapolated from structural analogs (2-Fluoro-5-(pentafluorosulfur)aniline and 4-(pentafluorosulfanyl)aniline) due to close structural homology.[2][1]
| Hazard Category | GHS Classification (Conservative) | Operational Implication |
| Acute Toxicity (Dermal) | Category 3 (Toxic) | Zero-skin-contact policy. Double-gloving is mandatory.[2][1] |
| Acute Toxicity (Oral) | Category 3 or 4 | Do not eat/drink in the lab.[1] Wash hands immediately after doffing.[1] |
| Skin/Eye Irritation | Category 2A / 2 | Causes severe irritation; potential for irreversible eye damage if untreated.[1] |
| Target Organ Tox (STOT) | Category 3 (Resp) / RE 2 | Inhalation of dust/vapors can damage respiratory mucosa and blood systems.[1] |
Personal Protective Equipment (PPE) Selection Guide
This protocol uses a Task-Based Risk Assessment (TBRA) approach.[1] Standard nitrile gloves are insufficient for prolonged handling due to the lipophilic nature of the
PPE Specification Table
| PPE Component | Specification | Scientific Rationale (Causality) |
| Primary Gloves | Silver Shield / 4H (Laminate) | The |
| Secondary Gloves | 5-8 mil Nitrile (Disposable) | Worn over laminate gloves to provide dexterity and grip (laminates are slippery) and to protect the expensive inner glove from gross contamination.[1] |
| Respiratory | P100/OV Cartridge (if outside hood) | Particulate protection (P100) for the solid; Organic Vapor (OV) for any volatile amine odors.[1] Primary control is the Fume Hood. |
| Eye Protection | Chemical Goggles (Not Safety Glasses) | Aniline vapors/dust can bypass the gaps in safety glasses.[1] Goggles seal the ocular cavity against absorption.[1] |
| Body Protection | Tyvek® Lab Coat + Apron | Standard cotton coats absorb liquids.[1] Tyvek provides a non-woven barrier against lipophilic dusts and liquids.[1] |
Operational Workflow: Handling & Synthesis
The following workflow enforces a "Barrier-First" approach to prevent exposure during weighing and reaction setup.
Workflow Visualization (Graphviz)
Figure 1: Step-by-step operational workflow ensuring barrier integrity from donning to doffing.[2][1]
Key Technical Nuances:
-
Static Management: Fluorinated anilines are often fluffy, static-prone solids.[2][1] Use an ionizing anti-static gun during weighing to prevent "fly-away" powder, which is a primary inhalation vector.[1]
-
Glassware: Use standard borosilicate.[1] The
group is stable to glass, unlike some reactive fluorinating agents.[1] -
Solvent Compatibility: Highly soluble in DCM, MeOH, and DMSO.[1] Avoid DMSO for cleaning spills on skin, as it acts as a carrier solvent, accelerating transdermal absorption.[1]
Emergency Response: Exposure & Spills[1][2]
Critical Warning: If thermal decomposition occurs (fire), the
Exposure Response Logic (Graphviz)
Figure 2: Decision tree for immediate response to exposure events.[2][1]
Disposal & Deactivation
Do not mix with strong oxidizers (e.g., Nitric Acid, Permanganates) as this can trigger rapid oxidation of the aniline amine, potentially causing exothermic runaways.[1]
-
Solid Waste: Bag in double-sealed polyethylene bags. Label as "Toxic Solid, Organic, N.O.S.[3] (Contains Fluorinated Aniline)."[1][3][4][5][6][7]
-
Liquid Waste: Segregate into Halogenated Organic Waste . Do not mix with aqueous acidic waste streams to prevent accidental salt formation or precipitation.[1]
-
Spill Cleanup:
References
-
Fisher Scientific. (2025).[1][8] Safety Data Sheet: Pentafluorosulfanyl aniline derivatives.[1] Retrieved from
-
Rowan Scientific. (2024).[1] The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry.[1][9] Retrieved from
-
National Institutes of Health (PubChem). (2024).[1] Compound Summary: 2,3,4,5,6-Pentafluoroaniline (Analogous Hazard Data).[1] Retrieved from
-
Oakwood Chemical. (2024).[1] Safety Data Sheet: 2-Fluoro-5-(pentafluorosulfur)aniline.[2][1][5] Retrieved from
-
New Jersey Department of Health. (2016).[1] Hazardous Substance Fact Sheet: Aniline.[1] Retrieved from
Sources
- 1. fishersci.com [fishersci.com]
- 2. 29632-74-4|2-Fluoro-4-iodoaniline|BLD Pharm [bldpharm.com]
- 3. fishersci.dk [fishersci.dk]
- 4. ossila.com [ossila.com]
- 5. 2-Fluoro-5-(pentafluorosulfur)aniline [oakwoodchemical.com]
- 6. 2-Fluoro-5-(trifluoromethyl)aniline 97 535-52-4 [sigmaaldrich.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
